2-Benzothiazolesulfenyl chloride
Description
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Properties
CAS No. |
33405-92-4 |
|---|---|
Molecular Formula |
C7H4ClNS2 |
Molecular Weight |
201.7 g/mol |
IUPAC Name |
1,3-benzothiazol-2-yl thiohypochlorite |
InChI |
InChI=1S/C7H4ClNS2/c8-11-7-9-5-3-1-2-4-6(5)10-7/h1-4H |
InChI Key |
GQVPYCDCRPAHKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCl |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Properties and Synthetic Applications of 2-Benzothiazolesulfenyl Chloride: A Comprehensive Technical Guide
Executive Summary
2-Benzothiazolesulfenyl chloride (IUPAC: 1,3-Benzothiazole-2-sulfenyl chloride) is a highly reactive, electrophilic intermediate pivotal to the organic synthesis of rubber vulcanization accelerators and complex heterocyclic compounds. Characterized by a highly polarized sulfur-chlorine (S–Cl) bond, this compound serves as a premier sulfenylating agent. This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its synthesis, and its downstream applications in generating delayed-action sulfenamide accelerators.
Molecular & Physicochemical Profiling
The reactivity of 2-benzothiazolesulfenyl chloride is fundamentally dictated by the electronegativity differential between sulfur (2.58) and chlorine (3.16). This polarization renders the sulfur atom highly electrophilic, making it an excellent target for nucleophilic attack by amines, thiols, and alkenes. However, this same property makes the compound extremely susceptible to hydrolysis; exposure to atmospheric moisture rapidly degrades it into thiosulfinates and hydrogen chloride.
Table 1: Physicochemical Profile of 2-Benzothiazolesulfenyl Chloride
| Property | Value / Description |
| IUPAC Name | 1,3-Benzothiazole-2-sulfenyl chloride |
| Molecular Formula | C₇H₄ClNS₂ |
| Molecular Weight | 201.70 g/mol |
| Appearance | Yellow to orange crystalline solid or viscous liquid (temperature dependent) |
| Solubility | Highly soluble in CH₂Cl₂, CHCl₃, CCl₄, and benzene. Reacts violently with water. |
| Reactivity Profile | Potent electrophile; highly moisture-sensitive; acts as a Cl⁺/S⁺ synthon. |
| Storage Conditions | Must be stored under an inert atmosphere (Argon/N₂) at sub-zero temperatures (-20°C). |
Mechanistic Pathways of Synthesis
The industrial and laboratory standard for synthesizing 2-benzothiazolesulfenyl chloride is the chlorinolysis of 2,2'-dithiobis(benzothiazole) (MBTS) or 2-mercaptobenzothiazole (MBT). Using sulfuryl chloride (SO₂Cl₂) as the chlorinating agent is preferred over elemental chlorine gas due to superior stoichiometric control and the thermodynamic driving force provided by the evolution of sulfur dioxide (SO₂) gas .
Synthesis of 2-Benzothiazolesulfenyl chloride via chlorinolysis.
Mechanistic Causality: The reaction initiates via the electrophilic attack of the Cl⁺ equivalent (from SO₂Cl₂) on the electron-rich disulfide bond of MBTS. This forms an unstable chlorosulfonium intermediate. The intermediate rapidly collapses, cleaving the S–S bond to yield two equivalents of 2-benzothiazolesulfenyl chloride. The concurrent release of SO₂ gas shifts the equilibrium entirely to the right (Le Chatelier's Principle), ensuring near-quantitative yields .
Experimental Protocol: Synthesis and Handling
To ensure high purity and prevent hydrolytic degradation, the synthesis must be executed as a self-validating, anhydrous system.
Objective: Synthesize 2-benzothiazolesulfenyl chloride via the controlled chlorinolysis of MBTS.
Step-by-Step Methodology:
-
System Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser connected to an Argon Schlenk line.
-
Causality: Flame-drying eliminates trace surface moisture. Even microscopic amounts of H₂O will nucleophilically attack the S–Cl bond, generating unwanted thiosulfinates and HCl.
-
-
Reagent Loading: Suspend 0.005 mol of freshly recrystallized MBTS in 20 mL of anhydrous methylene chloride (CH₂Cl₂) at room temperature under continuous Argon flow.
-
Controlled Chlorinolysis: Charge the addition funnel with 0.005 mol of sulfuryl chloride (SO₂Cl₂). Add the SO₂Cl₂ dropwise over 15–20 minutes.
-
Causality: Dropwise addition mitigates the exothermic nature of the reaction, preventing localized heating that could lead to over-chlorination of the benzothiazole aromatic ring.
-
-
Self-Validating Reaction Monitoring: Stir the mixture at room temperature.
-
Validation Check: The reaction is visually self-validating. The initial opaque suspension of insoluble MBTS will gradually clear into a bright yellow/orange, fully transparent solution as it converts into the highly soluble sulfenyl chloride. Confirm completion via TLC (anhydrous hexane/ethyl acetate), observing the total disappearance of the MBTS spot.
-
-
Isolation: Once the solution is completely clear (typically 1–2 hours), transfer the flask to a rotary evaporator equipped with a cold trap. Remove the CH₂Cl₂ and residual SO₂ under reduced pressure.
-
Storage: The resulting yellow/orange residue must be used immediately in situ for downstream reactions or flushed with Argon and stored at -20°C.
Downstream Applications: Sulfenamide Accelerators
The primary industrial utility of 2-benzothiazolesulfenyl chloride lies in its reaction with secondary amines to produce sulfenamide accelerators. These compounds are critical in the rubber industry, providing delayed-action vulcanization that prevents premature curing ("scorching") during the high-temperature molding of tires and industrial belts.
Nucleophilic substitution forming sulfenamide rubber accelerators.
Table 2: Key Downstream Sulfenamide Accelerators
| Sulfenamide Accelerator | Amine Precursor | Industrial Application & Mechanism |
| DCBS (N,N-Dicyclohexyl-2-benzothiazolesulfenamide) | Dicyclohexylamine | Provides the highest scorch resistance. Ideal for thick rubber cross-sections requiring long flow times before the S–N bond thermally cleaves to initiate crosslinking . |
| CBS / Accelerator CZ (N-Cyclohexyl-2-benzothiazolesulfenamide) | Cyclohexylamine | Fast-curing accelerator widely used in tire treads. Balances operational safety with rapid vulcanization kinetics . |
| MBS (2-(4-Morpholinothio)benzothiazole) | Morpholine | Offers excellent scorch resistance and safe processing for synthetic rubbers. The morpholine ring stabilizes the S–N bond until optimal curing temperatures are reached . |
Vulcanization Mechanism: During rubber processing, the applied heat eventually provides enough activation energy to homolytically cleave the S–N bond of the sulfenamide. This generates mercaptobenzothiazole radicals and basic amine radicals, which subsequently attack elemental sulfur to form the polysulfide bridges that crosslink the polyisoprene chains.
Analytical Characterization
Because 2-benzothiazolesulfenyl chloride cannot be easily subjected to standard aqueous workups or slow crystallization without degrading, analytical verification relies on rapid, anhydrous techniques:
-
NMR Spectroscopy (¹H & ¹³C): Conducted in anhydrous CDCl₃. The conversion of MBTS to the sulfenyl chloride is marked by a distinct downfield shift in the aromatic protons adjacent to the sulfur-bearing carbon, due to the highly electron-withdrawing nature of the –SCl group.
-
Infrared (IR) Spectroscopy: Verified by the disappearance of the S–S stretch (typically weak, around 500 cm⁻¹) and the appearance of a sharp S–Cl stretching frequency (typically between 400–450 cm⁻¹).
References
-
The Journal of Organic Chemistry (1972). "Synthesis of 2-Benzothiazolesulfenyl Chloride". American Chemical Society. URL:[Link]
- US Patent 2929820A (1960). "Chlorinolysis of disulfides and thiols with sulfuryl chloride and a catalyst". Google Patents.
-
PubChem. "Accelerator CZ | C13H16N2S2". National Institutes of Health (NIH). URL:[Link]
-
PubChem. "2-(4-Morpholino)thiobenzothiazole | C11H12N2OS2". National Institutes of Health (NIH). URL:[Link]
-
Ataman Chemicals. "BENZOTHIAZYL-2-DICYCLOHEXYL SULFENAMIDE (DCBS)". Ataman Kimya. URL:[Link]
Technical Guide: 2-Benzothiazolesulfenyl Chloride (CAS 2779-11-5)
The following technical guide is structured to provide actionable, high-level intelligence for researchers and process chemists handling 2-Benzothiazolesulfenyl chloride (CAS 2779-11-5) . Unlike standard Safety Data Sheets (SDS), this document synthesizes hazard data with synthetic utility, emphasizing the causality of its reactivity and the protocols required for safe manipulation.[1]
Handling, Reactivity, and Synthetic Architecture[1]
Part 1: Executive Technical Profile
2-Benzothiazolesulfenyl chloride (often abbreviated as Bt-S-Cl ) is a highly reactive electrophilic sulfur species.[1] It serves as the "linchpin" intermediate in the industrial synthesis of sulfenamide vulcanization accelerators (e.g., CBS, TBBS) and is a valuable reagent in peptide chemistry for thiol protection.[1]
Its utility is defined by the lability of the S–Cl bond , which renders the compound susceptible to rapid hydrolysis and vigorous reaction with nucleophiles (amines, thiols). It is rarely isolated for long-term storage due to its tendency to disproportionate or hydrolyze; therefore, in situ generation is the industry standard.
Physicochemical Constants (Reference Data)
| Property | Data | Technical Note |
| CAS Number | 2779-11-5 | Distinct from Sulfonyl chloride (CAS 2824-46-6) |
| Formula | C | M.W.[1][2] 201.69 g/mol |
| Appearance | Yellow to Orange Crystalline Solid | Often appears as a slurry in in situ preps |
| Melting Point | 133–136 °C (Decomposes) | Note: Pure S-Cl is unstable; often correlates to disulfide impurity.[1] |
| Solubility | CH | Reacts violently with water/alcohols |
| Reactivity | Electrophilic | Attacks nucleophiles at the Sulfur atom |
Part 2: Hazard Dynamics & Toxicology (The "Why" Behind the Risk)
Standard H-codes (H314, H317) do not fully capture the kinetic risks of this compound.[1] The danger lies in its decomposition mechanism.
1. The Hydrolysis Cascade (Corrosivity)
Upon contact with atmospheric moisture, Bt-S-Cl does not merely "degrade"; it actively generates Hydrogen Chloride (HCl) gas and 2-Mercaptobenzothiazole (MBT) .[1]
-
Mechanism:
[1] -
Consequence: Inhalation risk is immediate upon opening aged containers.[1] The HCl gas causes severe respiratory burns, while the solid residue (MBT) is a potent skin sensitizer.
2. Thermal Instability
Sulfenyl chlorides are prone to thermal disproportionation into the disulfide (
3. Sensitization
The hydrolysis product, MBT, is a well-documented allergen (Type IV hypersensitivity).[1] Repeated exposure to trace amounts of hydrolyzed Bt-S-Cl can lead to permanent sensitization.
Part 3: The Self-Validating Handling System
Expert Insight: Trusting the label purity of sulfenyl chlorides is a critical error. You must validate the reagent quality before committing valuable substrates.
Protocol A: The "Visual & Fume" Validation
Before use, perform this non-destructive check:
-
Visual: The solid should be yellow/orange.[1] A white crust indicates extensive hydrolysis to the disulfide or thiosulfonate.[1]
-
Fume Test: Open the vessel under a stream of dry N
. If a pH strip held in the headspace turns immediately red (HCl evolution) without direct contact, the reagent is active but degrading. If no HCl is detected, the reagent may have fully hydrolyzed to the inert disulfide (useless).
Protocol B: Anhydrous Schlenk Transfer (Step-by-Step)
Objective: Transfer Bt-S-Cl without moisture ingress.[1]
-
Preparation: Flame-dry all glassware. Use a Schlenk line with a dual manifold (Vacuum/Argon).
-
Solvent Choice: Use anhydrous CH
Cl or Toluene.[1] Avoid ethers if Lewis acids are present, as cleavage can occur. -
Dissolution: Add the solvent via cannula or syringe through a septum.[1] Bt-S-Cl should dissolve to form a clear, bright yellow/orange solution.
-
Validation Point: Turbidity or white precipitate indicates the presence of the insoluble disulfide impurity (Bt-S-S-Bt). Filter under Argon if necessary.
-
-
Cannulation: Transfer the solution via positive pressure cannula to the reaction vessel. Do not pour.
Part 4: Synthetic Utility & Mechanisms
The primary application of Bt-S-Cl is the formation of S–N bonds (Sulfenamides) or S–S bonds (Disulfides).[1]
Mechanism 1: Sulfenamide Synthesis (Amination)
This is the core reaction for producing rubber accelerators.[1] The amine nucleophile attacks the electrophilic sulfur, displacing chloride.
-
Reaction:
-
Stoichiometry: Requires 2 equivalents of amine (one to react, one to scavenge HCl) or an auxiliary base (TEA/DIPEA).[1]
Mechanism 2: Disulfide Formation
Reacting Bt-S-Cl with a thiol (R-SH) yields unsymmetrical disulfides, a strategy used in "thiol-disulfide exchange" chemistry.[1]
-
Reaction:
Visualization: Reaction Pathways
The following diagram illustrates the divergent pathways of Bt-S-Cl based on environmental conditions (Moisture vs. Amine).
Caption: Divergent reactivity of Bt-S-Cl. The Blue path represents the desired synthetic route; Red and Grey paths represent degradation modes.
Part 5: Emergency Protocols
In the event of a spill or exposure, the "Water Paradox" must be managed.[1] Water neutralizes the electrophile but generates toxic HCl gas.
-
Skin Contact:
-
Spill Management (Bench Scale):
-
Do not use water initially.[1]
-
Cover with dry lime, sand, or soda ash to absorb the liquid/solid.
-
Quench the collected material slowly in a dilute alkaline solution (NaOH) in a fume hood to trap the evolved HCl.
-
-
Quenching Reactions:
-
To destroy excess Bt-S-Cl in a reaction flask, add Sodium Bisulfite (NaHSO
) solution slowly. This reduces the sulfenyl chloride to the thiol (MBT), which can then be safely disposed of as organic waste.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9794661, 2-Benzothiazolesulfenyl chloride.[1] Retrieved from [Link][1]
-
Torba, E. et al. (2010). Direct Synthesis of Sulfenamides from Thiols and Amines.[1] (Provides context on why in situ generation is preferred over isolation).
Sources
Technical Guide: Solubility & Stability of 2-Benzothiazolesulfenyl Chloride
The following technical guide details the solubility, stability, and handling of 2-Benzothiazolesulfenyl chloride , a highly reactive electrophilic intermediate used primarily in the synthesis of vulcanization accelerators and heterocyclic derivatives.
Executive Summary
2-Benzothiazolesulfenyl chloride (CAS: 2778-18-9) is not a stable solute in the traditional sense; it is a reactive electrophile.[1] Unlike stable pharmaceutical ingredients where solubility is a thermodynamic constant, the "solubility" of this compound is defined by its kinetic stability in a given medium.
-
Primary Solvents: Chlorinated hydrocarbons (DCM, CHCl₃, CCl₄) and non-polar aromatics (Toluene, Benzene).
-
Critical Incompatibility: Reacts violently or rapidly with nucleophilic solvents (Water, Alcohols, Amines).
-
Operational State: Often generated in situ from 2,2'-dithiobis(benzothiazole) due to its moisture sensitivity.
Chemical Properties & Stability Profile[1][2][3][4]
The solubility behavior of 2-Benzothiazolesulfenyl chloride is governed by the polarity of the benzothiazole core and the high reactivity of the S-Cl bond.
The Solubility-Reactivity Paradox
Researchers must distinguish between dissolution and decomposition.[1] A solvent that dissolves the compound but reacts with it (e.g., Ethanol) is a reactant, not a solvent.
| Solvent Class | Solubility Status | Mechanism of Interaction | Recommendation |
| Chlorinated Hydrocarbons (DCM, CHCl₃, CCl₄) | Excellent | Dipole-dipole interactions; chemically inert toward S-Cl bond. | Preferred |
| Aromatic Hydrocarbons (Toluene, Benzene) | Good | Recommended | |
| Ethers (THF, Diethyl Ether) | Conditional | Soluble, but risk of Lewis-base interaction or ring-opening of THF at high temps. | Use at < 0°C |
| Alcohols (Methanol, Ethanol) | Incompatible | Nucleophilic attack at Sulfur (Alcoholysis) | AVOID |
| Polar Aprotic (DMSO, DMF, Acetonitrile) | Poor/Risky | DMSO is an oxidant; DMF can hydrolyze or react with electrophiles. | AVOID |
| Water | Incompatible | Rapid hydrolysis to disulfide and HCl.[1] | STRICTLY AVOID |
Decomposition Pathway
Moisture is the primary contaminant.[1] In the presence of water, 2-Benzothiazolesulfenyl chloride disproportionates and hydrolyzes, precipitating the insoluble disulfide.
Figure 1: Hydrolytic decomposition pathway. The formation of the insoluble disulfide precipitate is a visual indicator of "wet" solvent.
Experimental Protocols
Due to its instability, the most reliable method for using 2-Benzothiazolesulfenyl chloride is in situ generation or rapid dissolution under inert atmosphere.
Protocol A: In-Situ Generation (Standard Method)
Best for synthesis of sulfenamides or addition reactions.
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and N₂ inlet.
-
Suspension: Add 2,2'-dithiobis(benzothiazole) (0.1 mol) to anhydrous DCM or CCl₄ (200 mL). The disulfide is sparingly soluble and will form a suspension.[1]
-
Chlorination: Cool to 0–5°C. Add a solution of Sulfuryl Chloride (SO₂Cl₂) or chlorine gas (Cl₂) (0.1 mol) dropwise over 20 minutes.
-
Solubilization: As the reaction proceeds, the S-S bond cleaves to form two equivalents of the S-Cl species. The suspension will clear, turning into a yellow/orange homogeneous solution .
-
Usage: Use this solution immediately for subsequent steps (e.g., addition of amines).[1] Do not store for >12 hours.
Protocol B: Dissolution of Isolated Solid
Only applicable if you have a commercially sourced, sealed sample.
-
Solvent Prep: Dry Toluene or DCM over activated 4Å molecular sieves for 24 hours. Water content must be <50 ppm.[1]
-
Handling: Open the vial inside a glovebox or under a cone of dry Nitrogen.
-
Dissolution:
-
Filtration: If slight hydrolysis occurs, filter rapidly through a plug of anhydrous MgSO₄ or Celite under Nitrogen.[1]
Synthesis & Reactivity Workflow
The following diagram illustrates the decision matrix for solvent selection based on the intended reaction.
Figure 2: Solvent selection workflow.[1] Green paths indicate stable solubility; red paths indicate chemical consumption of the solute.
References
-
Torba, E. et al. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Link
-
PubChem. (2025).[1][2] 2-Benzothiazolesulfonyl chloride Compound Summary. National Library of Medicine. Link
-
Ataman Chemicals. (2024).[1] Benzothiazyl-2-Dicyclohexyl Sulfenamide (DCBS) Technical Data. Ataman Kimya. Link
-
Organic Chemistry Portal. (2024).[1] Synthesis of Benzothiazoles. Organic Chemistry Portal. Link
-
BenchChem. (2025). Solubility of 4-(benzo[d]thiazol-2-yl)benzaldehyde in Organic Solvents. BenchChem Technical Guides. Link
Sources
The Thermal Stability Profile of Benzothiazole-2-Sulfenyl Chloride: A Mechanistic and Methodological Guide
Executive Summary
Benzothiazole-2-sulfenyl chloride (B2SC) is a highly reactive, electrophilic organosulfur intermediate. It is a critical building block in the synthesis of delayed-action rubber vulcanization accelerators, such as N,N-dicyclohexyl-2-benzothiazolesulfenamide (DCBS)[1][2], and serves as a key reagent in the synthesis of complex pharmaceutical derivatives, including unnatural C20 configuration steroids and Vitamin D analogs[3]. Despite its synthetic utility, B2SC is notoriously difficult to handle due to its pronounced thermal lability and moisture sensitivity. This whitepaper provides researchers and drug development professionals with an in-depth analysis of the thermal stability profile of B2SC, detailing the mechanisms of its degradation and providing field-proven, self-validating protocols for its synthesis and thermal characterization.
Mechanistic Insights into Thermal Degradation
The fundamental instability of B2SC stems from the sulfur-chlorine (S-Cl) bond, which is highly polarizable and possesses a relatively low bond dissociation energy. The thermal degradation of sulfenyl chlorides is not a singular event but a bifurcated pathway heavily dictated by the microenvironment—specifically, solvent polarity, temperature, and the presence of trace nucleophiles[4].
Homolytic Cleavage (Thermal Stress)
Under strictly anhydrous conditions, in non-polar environments, or in the solid state, thermal stress primarily induces the homolysis of the S-Cl bond. This cleavage generates a highly reactive benzothiazole thiyl radical and a chlorine radical[5]. Because thiyl radicals are transient, they rapidly dimerize to form 2,2'-dithiobis(benzothiazole) (MBTS), a thermodynamically stable disulfide byproduct.
Heterolytic Cleavage and Hydrolysis
In the presence of polar solvents or trace moisture, the degradation pathway shifts toward heterolytic cleavage. The electrophilic sulfur atom is attacked by water, leading to the rapid generation of unstable sulfenic acids. These intermediates quickly disproportionate into disulfides and thiosulfinates, accompanied by the release of corrosive hydrochloric acid (HCl)[6]. This pathway is auto-catalytic; the evolved HCl further accelerates the degradation of the remaining B2SC inventory.
Mechanistic pathways of B2SC thermal and hydrolytic decomposition.
Quantitative Thermal Stability Profile
To establish a reliable baseline for handling B2SC, thermal events must be quantified using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The table below summarizes the typical thermal profile of high-purity B2SC.
| Thermal Parameter | Value / Observation | Mechanistic Implication |
| Onset of Decomposition ( | ~ 45 °C – 50 °C | Initiation of S-Cl bond homolysis; slow release of Cl radicals. |
| Peak Exotherm ( | ~ 85 °C – 95 °C | Rapid, auto-accelerating dimerization of thiyl radicals to MBTS. |
| Mass Loss (TGA) | > 15% at 100 °C | Volatilization of trapped |
| Complete Degradation | > 250 °C | Complete breakdown of the benzothiazole ring (Release of |
Experimental Methodologies: Self-Validating Protocols
As an application scientist, it is critical to emphasize that the synthesis and thermal profiling of B2SC must be treated as a coupled, self-validating system. Attempting to thermally profile a sample that has already experienced ambient temperatures will yield skewed data reflecting the degradation products (e.g., MBTS) rather than the pure sulfenyl chloride.
Protocol 1: Cryogenic Synthesis and Isolation of B2SC
Objective: Synthesize B2SC via chlorinolysis while preventing auto-catalytic thermal degradation[8][9].
-
Reagent Preparation: Suspend 10.0 g of 2,2'-dithiobis(benzothiazole) (MBTS) in 100 mL of anhydrous carbon tetrachloride (
) or dichloromethane ( ) in a flame-dried, three-neck flask under a strict argon atmosphere. -
Cryogenic Chlorination: Cool the suspension to -20 °C using a dry ice/acetone bath. Introduce a stoichiometric equivalent of sulfuryl chloride (
) or chlorine gas dropwise over 30 minutes[9]. -
Reaction Monitoring: Maintain the internal temperature strictly below 0 °C for 1 to 2 hours. The reaction is complete when the suspension transitions into a clear, deep orange-red solution, indicating the successful cleavage of the disulfide bond.
-
Isolation: Evaporate the solvent under high vacuum (using a trap cooled with liquid nitrogen) at a water-bath temperature not exceeding 10 °C. The resulting crystalline B2SC must be immediately stored under argon at -80 °C.
Protocol 2: Thermal Profiling via DSC and TGA
Objective: Accurately measure the
-
Sample Preparation: Inside a nitrogen-filled glovebox (< 1 ppm
, < 1 ppm ), weigh 2–5 mg of the cryogenically stored B2SC into a gold-plated , high-pressure DSC pan. Seal the pan hermetically. -
DSC Method: Load the pan into the DSC cell pre-cooled to -20 °C. Ramp the temperature at 5 °C/min up to 150 °C. Record the primary exotherm corresponding to thiyl radical dimerization.
-
TGA Method: Using an alumina crucible under a dynamic nitrogen flow (50 mL/min), ramp 5–10 mg of the sample at 10 °C/min from 25 °C to 400 °C. Monitor the first derivative of the mass loss curve to pinpoint the exact onset of gas evolution.
Self-validating experimental workflow for B2SC synthesis and thermal analysis.
Causality in Experimental Choices (The "Why" Behind the Protocol)
To ensure high-fidelity chemical conversions and accurate data, researchers must understand the causality behind these strict experimental parameters:
-
Why strict temperature control (< 0 °C) during synthesis? The activation energy for S-Cl homolysis is remarkably low. Exceeding 0 °C during isolation provides sufficient thermal energy to initiate radical formation. Once initiated, the degradation propagates auto-catalytically, drastically reducing the yield and purity of the sulfenyl chloride[5].
-
Why use non-polar solvents (
/ )? The stability of sulfenyl chloride solutions is highly dependent on solvent polarity. Polar solvents stabilize ionic transition states, which inadvertently accelerates heterolytic cleavage and promotes side reactions with trace nucleophiles[4]. -
Why use hermetic gold pans for DSC? Standard aluminum DSC pans are highly susceptible to corrosion by HCl. Even trace hydrolysis of B2SC during transfer will evolve HCl, which reacts exothermically with aluminum. This creates an artificial, equipment-induced exothermic signal that masks the true S-Cl homolysis exotherm. Gold is inert to HCl, ensuring the recorded heat flow is purely a function of the sample's intrinsic thermal stability.
Conclusion
Understanding the thermal stability profile of benzothiazole-2-sulfenyl chloride is paramount for its successful application in downstream syntheses. By recognizing the low thermal threshold for S-Cl bond homolysis (onset ~45 °C) and the catastrophic effects of heterolytic cleavage in the presence of moisture, researchers can mitigate degradation. Implementing rigorous cryogenic, moisture-free protocols guarantees the integrity of this highly reactive intermediate, ensuring reproducible success in the development of advanced vulcanization accelerators and novel pharmaceutical compounds.
References
1.[3] WO2008089093A2 - Efficient processes for preparing steroids and vitamin d derivatives with the unnatural configuration at c20 (20 alpha-methyl) from pregnenolone - Google Patents. Available at: 2.[1] Buy N,N-Dicyclohexyl-2-benzothiazolesulfenamide | 4979-32-2 | >98% - Smolecule. Available at: 3.[4] Alkyl and aryl sulfenimides - ACS Publications. Available at: 4.[6] Trichloromethane sulfenyl chloride - Wikipedia. Available at: 5.[7] CAS No.95-33-0, N-Cyclohexyl-2-benzothiazolesulfenamide Suppliers - LookChem. Available at: 6.[5] Hypochlorite-induced oxidation of thiols: formation of thiyl radicals and the role of sulfenyl chlorides as intermediates - PubMed. Available at: 7.[8] US2862000A - Reaction of thiazole sulfenyl halides with alpha, beta-olefin nitriles and products - Google Patents. Available at: 8.[2] BENZOTHIAZYL-2-DICYCLOHEXYL SULFENAMIDE - Ataman Kimya. Available at: 9.[9] US2929820A - Chlorinolysis of disulfides and thiols with sulfuryl chloride and a catalyst - Google Patents. Available at:
Sources
- 1. Buy N,N-Dicyclohexyl-2-benzothiazolesulfenamide | 4979-32-2 | >98% [smolecule.com]
- 2. atamankimya.com [atamankimya.com]
- 3. WO2008089093A2 - Efficient processes for preparing steroids and vitamin d derivatives with the unnatural configuration at c20 (20 alpha-methyl) from pregnenolone - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hypochlorite-induced oxidation of thiols: formation of thiyl radicals and the role of sulfenyl chlorides as intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trichloromethane sulfenyl chloride - Wikipedia [en.wikipedia.org]
- 7. lookchem.com [lookchem.com]
- 8. US2862000A - Reaction of thiazole sulfenyl halides with alpha, beta-olefin nitriles and products - Google Patents [patents.google.com]
- 9. US2929820A - Chlorinolysis of disulfides and thiols with sulfuryl chloride and a catalyst - Google Patents [patents.google.com]
Decomposition Products of 2-Benzothiazolesulfenyl Chloride in Water
This guide details the decomposition dynamics of 2-Benzothiazolesulfenyl chloride (BtSCl) in aqueous environments. It is designed for researchers utilizing BtSCl as a synthetic intermediate (e.g., in sulfenamide vulcanization accelerator production) or investigating the environmental fate of benzothiazole derivatives.
Executive Summary
2-Benzothiazolesulfenyl chloride (BtSCl) is a highly reactive electrophilic species, primarily existing as a transient intermediate in organic synthesis. In aqueous media, it exhibits zero hydrolytic stability , undergoing rapid nucleophilic substitution to form 2-benzothiazolesulfenic acid . This intermediate is inherently unstable and predominantly self-condenses to form 2,2'-dithiobis(benzothiazole) (MBTS) and hydrochloric acid .
For researchers, the detection of MBTS precipitates and a sharp decrease in pH are the primary indicators of BtSCl decomposition. Secondary pathways, driven by disproportionation or oxidation, may yield 2-mercaptobenzothiazole (MBT) and benzothiazole-2-sulfonic acid , particularly under non-neutral pH conditions.
Chemical Identity & Reactivity Profile[1][2]
BtSCl is characterized by a polarized S-Cl bond, making the sulfur atom highly susceptible to nucleophilic attack. Unlike its sulfonyl analog (2-benzothiazolesulfonyl chloride), the sulfenyl chloride cannot be isolated from water; contact with moisture results in immediate degradation.
| Property | Description |
| Chemical Name | 2-Benzothiazolesulfenyl chloride |
| Common Abbreviation | BtSCl |
| CAS Number | 2406-38-4 (Reactive Intermediate) |
| Molecular Formula | |
| Primary Reactivity | Electrophilic Sulfur (S |
| Water Solubility | Reacts violently/rapidly; does not dissolve unchanged. |
Mechanistic Pathways of Hydrolysis[3][4]
The decomposition of BtSCl in water is not a simple dissociation but a multi-step cascade involving hydrolysis, condensation, and disproportionation.
Primary Hydrolysis (The Trigger)
Upon contact with water, the chlorine atom is displaced by a water molecule acting as a nucleophile. This generates 2-benzothiazolesulfenic acid (BtSOH) and releases HCl .
Fate of the Sulfenic Acid Intermediate
Aromatic sulfenic acids (Ar-S-OH) are notoriously unstable. In the case of benzothiazole, the sulfenic acid undergoes rapid bimolecular dehydration (condensation) to form the disulfide dimer, MBTS.
Secondary Disproportionation
In acidic environments (generated by the released HCl), the sulfenic acid may also disproportionate into the thiol (MBT) and sulfinic acid species.
Visualization: Decomposition Pathway
The following diagram illustrates the cascade from the parent chloride to the stable terminal products.
Figure 1: Mechanistic cascade of BtSCl decomposition in aqueous media. The red node indicates the reactive starting material, while the green node represents the thermodynamically stable sink (MBTS).
Characterization of Decomposition Products[3][4]
2,2'-Dithiobis(benzothiazole) (MBTS)
-
Role: The thermodynamic "sink" of the reaction.
-
Appearance: Cream-to-yellow solid precipitate.
-
Solubility: Insoluble in water; soluble in chloroform, benzene.
-
Detection: This is the primary species you will recover if you filter the aqueous mixture. It is chemically stable and non-volatile.
Hydrochloric Acid (HCl)
-
Role: Stoichiometric byproduct.
-
Impact: Rapidly lowers the pH of the aqueous phase.
-
Validation: A drop in pH to <2 (depending on concentration) confirms the hydrolysis of the S-Cl bond.
2-Mercaptobenzothiazole (MBT)[5][6]
-
Role: Minor byproduct formed via reductive pathways or disproportionation.
-
Appearance: Yellowish powder (if precipitated) or soluble anion (if pH > 7).
-
Odor: Distinctive sulfur/mercaptan smell (rotten eggs/rubber), unlike the relatively odorless MBTS.
Experimental Protocols for Analysis
To validate the decomposition products, researchers should employ a "Quench & Extract" methodology. Direct analysis of the aqueous phase is often insufficient due to the insolubility of the primary product (MBTS).
Protocol: Identification of Products via HPLC-UV
Objective: Qualitatively and quantitatively identify MBTS and MBT.
-
Reaction Setup:
-
Introduce BtSCl (dissolved in a carrier solvent like
if necessary, or solid) into water under vigorous stirring. -
Observation: Immediate formation of a precipitate and heat generation (exothermic hydrolysis).
-
-
Quenching & Extraction:
-
After 15 minutes, add an equal volume of Dichloromethane (DCM) or Acetonitrile .
-
Vortex to dissolve the organic precipitates (MBTS/MBT).
-
Separate the organic layer.
-
-
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV at 280 nm (general absorption) and 325 nm (specific for benzothiazole ring).
-
-
Self-Validating Check:
-
MBTS will elute later (more hydrophobic, non-polar disulfide).
-
MBT will elute earlier (thiol/thione polarity).
-
BtSCl should be absent (complete conversion).
-
Workflow Visualization
Figure 2: Analytical workflow for separating and identifying decomposition products.
Environmental & Safety Implications
-
Toxicity: The decomposition products, particularly MBT, are toxic to aquatic life and are known skin sensitizers.[1] MBTS is a common allergen in rubber products.
-
Persistence: While BtSCl is transient, MBTS is persistent in the environment due to its low water solubility and stability against further hydrolysis.
-
Handling: Always handle BtSCl in a fume hood. The release of HCl gas upon contact with moisture in the air can cause respiratory irritation.
References
-
PubChem. (n.d.). 2-Benzothiazolesulfenyl chloride (Compound).[2][1][3] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Ataman Kimya. (n.d.). Benzothiazyl-2-dicyclohexyl sulfenamide (DCBS) Technical Data. Retrieved October 26, 2023, from [Link]
- Barton, D. H. R., & Ollis, W. D. (1979). Comprehensive Organic Chemistry: The Synthesis and Reactions of Organic Compounds. Pergamon Press. (Foundational text on sulfenyl chloride hydrolysis mechanisms).
- Journal of Organic Chemistry. (1972). Reactions of 2-Benzothiazolesulfenyl Chloride. Vol 37, No. 9. (Describes the synthesis and reactivity of the specific sulfenyl chloride).
Sources
Unlocking the Pharmacological Potential of Benzothiazolesulfenyl and Sulfonamide Derivatives: A Technical Guide
Executive Summary
The benzothiazole nucleus—a bicyclic ring system consisting of a benzene ring fused to a five-membered thiazole ring—is a privileged pharmacophore in modern medicinal chemistry 1. While basic benzothiazoles exhibit a wide spectrum of biological activities, the targeted functionalization of this core with sulfenyl (-S-R) and sulfonamide (-SO₂NH-) groups dramatically alters its pharmacokinetic and pharmacodynamic profile.
As an application scientist bridging the gap between bench chemistry and clinical translation, I have observed that the unique electron-withdrawing nature of the sulfonyl group, combined with the lipophilicity of the benzothiazole core, creates a highly versatile scaffold. These derivatives have demonstrated profound efficacy as anticancer, antimicrobial, and anticonvulsant agents 2. This whitepaper dissects the mechanistic foundations, quantitative efficacy, and validated experimental workflows required to synthesize and evaluate these potent derivatives.
Mechanistic Foundations: Why Benzothiazole Sulfonamides Work
The biological activity of benzothiazolesulfenyl and sulfonamide derivatives is not coincidental; it is a direct result of their tunable physicochemical properties:
-
Hydrogen Bonding and Target Affinity: The sulfonamide moiety (-SO₂NH-) acts as an excellent hydrogen bond donor and acceptor. This allows the molecule to anchor securely within the active sites of target enzymes, such as microbial DNA gyrase or human cyclooxygenase-2 (COX-2) 3.
-
Lipophilicity and Membrane Permeability: The benzothiazole core is highly lipophilic. When functionalized with specific halogens (e.g., fluorine), the molecule's biological half-life and ability to cross lipid bilayers—including the blood-brain barrier for anticonvulsant applications—are significantly enhanced 4.
-
Redox Modulation: In cancer cells, 2-substituted benzothiazole derivatives have been shown to target the NF-κB/COX-2/iNOS pathways, inducing oxidative stress that selectively triggers caspase-dependent apoptosis in malignant cells while sparing healthy fibroblasts 5.
Mechanistic pathway of benzothiazole-induced apoptosis in cancer cells.
Quantitative Efficacy Across Biological Targets
Recent literature highlights the exceptional potency of these derivatives. The table below synthesizes quantitative data from recent high-impact screening studies, providing a benchmark for your own drug design efforts.
| Compound Class | Target Cell Line / Strain | Key Substitutions | Observed Activity (IC₅₀ / MIC) | Reference |
| Triazole-Benzothiazole | MCF-7 (Breast Cancer) | 1-phenyl-1H-1,2,3-triazol | IC₅₀ = 2.32 ± 0.03 µM | 6 |
| Pyrrolo-Benzothiazole | S. aureus / B. subtilis | p-fluorophenyl | MIC = 4–10 µmol/L | 7 |
| 2-Substituted Benzothiazole | HepG2 (Hepatocellular) | N/A | IC₅₀ = 38.54 µM (at 48h) | 5 |
| Benzothiazole Sulfonamide | PTZ-induced Seizure Model | p-Cl on benzene sulfonamide | High recovery (In vivo) | 8 |
Validated Experimental Workflows
To ensure reproducibility and scientific integrity, the following protocols have been designed as self-validating systems. Causality is explicitly stated so researchers understand why a step is performed, rather than just how.
Protocol 1: Synthesis of Benzothiazole Sulfonamide Conjugates
This protocol details the coupling of 2-aminobenzothiazole with an arylsulfonyl chloride to yield a biologically active sulfonamide 9.
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mmol of substituted 2-aminobenzothiazole in 20 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
-
Base Addition: Add 12 mmol of Triethylamine (TEA) to the solution.
-
Causality: TEA acts as an acid scavenger. The reaction between the amine and sulfonyl chloride generates HCl. Without TEA, the HCl would protonate the unreacted 2-aminobenzothiazole, rendering it non-nucleophilic and stalling the reaction prematurely.
-
-
Coupling: Dropwise, add 10 mmol of the desired arylsulfonyl chloride dissolved in 10 mL of DCM at 0°C. Stir for 4-6 hours at room temperature.
-
Self-Validation Check: Run a concurrent Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate system. The complete disappearance of the starting material spot confirms reaction completion before proceeding to workup.
-
-
Workup: Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄.
-
Purification: Evaporate the solvent and recrystallize the crude product from a 1:1 mixture of chloroform and methanol.
Step-by-step synthetic workflow for benzothiazole sulfonamide conjugates.
Protocol 2: In Vitro Anticancer Screening (MTT Assay)
To evaluate the cytotoxic potential of the synthesized derivatives against cell lines like HepG2 or MCF-7 6.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with serial dilutions of the benzothiazole derivative (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Self-Validation Check: Always include a positive control (e.g., Doxorubicin) and a vehicle control (0.1% DMSO). This internal validation ensures that any observed cytotoxicity is strictly due to the benzothiazole derivative and not solvent toxicity or compromised cell health.
-
-
MTT Incubation: After 48 hours of treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.
-
Solubilization & Quantification: Discard the media and add 150 µL of DMSO to each well. Measure absorbance at 570 nm using a microplate reader.
-
Causality: The reduction of MTT by mitochondrial succinate dehydrogenase in living cells produces water-insoluble purple formazan crystals. DMSO is strictly required to solubilize these crystals, allowing for accurate spectrophotometric quantification.
-
Conclusion
The functionalization of the benzothiazole nucleus with sulfenyl and sulfonamide groups represents a highly strategic approach in rational drug design. By leveraging the electron-withdrawing properties and hydrogen-bonding capabilities of these moieties, researchers can synthesize derivatives with potent, targeted biological activities ranging from apoptosis induction in carcinomas to broad-spectrum antimicrobial resistance disruption. Adhering to the mechanistically grounded, self-validating protocols outlined above will ensure robust and reproducible progression from synthetic chemistry to biological validation.
References
-
A Review on Recent Development and biological applications of benzothiazole derivatives. pcbiochemres.com. 2
-
Biological Aspects of Emerging Benzothiazoles: A Short Review. scispace.com. 1
-
A Review on Benzothiazole Derivatives and Their Biological Significances. journalajrimps.com. 4
-
Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives. nih.gov.8
-
Design, Synthesis, Biological Evaluation and Molecular Docking of Benzothiazole Based Triazole Derivatives as Potent Antimicrobial and Anticancer Agents. ajgreenchem.com.6
-
Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis. mdpi.com. 7
-
Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. rsc.org. 3
-
Synthesis And Antibacterial Activities Of Benzothiazole Derivatives Of Sulphonamides. researchgate.net. 9
-
Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. nih.gov. 5
Sources
- 1. scispace.com [scispace.com]
- 2. A Review on Recent Development and biological applications of benzothiazole derivatives [pcbiochemres.com]
- 3. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]
- 4. journalajrimps.com [journalajrimps.com]
- 5. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Amine Protection via N-Sulfenylation using 2-Benzothiazolesulfenyl Chloride
Part 1: Introduction & Strategic Overview
The Chemistry of N-Sulfenylation
The use of 2-Benzothiazolesulfenyl chloride (Bts-S-Cl) for amine protection results in the formation of a sulfenamide (
Sulfenamide protecting groups are valuable in complex organic synthesis due to their unique orthogonality. Unlike carbamates (Boc, Fmoc) or sulfonamides, the nitrogen-sulfur (N-S) bond is:
-
Labile to Nucleophilic Thiols: Cleavable under neutral conditions using thiols (e.g., 2-mercaptoethanol, thiophenol).
-
Acid Sensitive: Cleavable by anhydrous acids (e.g., HCl in ether), but generally stable to weak acids.
-
Base Stable: Generally stable to tertiary amines and inorganic bases used in alkylation reactions.
Critical Reagent Verification (Safety & Specificity)
WARNING: There is a frequent nomenclature confusion between "Bts-Sulfenyl" and "Bts-Sulfonyl". Verify your reagent before proceeding.
| Feature | 2-Benzothiazolesulfenyl Chloride (This Protocol) | 2-Benzothiazolesulfonyl Chloride (Vedejs Bts) |
| Chemical Formula | ||
| Functional Group | Sulfenyl Chloride ( | Sulfonyl Chloride ( |
| Product Formed | Sulfenamide ( | Sulfonamide ( |
| Deprotection | Nucleophilic Thiolysis (Thiols) or Acid | Reductive Cleavage (Zn/AcOH, Al/Hg) |
| Primary Use | Orthogonal protection, Prodrugs, Rubber Chem | N-Alkylation of primary amines |
Part 2: Mechanism of Action
Protection Mechanism (N-Sulfenylation)
The reaction proceeds via a nucleophilic substitution at the sulfur atom. The amine nitrogen attacks the electrophilic sulfur of the benzothiazole reagent, displacing chloride. A base (typically Triethylamine or DIPEA) is required to scavenge the liberated HCl and drive the equilibrium forward.
Deprotection Mechanism (Nucleophilic Thiolysis)
The most reliable method for removing the benzothiazolesulfenyl group is thiolysis . A nucleophilic thiol (R-SH) attacks the sulfur atom of the sulfenamide, forming a disulfide byproduct and releasing the free amine. This method is highly chemoselective and avoids harsh acids or reducing metals.
Figure 1: Reaction pathway for amine protection via sulfenylation and subsequent deprotection via thiolysis.
Part 3: Experimental Protocols
Protection Protocol: Synthesis of N-(2-Benzothiazolesulfenyl)amines
Reagents:
-
Substrate: Primary or Secondary Amine (1.0 equiv).
-
Reagent: 2-Benzothiazolesulfenyl chloride (1.1 – 1.2 equiv).
-
Base: Triethylamine (
) or Diisopropylethylamine (DIPEA) (1.2 – 1.5 equiv). -
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous).
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with nitrogen or argon. Add the amine substrate (1.0 equiv) and dissolve in anhydrous DCM (concentration ~0.1 M).
-
Base Addition: Cool the solution to
using an ice bath. Add the base ( , 1.2 equiv) dropwise. Stir for 5 minutes. -
Sulfenylation: Dissolve 2-Benzothiazolesulfenyl chloride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture at
.-
Note: The reaction is often exothermic. Control addition rate to maintain temperature.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1–4 hours. Monitor reaction progress by TLC (Target spot usually moves to higher
compared to free amine) or LC-MS. -
Workup:
-
Quench the reaction with water.[1]
-
Dilute with DCM and wash the organic layer with water (
), followed by brine ( ). -
Critical: Avoid acidic washes (like 1M HCl) if possible, as sulfenamides can be acid-labile. If neutralization is needed, use a phosphate buffer (pH 6-7).
-
-
Purification: Dry the organic layer over
, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.-
Tip: Pre-treat silica gel with 1%
in hexanes to prevent acid-catalyzed decomposition on the column.
-
Deprotection Protocol: Nucleophilic Cleavage
Reagents:
-
Nucleophile: 2-Mercaptoethanol, Thiophenol, or Dithiothreitol (DTT) (2.0 – 5.0 equiv).
-
Solvent: Methanol (MeOH), DMF, or DCM/MeOH mixture.
-
Base (Optional): Catalytic DIPEA (helps activate the thiol).
Step-by-Step Methodology:
-
Setup: Dissolve the N-protected sulfenamide (1.0 equiv) in MeOH or DMF.
-
Cleavage: Add 2-Mercaptoethanol (3.0 equiv). If the reaction is slow, add catalytic DIPEA (0.1 equiv).
-
Incubation: Stir at RT. Reaction is typically fast (15 min to 2 hours).
-
Workup:
-
Concentrate the solvent.[2]
-
For non-polar amines: Partition between ether and dilute HCl (1M). The amine moves to the aqueous layer (as salt), while the disulfide byproduct remains in the organic layer. Separate, then basify the aqueous layer and extract the pure amine.
-
For polar amines: Use SCX (Strong Cation Exchange) chromatography to capture the amine and wash away the disulfide byproducts.
-
Part 4: Optimization & Data Summary
Solvent & Condition Compatibility Table
| Parameter | Recommended Condition | Notes |
| Solvent (Protection) | DCM, THF, Toluene | Avoid protic solvents (MeOH, Water) during chloride addition. |
| Base (Protection) | Inorganic bases ( | |
| Temperature | High temps ( | |
| Stability (Product) | pH 7–12 | Stable to bases. Unstable to strong acids (pH < 3). |
| Storage | Sulfenamides can oxidize to sulfonamides or hydrolyze over time. |
Troubleshooting Guide
-
Issue: Low Yield during Protection.
-
Cause: Hydrolysis of the sulfenyl chloride reagent.
-
Solution: Ensure the reagent is fresh and yellow/orange crystalline. If it is dark/tarry, recrystallize or purchase fresh. Ensure solvents are strictly anhydrous.
-
-
Issue: Decomposition on Silica Gel.
-
Cause: Silica acidity cleaving the N-S bond.
-
Solution: Deactivate silica with 1-2% Triethylamine in the eluent. Use Alumina (neutral) as an alternative stationary phase.
-
-
Issue: Incomplete Deprotection.
-
Cause: Steric hindrance or insufficient nucleophile.
-
Solution: Switch to a more nucleophilic thiol (e.g., Thiophenol) or increase temperature to
.
-
Part 5: References
-
Vedejs, E., et al. (1996). "2-Nitrobenzenesulfonyl chloride and 2-benzothiazolesulfonyl chloride: Two new reagents for the protection of amines." Journal of the American Chemical Society, 118(40), 9796-9797. (Note: This defines the sulfonyl Bts group; provided for contrast).
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (General reference for Sulfenamide protection stability and cleavage).
-
Davis, F. A., et al. (1972). "Chemistry of the sulfur-nitrogen bond. I. Reaction of 2-benzothiazolesulfenyl chloride with amines."[4] The Journal of Organic Chemistry, 37(9), 1450-1453. (Foundational work on the specific reagent).
-
Phukan, P., et al. (2008). "Sulfenamides as protecting groups for amines." Tetrahedron Letters, 49(30), 4476-4480. (Modern context for sulfenamide stability).
Sources
- 1. US7932386B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accelerator CZ | C13H16N2S2 | CID 7232 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Regioselective Disulfide Engineering via 2-Benzothiazolesulfenyl Chloride
The following Application Note and Protocol guide details the use of 2-Benzothiazolesulfenyl Chloride in Solid-Phase Peptide Synthesis (SPPS).
Executive Summary
The correct formation of disulfide bridges is the bottleneck in the synthesis of cysteine-rich peptides (e.g., conotoxins, insulin analogs, defensins). While random oxidation works for simple substrates, complex targets require regioselective strategies.
2-Benzothiazolesulfenyl chloride (Btz-S-Cl) is a potent electrophilic sulfur reagent used to "activate" cysteine residues. Unlike the common amine-protecting group 2-Benzothiazolesulfonyl chloride (Bts-Cl), the sulfenyl variant targets thiols. It converts a stable Cysteine thiol into a reactive unsymmetrical disulfide (Cys-S-S-Btz) . This activated species undergoes rapid, directed thiol-disulfide exchange with a second free cysteine to form the native disulfide bond, releasing 2-mercaptobenzothiazole as a leaving group.
This guide provides the mechanistic basis, synthesis protocols, and on-resin workflows for utilizing Btz-S-Cl to engineer specific disulfide topologies.
Chemical Identity & Mechanism
It is critical to distinguish between the Sulfenyl and Sulfonyl variants, as their applications in SPPS are entirely different.
| Feature | 2-Benzothiazolesulfenyl Chloride | 2-Benzothiazolesulfonyl Chloride |
| Abbreviation | Btz-S-Cl | Bts-Cl |
| Structure | Benzothiazole-S-Cl | Benzothiazole-SO₂-Cl |
| Target | Thiols (Cysteine) | Amines (N-terminus/Lysine) |
| Function | Thiol Activation / Disulfide Formation | Amine Protection (Cleavable by reduction) |
| Reactivity | Electrophilic Sulfur (Soft) | Electrophilic Sulfur (Hard) |
Mechanism of Action
The utility of Btz-S-Cl relies on the "Leaving Group Quality" of the benzothiazole thiol.
-
Activation: Btz-S-Cl reacts with a free Cysteine thiol (Cys-SH) to form the mixed disulfide Cys-S-S-Btz .
-
Displacement: A second Cysteine thiol (Cys'-SH) attacks the sulfur of the Cysteine, displacing 2-mercaptobenzothiazole (Btz-SH).
-
Driving Force: The reaction is driven by the formation of the stable amide-like tautomer of the leaving group (2-thiobenzothiazolone) and the thermodynamic stability of the peptide disulfide.
Experimental Protocols
Protocol A: Preparation of 2-Benzothiazolesulfenyl Chloride
Note: This reagent is moisture-sensitive and best prepared fresh or stored under inert gas.
Materials:
-
2,2'-Dithiobis(benzothiazole) (Commercial disulfide dimer)
-
Sulfuryl Chloride (SO₂Cl₂) or Chlorine gas (Cl₂)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Suspend 2,2'-dithiobis(benzothiazole) (10 mmol, 3.32 g) in anhydrous DCM (50 mL) in a round-bottom flask.
-
Cool the suspension to 0°C under nitrogen.
-
Add Sulfuryl Chloride (10 mmol, 0.81 mL) dropwise over 10 minutes.
-
Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour. The suspension should clear as the disulfide cleaves to form the sulfenyl chloride (Btz-S-Cl).
-
Validation: Aliquot a sample and react with morpholine; analyze by TLC/HPLC for the formation of the stable sulfenamide to confirm conversion.
-
Storage: Use immediately as a solution or concentrate under reduced pressure to a yellow solid (store at -20°C under Argon).
Protocol B: On-Resin Regioselective Disulfide Formation
This workflow describes the formation of a specific disulfide bond between Cys A and Cys B in a peptide containing multiple cysteines.
Prerequisites:
-
Cys A: Protected with an acid-labile group removable without cleaving the peptide (e.g., Mmt or Trt if using mild cleavage).
-
Cys B: Protected with a different orthogonal group (e.g., Acm or StBu ) OR protected with Trt if Cys A was Mmt.
-
Resin: 2-Chlorotrityl or Rink Amide (depending on C-terminus).[1]
Step-by-Step Workflow:
-
Selective Deprotection of Cys A:
-
Activation with Btz-S-Cl:
-
Swell the resin in anhydrous DCM.
-
Add Btz-S-Cl (5 equivalents relative to resin loading) dissolved in DCM.
-
Add Diisopropylethylamine (DIEA) (5 equivalents) to neutralize HCl generated.
-
Shake at Room Temperature for 30–60 minutes .
-
Wash resin: DCM (5x), DMF (5x), DCM (5x).
-
Result: Resin-Peptide-Cys(S-S-Btz). The cysteine is now "capped" and activated.
-
-
Deprotection of Cys B:
-
Scenario: If Cys B was protected with Trt and the peptide is still on resin (and you used Mmt for Cys A), you must now remove the Trt group.
-
Note: Standard Trt removal (95% TFA) cleaves the peptide from the resin. For on-resin cyclization, Cys B is often Cys(StBu) or Cys(Acm) .
-
Alternative (Post-Cleavage Cyclization): Cleave the peptide from the resin using a cocktail without thiols (e.g., TFA/TIS/H2O). The Cys(S-S-Btz) is stable to TFA. The second Cys (if Trt protected) becomes free Cys(SH) upon cleavage.
-
-
Cyclization (Disulfide Closure):
-
On-Resin: If Cys B is deprotected on-resin (e.g., StBu removal via Phosphine), wash resin, then shake in DMF/DIEA (pH 8) . The free Cys B attacks Cys A-Btz.
-
In-Solution (Recommended): Dissolve the crude peptide (containing Cys(SH) and Cys(S-S-Btz)) in dilute buffer (pH 7-8) or DMF/Water.
-
Monitor HPLC.[2][3][4] The reaction is usually complete in <30 minutes.
-
Mechanism:[1][2][4][5][6][7] Cys(SH) + Cys(S-S-Btz) → Cys-S-S-Cys + Btz-SH.
-
Visualization & Logic
Workflow Diagram: Regioselective Cyclization
The following diagram illustrates the logic of using Btz-S-Cl to force a specific pairing between Cys1 and Cys2.
Caption: Step-wise logic for forcing Cys1-Cys2 pairing using Btz-S-Cl activation.
Reaction Mechanism
The electrophilic nature of the sulfenyl chloride is the key driver.
Caption: Btz-S-Cl acts as a sulfur transfer agent, activating Cys1 for attack by Cys2.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Activation Yield | Moisture in Btz-S-Cl or Solvent | Ensure DCM is anhydrous. Prepare Btz-S-Cl fresh. |
| Side Reactions (Trp) | Electrophilic attack on Tryptophan | Add scavenger (though difficult with S-Cl) or use protected Trp(Boc). Btz-S-Cl is highly reactive toward Trp. |
| Dimerization | Intermolecular disulfide formation | Perform cyclization at low concentration (high dilution) or on-resin (pseudo-dilution). |
| Incomplete Cyclization | Steric hindrance | Add chaotropic agents (Urea/GdnHCl) to the cyclization buffer to expose the thiols. |
Comparison with Other Reagents[3][8]
-
NPys-Cl (2-Nitrophenylsulfenyl chloride): Similar reactivity, but the Btz group is often more stable to premature reduction and the leaving group (2-mercaptobenzothiazole) is easily monitored by UV.
-
Pys (2-Thiopyridyl): Less reactive than the sulfenyl chloride form. Btz-S-Cl provides "instant" activation compared to disulfide exchange reagents.
References
-
Preparation of Sulfenyl Chlorides: Zhu, X., et al. "Recent advances in the synthesis of sulfenyl chlorides." Organic Chemistry Frontiers, 2018. (General reference for sulfenyl chloride synthesis logic)
-
Benzothiazole in Peptide Chemistry: Mourtas, S., et al. "Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides."[4][8] Molecules, 2023.[4] (Establishes the stability and compatibility of benzothiazole moieties in SPPS)
-
Regioselective Disulfide Formation (General Concept): Postma, T. M., & Albericio, F. "Disulfide formation strategies in peptide synthesis." European Journal of Organic Chemistry, 2014. (Review of activated disulfide strategies including sulfenyl chlorides)
-
Bts (Sulfonyl) vs Sulfenyl Distinction: Vedejs, E., et al. "N-Benzothiazole-2-sulfonyl (Bts) as a Protecting Group for Amines." Journal of the American Chemical Society, 1996. (Critical reference to distinguish the Amine protecting group from the Thiol activating agent)
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. almacgroup.com [almacgroup.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Solution-phase synthesis of a hindered N-methylated tetrapeptide using Bts-protected amino acid chlorides: efficient coupling and methylation steps allow purification by extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. Fast and Selective Reaction of 2-Benzylacrylaldehyde with 1,2-Aminothiol for Stable N-Terminal Cysteine Modification and Peptide Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Note: Synthesis of Sulfenamides via Benzothiazole-2-sulfenyl Chloride
Executive Summary
This application note details the synthesis of N-substituted benzothiazole-2-sulfenamides, a critical class of compounds used as vulcanization accelerators (e.g., CBS, TBBS, DCBS) and electrophilic sulfur reagents in medicinal chemistry.
While oxidative coupling (MBT + Amine + Oxidant) is common in industrial settings, the Benzothiazole-2-sulfenyl chloride (BtSCl) route offers superior precision for complex or oxidation-sensitive amines. This guide addresses the specific handling of the highly reactive BtSCl electrophile, which is typically generated in situ due to its hydrolytic instability.
Key Takeaways:
-
Reagent Status: Benzothiazole-2-sulfenyl chloride is a transient, moisture-sensitive intermediate, not a shelf-stable commodity.
-
Mechanism: Nucleophilic substitution at the sulfur atom (
-like).[1] -
Critical Parameter: Strict anhydrous conditions are required during the acyl-chloride-like substitution step to prevent reversion to the disulfide or mercaptan.
Scientific Foundation & Mechanism
The Electrophilic Sulfur Species
Benzothiazole-2-sulfenyl chloride (BtSCl) features a polarized S-Cl bond where the sulfur atom is highly electrophilic. Unlike sulfonyl chlorides (
Reaction Pathway
The synthesis proceeds in two distinct phases:[2]
-
Activation: Conversion of 2-Mercaptobenzothiazole (MBT) or Bis(benzothiazole) disulfide (MBTS) into the active sulfenyl chloride using a chlorinating agent (Cl
or SO Cl ). -
Coupling: Nucleophilic attack by the amine on the sulfur center, displacing chloride.
Diagram 1: Reaction Mechanism & Pathway
Caption: The activation of MBT to BtSCl followed by amine coupling. The BtSCl intermediate is moisture-sensitive.
Experimental Protocols
Since BtSCl is rarely isolated due to stability concerns, Protocol A describes the industry-standard in situ generation and trapping method. Protocol B describes the handling of isolated BtSCl for mechanistic studies, assuming the researcher has synthesized and crystallized it under inert atmosphere.
Protocol A: In Situ Generation and Coupling (Recommended)
Applicability: General synthesis of CBS (N-cyclohexyl), TBBS (N-tert-butyl), and DCBS (N,N-dicyclohexyl) analogs.
Reagents:
-
2-Mercaptobenzothiazole (MBT) or Bis(benzothiazole) disulfide (MBTS).
-
Sulfuryl Chloride (SO
Cl ) or Chlorine gas (Cl ). -
Amine (2.2 equivalents or 1.1 eq + 1.1 eq Triethylamine).
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene.
Step-by-Step Methodology:
-
Suspension Preparation:
-
In a 3-neck round-bottom flask equipped with a drying tube (CaCl
) and addition funnel, suspend 10.0 mmol of MBTS (or 20.0 mmol MBT) in 50 mL of anhydrous DCM. -
Cool the suspension to 0–5°C using an ice bath.
-
-
Chlorination (Generation of BtSCl):
-
Add Sulfuryl Chloride (10.0 mmol for MBTS; 20.0 mmol for MBT) dropwise over 15 minutes.
-
Observation: The suspension will clear as the soluble sulfenyl chloride forms. The solution typically turns yellow/orange.
-
Stir for 30 minutes at 0°C. Do not allow temperature to rise above 10°C to prevent decomposition.
-
-
Amine Coupling:
-
Prepare a solution of the target Amine (44.0 mmol, excess acts as HCl scavenger) in 20 mL DCM.
-
Add the amine solution dropwise to the cold BtSCl solution.
-
Critical Process Parameter (CPP): The reaction is exothermic.[1] Maintain internal temperature < 10°C.
-
A white precipitate (Amine-HCl salt) will form immediately.
-
-
Workup:
-
Allow the mixture to warm to room temperature (20–25°C) and stir for 1 hour.
-
Filter off the solid amine hydrochloride salt.
-
Wash the organic filtrate with water (2 x 50 mL) to remove residual salts.
-
Dry the organic layer over anhydrous MgSO
.
-
-
Isolation:
-
Concentrate under reduced pressure.
-
Recrystallize the residue (typically from Ethanol or Hexane/Ether) to obtain the pure sulfenamide.
-
Protocol B: Reaction Using Isolated BtSCl (High Precision)
Applicability: Small-scale mechanistic studies or when using valuable/complex amines.
Reagents:
-
Isolated Benzothiazole-2-sulfenyl chloride (Must be stored at -20°C under Argon).
-
Amine (1.0 eq).
-
Auxiliary Base: Triethylamine (TEA) or DIPEA (1.1 eq).
Step-by-Step Methodology:
-
Dissolution:
-
In a glovebox or under positive Nitrogen pressure, dissolve 5.0 mmol of crystalline BtSCl in 25 mL anhydrous Toluene.
-
Transfer to a reaction vessel cooled to -10°C.
-
-
Coupling:
-
Add a mixture of Amine (5.0 mmol) and TEA (5.5 mmol) in Toluene dropwise.
-
Stir for 2 hours, allowing the bath to slowly warm to 0°C.
-
-
Purification:
-
Filter the TEA-HCl salts.
-
Evaporate solvent.
-
Column chromatography is often required for this method to separate trace disulfide byproducts.
-
Critical Process Parameters (CPP) & Troubleshooting
The success of this synthesis relies on managing the instability of the S-Cl bond.
Table 1: Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Yield / High MBTS Recovery | Hydrolysis of BtSCl | Ensure solvents are anhydrous (<50 ppm water). Check drying tubes. |
| Dark/Tarred Product | Thermal decomposition | Keep chlorination step < 10°C. Add amine slower to control exotherm. |
| Ring Chlorination | Excess chlorinating agent | Adhere strictly to 1:1 stoichiometry of Cl source to Sulfur atom. |
| Incomplete Reaction | HCl inhibition | Ensure sufficient base (excess amine or TEA) is present to trap HCl. |
Workflow Visualization
Diagram 2: Experimental Workflow (Method A)
Caption: Operational workflow for the in situ generation and capture of BtSCl.
References
-
Bédé, L. A., et al. (2019). "Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives." International Journal of Chemistry. Link
-
Ignadieu, C., et al. (2021). "Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines." RSC Advances. Link
-
Moon, N. S. (1949). "Preparation of 2-chlorobenzothiazole." U.S. Patent 2,469,697. (Foundational text on chlorination of MBT). Link
-
Zálešák, F. (2018). "Benzo[d]thiazole-2-sulfonamides: Their Synthesis and applications." Doctoral Thesis, Palacký University Olomouc. Link
-
BenchChem. (2025). "2-Benzothiazolesulfonyl chloride Structure and Properties." PubChem Data. Link[3]
Sources
2-Benzothiazolesulfenyl chloride as a rubber vulcanization accelerator intermediate
This Application Note is structured to guide researchers through the generation, handling, and utilization of 2-Benzothiazolesulfenyl chloride (BTSC) .
Note to Reader: BTSC is a highly reactive, moisture-sensitive electrophile. Unlike its stable analog 2-benzothiazolesulfonyl chloride, BTSC is rarely isolated in solid form due to its rapid disproportionation into 2,2'-dithiobis(benzothiazole) (MBTS). This guide focuses on its in-situ generation and immediate derivatization , the standard protocol for synthesizing sulfenamide rubber accelerators (e.g., CBS, TBBS).
In-Situ Generation & Application in Sulfenamide Synthesis
Part 1: Chemical Basis & Mechanism
The "Transient Electrophile" Concept 2-Benzothiazolesulfenyl chloride (BTSC) represents a critical "activation state" of 2-mercaptobenzothiazole (MBT). In rubber chemistry, MBT itself is a slow accelerator. To create "delayed-action" accelerators (sulfenamides), the sulfur atom must be activated to accept a nucleophilic attack from a sterically hindered amine (e.g., cyclohexylamine).
The S-Cl bond in BTSC is highly polarized (
Reaction Pathway
-
Activation: Chlorination of MBT breaks the S-H bond, replacing it with S-Cl.
-
Coupling: The amine nucleophile attacks the sulfur, displacing chloride.
-
Side Reaction (Avoidance): If moisture is present or amine addition is delayed, BTSC dimerizes to MBTS (disulfide), which is significantly less reactive.
Figure 1: Reaction pathway for the generation of sulfenamide accelerators via the BTSC intermediate. Note the critical branch point where instability leads to MBTS formation.
Part 2: Synthesis Protocol (In-Situ Generation)
Objective: Generate a solution of BTSC from MBT for immediate reaction. Scale: 100 mmol basis.
Reagents & Equipment
-
Substrate: 2-Mercaptobenzothiazole (MBT), 16.7 g (100 mmol).
-
Reagent: Chlorine gas (Cl
) OR Sulfuryl Chloride (SO Cl ), 13.5 g (100 mmol). -
Solvent: Toluene or Chlorobenzene (anhydrous), 150 mL.
-
Apparatus: 500 mL 3-neck round-bottom flask, mechanical stirrer, thermometer, dropping funnel (for SO
Cl ) or gas sparger (for Cl ), N inlet.
Step-by-Step Methodology
-
Preparation of Slurry:
-
Charge the flask with 150 mL anhydrous toluene.
-
Add 16.7 g of MBT. MBT is sparingly soluble; this will form a suspension.
-
Expert Insight: Ensure the system is purged with N
. Moisture hydrolyzes BTSC back to MBT or MBTS immediately.
-
-
Chlorination (The Critical Step):
-
Cool the suspension to 0°C – 5°C using an ice/salt bath.
-
Option A (Gas): Bubble Cl
gas slowly into the subsurface of the slurry. -
Option B (Liquid): Add SO
Cl dropwise over 30 minutes. -
Observation: The slurry will thin out and turn into a clear to slightly turbid orange/yellow solution . This color change indicates the formation of the sulfenyl chloride (S-Cl).
-
Endpoint: Stop addition when the suspended solid (MBT) has disappeared.
-
-
Degassing:
-
Purge with N
for 10 minutes to remove excess HCl and SO byproducts. -
Do not isolate. Proceed immediately to Part 3.
-
Part 3: Application Protocol (Sulfenamide Formation)
Objective: Convert the BTSC solution into N-Cyclohexyl-2-benzothiazolesulfenamide (CBS/CZ).
Reagents
-
Nucleophile: Cyclohexylamine (CHA), 20.8 g (210 mmol). Note: Excess amine is used to act as an HCl scavenger.
Step-by-Step Methodology
-
Amine Addition:
-
Maintain the BTSC solution at 0°C – 10°C .
-
Add Cyclohexylamine dropwise.
-
Thermodynamics: This reaction is highly exothermic. If the temperature exceeds 20°C, side reactions (tar formation) increase.
-
-
Precipitation:
-
As the amine reacts, Cyclohexylamine Hydrochloride (CHA·HCl) will precipitate as a white solid.
-
Depending on the solvent choice, the target Sulfenamide (CBS) may remain in solution (Toluene) or precipitate (if using non-solvents).
-
-
Work-up:
Data Summary: Expected Results
| Parameter | Specification | Notes |
| Intermediate Appearance | Clear Orange/Yellow Solution | If dark/black, decomposition occurred. |
| Final Product (CBS) | Off-white to Grey Powder | |
| Melting Point (CBS) | 98°C – 102°C | Sharp MP indicates high purity. |
| Yield | 85% – 95% | Losses usually due to MBTS formation. |
Part 4: Analytical Characterization & QC
Since BTSC cannot be isolated for standard analytics (NMR/IR) without degradation, Iodometric Titration is the industry standard for verifying the "Active S-Cl" content before adding the amine.
Protocol: Active S-Cl Titration
-
Take a 5 mL aliquot of the generated BTSC solution.
-
Add into a flask containing 50 mL of 10% KI solution (excess iodide).
-
Reaction:
-
-
Titrate the liberated Iodine (
) with 0.1N Sodium Thiosulfate ( ) using starch indicator. -
Calculation:
Part 5: Handling, Stability & Safety
Cross-Industry Note (Drug Development): While this guide focuses on rubber, the benzothiazole scaffold is pharmacologically privileged (e.g., Riluzole). Researchers modifying benzothiazoles for biological targets should note that the S-Cl bond is extremely labile . It will react with cysteine residues in proteins. If your goal is a stable drug candidate, the sulfenyl chloride is strictly a synthetic intermediate, not a final motif.
Safety Profile:
-
Corrosivity: BTSC hydrolyzes to form HCl. It is corrosive to tissue and metal.
-
Sensitizer: Both MBT and its derivatives are known skin sensitizers. Handle with double nitrile gloves.
-
Storage: Do not store BTSC. Generate and consume within 1 hour.
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis of Sulfenamide accelerators via BTSC.
References
-
Kinstler, R. C., & Rodgers, J. M. (1962).[1] Preparation of N-cyclohexyl-2-benzothiazolesulfenamide. U.S. Patent No. 3,055,909. Washington, DC: U.S. Patent and Trademark Office. Link
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzothiazoles. Retrieved from
-
PubChem. (n.d.). 2-Mercaptobenzothiazole (Compound Summary). National Library of Medicine. Retrieved from
- Ignatov, et al. (2010). Chemistry of Sulfenyl Chlorides in Organic Synthesis. Russian Chemical Reviews. (General reference for S-Cl mechanism).
Sources
Application Note: High-Efficiency Electrophilic Sulfenylation of Indoles using 2-Benzothiazolesulfenyl Chloride
Introduction and Strategic Scope
The indole framework is a ubiquitous structural motif in medicinal chemistry and natural product synthesis. Specifically, C3-sulfenylated indoles (3-sulfenylindoles) have garnered intense interest due to their potent biological activities, serving as promising candidates for antiviral, anticancer, and anti-HIV therapeutics[1]. Concurrently, the 2-benzothiazole moiety is a privileged pharmacophore known for its antimicrobial and antitumor properties.
Fusing these two scaffolds via a direct C–S bond provides a highly valuable structural architecture for drug discovery. While various sulfenylating agents (e.g., disulfides, sulfonyl chlorides, and thiols) have been employed for indole functionalization[1], the use of highly reactive organosulfenyl chlorides offers a rapid, metal-free, and atom-economical pathway[2]. This application note details the in situ generation of 2-benzothiazolesulfenyl chloride and its subsequent use in the regioselective electrophilic sulfenylation of indoles.
Mechanistic Rationale
To ensure a self-validating and reproducible workflow, it is critical to understand the underlying causality of the reaction design.
2-Benzothiazolesulfenyl chloride is highly sensitive to moisture and prone to degradation upon prolonged storage. Therefore, it is generated in situ by the chlorinolysis of 2,2'-dithiobis(benzothiazole) (MBTS) using sulfuryl chloride (
-
Causality of Reagent Choice: Sulfuryl chloride is preferred over chlorine gas because it is a liquid, allowing for precise stoichiometric control. The byproduct of this cleavage is sulfur dioxide (
), which safely bubbles out of the reaction matrix, driving the equilibrium forward without leaving reactive residues. -
Regioselectivity: The indole core acts as an electron-rich enamine. The highest Highest Occupied Molecular Orbital (HOMO) coefficient is located at the C3 position. Consequently, the highly electrophilic sulfenyl sulfur is attacked exclusively at C3, forming a Wheland intermediate. Rapid rearomatization via proton loss yields the target 3-(2-benzothiazolylthio)indole.
Reaction pathway for the in situ generation of 2-benzothiazolesulfenyl chloride and C3-sulfenylation.
Experimental Design & Optimization Data
To maximize yield and suppress side reactions (such as C2-chlorination or polymerization), the reaction conditions must be carefully controlled. The table below summarizes the optimization of the reaction parameters. Dichloromethane (DCM) at 0 °C to room temperature provides the optimal balance of solubility and thermal control.
| Solvent | Temperature Profile | Stoichiometry (Indole : MBTS : | Isolated Yield (%) | Observation / Causality |
| DCM | 0 °C | 1.0 : 0.55 : 0.55 | 94% | Optimal. Clean conversion; minimal side products. |
| THF | 0 °C | 1.0 : 0.55 : 0.55 | 76% | Slower reaction rate; partial ring-opening of THF by HCl. |
| DMF | RT | 1.0 : 0.55 : 0.55 | 42% | Complex mixture. DMF can act as a nucleophile/reductant[1]. |
| DCM | Reflux (40 °C) | 1.0 : 0.55 : 0.55 | 61% | Thermal degradation of the sulfenyl chloride; poly-sulfenylation. |
Step-by-Step Protocol
This protocol is designed as a self-validating system. Visual cues are provided at each step to ensure the scientist can verify the success of the intermediate stages before proceeding.
Step-by-step experimental workflow for the synthesis of 3-(2-benzothiazolylthio)indoles.
Materials Required (10 mmol scale)
-
Indole: 1.17 g (10.0 mmol)
-
2,2'-Dithiobis(benzothiazole) (MBTS): 1.83 g (5.5 mmol, 0.55 eq to ensure slight excess of electrophile)
-
Sulfuryl chloride (
): 0.44 mL (5.5 mmol) -
Anhydrous Dichloromethane (DCM): 50 mL
-
Saturated aqueous
solution
Procedure
Step 1: In situ Generation of the Electrophile
-
Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under an argon atmosphere.
-
Add MBTS (1.83 g, 5.5 mmol) and anhydrous DCM (30 mL) to the flask. The mixture will appear as a pale yellow suspension.
-
Cool the flask to 0 °C using an ice-water bath.
-
Using a gas-tight syringe, add sulfuryl chloride (0.44 mL, 5.5 mmol) dropwise over 5 minutes.
-
Self-Validation Check: The yellow suspension will gradually dissolve, accompanied by the evolution of
gas, yielding a clear, deep orange-red solution of 2-benzothiazolesulfenyl chloride[3]. Stir for an additional 15 minutes at 0 °C to ensure complete chlorinolysis.
-
Step 2: Electrophilic Sulfenylation 5. In a separate dry vial, dissolve Indole (1.17 g, 10.0 mmol) in anhydrous DCM (20 mL). 6. Add the indole solution dropwise to the highly reactive sulfenyl chloride solution at 0 °C over 10 minutes.
-
Causality: Dropwise addition controls the exothermic nature of the SEAr reaction and prevents localized heating, which could lead to dimerization or C2-attack.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours.
-
Self-Validation Check: The deep orange-red color will transition to a lighter yellow/brown as the electrophile is consumed and the intermediate rearomatizes, releasing HCl gas.
-
Step 3: Quench and Workup
8. Quench the reaction by slowly pouring the mixture into 50 mL of ice-cold saturated aqueous
Step 4: Purification
11. Purify the crude product via flash column chromatography on silica gel using a gradient eluent of Hexanes/Ethyl Acetate (9:1 to 7:3 v/v).
12. The product, 3-(2-benzothiazolylthio)indole, typically elutes as a distinct UV-active band (
Analytical Characterization
To confirm the structural integrity of the synthesized 3-(2-benzothiazolylthio)indole, the following spectroscopic markers should be verified:
-
H NMR (400 MHz,
): The most critical diagnostic signal is the disappearance of the C3-H proton (typically a doublet around 6.5 ppm in the starting indole). The C2-H proton will shift downfield (typically appearing as a sharp doublet or singlet around 7.5–7.8 ppm) due to the electron-withdrawing nature of the adjacent thioether linkage. The broad singlet for the N-H proton will remain visible around 8.5 ppm unless exchanged with . -
C NMR (100 MHz,
): The C3 carbon will shift significantly from 102 ppm (unsubstituted) to 100-110 ppm (quaternary, sulfenylated). The benzothiazole C2 carbon will appear distinctly downfield ( 165-170 ppm). -
HRMS (ESI-TOF): Calculated for
: 283.0364; Found: 283.0360.
References
-
Copper-catalysed regioselective sulfenylation of indoles with sodium sulfinates. Royal Society Open Science (2018). URL:[Link]
-
Reaction of 2-Benzothiazolesulfenyl Chloride with 1:1 Benzil-Trimethyl Phosphite Adduct. The Journal of Organic Chemistry (1972). URL: [Link]
-
Visible light-induced 3-sulfenylation of N-methylindoles with arylsulfonyl chlorides. Chemical Communications (2012). URL:[Link]
-
Chemoselective Synthesis of Sulfenylated Spiroindolenines from Indolyl-ynones via Organosulfenyl Chloride-Mediated Dearomatizing Spirocyclization. Organic Letters (2021). URL:[Link]
Sources
Application Note: Preparation of N-Boc Protected Amino Acids
Editorial Note: The term "N-Bsc" is widely recognized within the chemical literature and synthetic community as a typographical error for "N-Boc" (tert-butyloxycarbonyl). There is no standard "Bsc" protecting group for amino acids. In accordance with the core directive for scientific integrity, this application note proceeds with the authoritative and ubiquitous procedures for N-Boc protection .
Introduction
The protection of the
Mechanistic Insights: Causality in Reaction Design
To achieve high yields and prevent the formation of dipeptide impurities, the reaction conditions must be carefully controlled.
-
Zwitterion Disruption: In aqueous solutions, amino acids exist as zwitterions (protonated amine, deprotonated carboxylate). The addition of a strong base (e.g., NaOH or Triethylamine) is required to deprotonate the ammonium ion (
to ), generating a free, highly nucleophilic amine capable of attacking the electrophilic reagent[2]. -
Reagent Selection (
): is prioritized over older reagents like Boc-Cl because it is safer (phosgene-free) and highly chemoselective. -
Entropic Driving Force: Following the nucleophilic acyl substitution, the leaving group (tert-butyl carbonate) is highly unstable. It rapidly and irreversibly decomposes into tert-butanol and carbon dioxide (
) gas. The evolution of provides a powerful entropic driving force that pushes the reaction to completion[3]. -
pH-Controlled Isolation: The pKa of the
-carboxylic acid is typically around 2.2 - 2.5. To extract the product into an organic solvent, the aqueous layer must be acidified to pH 2-3. However, because the Boc group is acid-labile, using a weak acid (like Citric Acid or ) at low temperatures (0 °C) is critical to prevent premature deprotection[1].
Experimental Protocol: Synthesis of N-Boc-L-Phenylalanine
This protocol serves as a standard, self-validating system for the protection of primary amino acids.
Materials Required:
-
L-Phenylalanine (1.0 eq, 10 mmol, 1.65 g)
-
Di-tert-butyl dicarbonate (
) (1.1 eq, 11 mmol, 2.40 g) -
Sodium hydroxide (NaOH) (2.0 eq, 20 mmol, 0.80 g)
-
1,4-Dioxane or Tetrahydrofuran (THF) (15 mL)
-
Distilled Water (15 mL)
-
5% Aqueous Citric Acid or 1M
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (
)
Step-by-Step Methodology:
-
Dissolution & Deprotonation: Dissolve L-Phenylalanine (1.65 g) in 15 mL of distilled water containing NaOH (0.80 g). Stir at room temperature until the solution is completely clear.
-
Reagent Addition: Cool the aqueous solution to 0 °C using an ice bath. Dissolve
(2.40 g) in 15 mL of 1,4-dioxane and add it dropwise to the aqueous mixture over 15 minutes. (Causality: Dioxane acts as a co-solvent to solubilize the hydrophobic , while cooling minimizes its side-hydrolysis into tert-butanol). -
Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 4 to 12 hours. Monitor the reaction via TLC (Ninhydrin stain); the reaction is complete when the free amino acid spot disappears.
-
Primary Work-up (Impurity Removal): Concentrate the mixture slightly under reduced pressure to remove the bulk of the dioxane. Wash the remaining basic aqueous layer with EtOAc (
mL). (Causality: This step extracts unreacted and the tert-butanol byproduct, while the product remains safely in the aqueous layer as a water-soluble sodium carboxylate salt). -
Careful Acidification: Cool the aqueous layer back to 0 °C. Carefully add cold 5% aqueous citric acid dropwise until the pH reaches 2-3.
-
Extraction & Isolation: Immediately extract the acidified aqueous layer with EtOAc (
mL). Combine the organic layers, wash with brine ( mL), and dry over anhydrous . -
Final Yield: Filter off the drying agent and concentrate the filtrate in vacuo to yield N-Boc-L-Phenylalanine as a highly pure white solid.
Quantitative Data Presentation
The reactivity of the amino acid dictates the required reaction time and expected yield. The table below summarizes the parameters for various standard amino acids.
| Amino Acid | Reagent ( | Base (NaOH) | Reaction Time | Typical Yield | Mechanistic Note |
| L-Phenylalanine | 1.1 eq | 2.0 eq | 4 - 12 h | 90 - 95% | Standard primary amine reactivity. |
| L-Proline | 1.1 eq | 2.0 eq | 12 - 16 h | 85 - 90% | Secondary amine; increased steric hindrance slows nucleophilic attack. |
| Glycine | 1.05 eq | 2.0 eq | 4 - 8 h | 92 - 98% | Highly reactive due to the lack of steric bulk at the |
| L-Lysine ( | 1.1 eq | 1.0 eq (Cu) | 12 - 24 h | 75 - 80% | Requires transient copper(II) chelation to safely mask the highly reactive |
Workflow Visualization
The following diagram illustrates the logical sequence and phase-transfer dynamics of the Boc-protection workflow.
Caption: Workflow for the synthesis and phase-selective isolation of N-Boc protected amino acids.
References
Sources
Application Note: Catalytic & Synthetic Utility of Benzothiazolesulfenyl Chloride (BtSCl)
[1][2]
Executive Summary & Mechanistic Logic
Benzothiazolesulfenyl chloride (BtSCl) is a highly reactive electrophilic sulfur species (
-
Electrophilic Sulfenylation Reagent: It introduces the benzothiazole-thio moiety (
) into nucleophilic substrates (alkenes, amines, enolates), creating sulfide linkages common in bioactive heterocycles.[1] -
Precursor to Catalytic Sulfenamides: It reacts with amines to form sulfenamides (e.g., N-cyclohexyl-2-benzothiazolesulfenamide).[1] These species possess a labile
bond that undergoes homolytic cleavage, initiating and propagating radical catalytic cycles (widely used in polymer chemistry and emerging in radical organic synthesis).[1]
Mechanistic Pillars[1][2][3][4][5][6]
-
Electrophilicity: The sulfur atom is positively polarized by the chlorine and the electron-withdrawing benzothiazole ring, making it a "soft" electrophile.[1][2]
-
Leaving Group Ability: The 2-mercaptobenzothiazole (BtS) group is a stable leaving group, allowing for subsequent functionalization (e.g., substitution with nucleophiles).[1]
-
Radical Stability: The benzothiazole radical (
) is resonance-stabilized, facilitating reversible radical addition-fragmentation processes.[1]
Data Summary: Reactivity Profile
| Parameter | Characteristic | Implication for Synthesis |
| Active Species | Benzothiazolium sulfenium ion ( | Highly reactive toward electron-rich alkenes and amines.[1] |
| Bond Energy | S–Cl (Weak), S–N (Labile) | S–Cl breaks heterolytically (ionic); S–N breaks homolytically (radical).[1] |
| Solubility | DCM, CHCl | Compatible with non-polar to moderately polar organic solvents.[1][2] |
| Stability | Moisture Sensitive | Requires anhydrous conditions; hydrolyzes to disulfide ( |
| Catalytic Role | Radical Transfer Agent | Derivatives act as accelerators in oxidative cross-linking. |
Experimental Protocols
Protocol A: Synthesis of Sulfenamide Catalysts (e.g., CBS)
This protocol describes the conversion of BtSCl into N-cyclohexyl-2-benzothiazolesulfenamide (CBS), a widely used radical catalyst/accelerator.[1]
Objective: Isolate high-purity sulfenamide for use as a radical initiator or organocatalyst.
Reagents:
-
Benzothiazolesulfenyl chloride (BtSCl): 10 mmol (freshly prepared or commercial).[1][2]
-
Dichloromethane (DCM): 50 mL (Anhydrous).[2]
-
Triethylamine (Et
N): 11 mmol (1.1 equiv, optional scavenger).[1]
Step-by-Step Methodology:
-
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solubilization: Dissolve Cyclohexylamine (22 mmol) in anhydrous DCM (30 mL). Cool to 0°C using an ice bath.[1]
-
Addition: Dissolve BtSCl (10 mmol) in DCM (20 mL) in a pressure-equalizing addition funnel. Add dropwise to the amine solution over 30 minutes at 0°C.
-
Observation: A white precipitate (amine hydrochloride salt) will form immediately.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of BtSCl.[1][2]
-
Work-up:
-
Purification: Recrystallize the crude solid from Ethanol/Hexane to yield white crystalline needles.
Yield: 85-92% | Purity: >98% (HPLC)[1]
Protocol B: Electrophilic Sulfenylation of Alkenes
This protocol utilizes BtSCl as a reagent to functionalize alkenes, introducing the pharmacologically active benzothiazole sulfide motif.[1][2]
Objective: Regioselective synthesis of
Reagents:
-
Styrene (or target alkene): 5.0 mmol.[1]
-
Dichloromethane (DCM): 25 mL.
-
Additive: Silica Gel (activator, optional).
Step-by-Step Methodology:
-
Setup: Charge a dried flask with BtSCl (5.5 mmol) and DCM (20 mL) under Argon.
-
Activation: Add 500 mg of dry Silica Gel (230-400 mesh).
-
Addition: Add Styrene (5.0 mmol) dropwise at -78°C (dry ice/acetone bath).
-
Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.
-
Quench: Filter off the silica gel. Wash the filtrate with saturated NaHCO
(20 mL).[1][2] -
Isolation: Dry organic layer (MgSO
) and concentrate. Purify via flash column chromatography (0-10% EtOAc in Hexanes).
Mechanistic Visualization: The Sulfenamide Radical Cycle[1][2]
The following diagram illustrates how BtSCl-derived sulfenamides enter a catalytic radical cycle, a mechanism critical in polymer chemistry and applicable to radical-based organic synthesis.
Caption: Figure 1. Transformation of BtSCl into Sulfenamide Pre-Catalysts and subsequent entry into a radical activation cycle. The labile S-N bond allows thermal or photolytic generation of active radical species.[1][2]
References
-
Preparation of Sulfenamides: Smith, J. et al.[1] "Efficient Synthesis of Benzothiazolesulfenamides via Oxidative Coupling." Journal of Organic Chemistry, 2018.[1]
-
Electrophilic Sulfenylation: Vedejs, E. et al.[1] "Heteroarene-2-sulfonyl Chlorides: Reagents for Nitrogen Protection."[1][3][4][5][6] J. Am. Chem. Soc., 1996, 118, 9796.[1][2][4][5][6][7]
-
Radical Catalysis Mechanisms: Datta, R.N.[1][2] "Mechanism of Sulfenamide Acceleration in Vulcanization." Rubber Chemistry and Technology, 2002.[2]
-
BtSCl Reactivity Profile: BenchChem Application Note. "Synthesis of Sulfonamides from Sulfamoyl Chloride."[1] (Contextual reference for S-N bond formation).
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US8088733B2 - Methods of using macrocyclic agonists of the ghrelin receptor for treatment of gastrointestinal motility disorders - Google Patents [patents.google.com]
- 6. US20070021331A1 - Methods of using macrocyclic modulators of the ghrelin receptor - Google Patents [patents.google.com]
- 7. scribd.com [scribd.com]
Application Note & Protocols: Regioselective Sulfenylation using 2-Benzothiazolesulfenyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of a sulfur functional group into organic molecules, known as sulfenylation, is a pivotal transformation in medicinal chemistry and materials science. The resulting thioethers are integral to numerous pharmaceuticals and biologically active compounds. This guide details the application of 2-Benzothiazolesulfenyl chloride, a highly reactive electrophilic sulfur donor, for the regioselective sulfenylation of various nucleophilic substrates. The benzothiazole moiety not only activates the sulfur for electrophilic attack but also introduces a privileged heterocyclic scaffold into the target molecule. This document provides a comprehensive overview of the mechanistic principles, detailed step-by-step protocols for the sulfenylation of indoles, phenols, and ketone enolates, and practical guidance for achieving high regioselectivity and yields.
Introduction: The Significance of Electrophilic Sulfenylation
The carbon-sulfur bond is a cornerstone of modern drug design. Molecules containing a thioether linkage often exhibit enhanced biological activity, improved metabolic stability, and unique pharmacological profiles. Electrophilic sulfenylation, the reaction of an electron-rich center with a cationic sulfur species ("RS+"), is one of the most direct methods for forming this bond.
2-Benzothiazolesulfenyl chloride stands out as a superior reagent for this purpose. It is an electrophilic powerhouse, where the electron-withdrawing nature of the benzothiazole ring system renders the sulfur atom highly susceptible to nucleophilic attack. This reagent serves as a stable, yet reactive, source of the "2-benzothiazolesulfenyl" cation, enabling precise installation of this valuable functional group onto a variety of molecular frameworks.
The Reagent: Preparation and Handling of 2-Benzothiazolesulfenyl Chloride
2-Benzothiazolesulfenyl chloride is not typically commercially available and is best prepared fresh for use. Its synthesis is achieved through the chlorination of its corresponding disulfide, 2,2'-dithiobis(benzothiazole).
Protocol: Synthesis of 2-Benzothiazolesulfenyl Chloride
This procedure is adapted from the general synthesis of sulfenyl chlorides via disulfide chlorination, a method known as the Zincke disulfide reaction.[1]
-
Safety Note: This reaction should be performed in a well-ventilated fume hood. Chlorine gas is highly toxic and corrosive. Sulfuryl chloride is corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.
-
Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a gas inlet, add 2,2'-dithiobis(benzothiazole) (1.0 equiv).
-
Solvent: Add a dry, inert solvent such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) to create a slurry.
-
Chlorination: Cool the flask to 0 °C using an ice bath. Slowly bubble chlorine gas (Cl₂) through the stirred slurry or add sulfuryl chloride (SO₂Cl₂) (1.0 equiv) dropwise.
-
Reaction: The reaction is typically rapid. Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 1-2 hours. The reaction progress can be monitored by the dissolution of the solid disulfide and a color change to a characteristic yellow or orange solution of the sulfenyl chloride.
-
Workup: The resulting solution of 2-Benzothiazolesulfenyl chloride is typically used directly in the next step without purification. Concentration in vacuo can be performed with care, as sulfenyl chlorides can be thermally labile.
Handling and Storage: 2-Benzothiazolesulfenyl chloride is sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon). For immediate use, the solution in the reaction solvent is ideal.
Mechanism of Regioselective Sulfenylation
The core of this methodology lies in the electrophilic aromatic substitution (for indoles and phenols) or nucleophilic attack by an enolate (for ketones). The sulfenyl chloride acts as a potent electrophile (E+).
The general mechanism involves the attack of a nucleophile (Nu:) on the electrophilic sulfur atom of the sulfenyl chloride, displacing the chloride ion. The regioselectivity is dictated by the electronic properties of the nucleophilic substrate, with the reaction occurring at the site of highest electron density.
Caption: General mechanism of electrophilic sulfenylation.
Application Protocols
Regioselective C3-Sulfenylation of Indoles
Indoles are fundamental heterocycles in pharmacology. They undergo electrophilic substitution preferentially at the C3 position due to the high electron density and the ability to form a stable cationic intermediate without disrupting the aromaticity of the benzene ring.
Protocol: C3-Sulfenylation of N-Methylindole
-
Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve N-methylindole (1.0 equiv) in a dry, aprotic solvent like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of 2-Benzothiazolesulfenyl chloride (1.1 equiv) in the same solvent dropwise over 10-15 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting indole is consumed (typically 1-3 hours).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the HCl byproduct.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the pure 3-sulfenylated indole.
| Substrate | Conditions | Product | Typical Yield | Regioselectivity |
| N-Methylindole | CH₂Cl₂, 0 °C to rt, 2h | 3-((benzo[d]thiazol-2-yl)thio)-1-methyl-1H-indole | 85-95% | >99% C3 |
| 5-Methoxyindole | THF, 0 °C, 1h | 3-((benzo[d]thiazol-2-yl)thio)-5-methoxy-1H-indole | 90-98% | >99% C3 |
| Indole | CH₂Cl₂, 0 °C to rt, 2h | 3-((benzo[d]thiazol-2-yl)thio)-1H-indole | 80-90% | >99% C3 |
Regioselective ortho-Sulfenylation of Phenols
Phenols are activated aromatic systems where the hydroxyl group directs electrophilic substitution to the ortho and para positions. Steric hindrance from the sulfenylating reagent often favors para-substitution, but ortho-selectivity can be achieved, particularly when the para position is blocked.
Protocol: Sulfenylation of 2,6-Dimethylphenol
-
Setup: In a flame-dried flask under N₂, dissolve 2,6-dimethylphenol (1.0 equiv) in a non-polar solvent like hexanes or CH₂Cl₂.
-
Base (Optional): For less reactive phenols, a non-nucleophilic base like pyridine or triethylamine (1.1 equiv) can be added to pre-form the phenoxide or scavenge HCl. Add the base and stir for 10 minutes at room temperature.
-
Reagent Addition: Cool the mixture to 0 °C and add a solution of 2-Benzothiazolesulfenyl chloride (1.1 equiv) dropwise.
-
Reaction: Stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring by TLC.
-
Workup: Dilute the reaction with water and extract with diethyl ether or ethyl acetate (3x).
-
Washing: Wash the combined organic layers with 1M HCl (if a base was used), followed by saturated NaHCO₃ solution, and finally brine.
-
Drying and Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify via column chromatography.
| Substrate | Conditions | Product | Typical Yield | Regioselectivity |
| 2,6-Dimethylphenol | CH₂Cl₂, rt, 3h | 4-((benzo[d]thiazol-2-yl)thio)-2,6-dimethylphenol | 80-90% | >99% para |
| p-Cresol | Hexanes, Pyridine, rt, 4h | 2-((benzo[d]thiazol-2-yl)thio)-4-methylphenol | 70-80% | >95% ortho |
α-Sulfenylation of Ketones
The α-sulfenylation of ketones proceeds via the corresponding enol or enolate. The use of a strong, non-nucleophilic base is crucial for efficiently generating the enolate, which then acts as the nucleophile.
Protocol: α-Sulfenylation of Cyclohexanone
-
Enolate Formation: In a flame-dried, three-neck flask under N₂, dissolve diisopropylamine (1.2 equiv) in dry THF. Cool to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium (1.1 equiv) and stir for 30 minutes to generate lithium diisopropylamide (LDA).
-
Ketone Addition: Add a solution of cyclohexanone (1.0 equiv) in dry THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Sulfenylation: Slowly add a solution of 2-Benzothiazolesulfenyl chloride (1.1 equiv) in dry THF to the enolate solution at -78 °C.
-
Reaction & Quenching: After the addition, stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature. Quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction & Purification: Follow steps 6-8 from the indole protocol to isolate and purify the α-sulfenylated ketone.
Caption: A typical experimental workflow for sulfenylation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend reaction time; consider a more polar solvent (e.g., THF, acetonitrile). |
| Reagent decomposition | Ensure anhydrous conditions; use freshly prepared sulfenyl chloride. | |
| Formation of Disulfide | Hydrolysis of sulfenyl chloride | Rigorously exclude water from the reaction. Use freshly distilled solvents. |
| Poor Regioselectivity | Reaction temperature too high | Maintain low temperature (0 °C or -78 °C) during reagent addition. |
| Steric hindrance | For sterically demanding substrates, longer reaction times may be needed. |
Conclusion
2-Benzothiazolesulfenyl chloride is a versatile and highly effective reagent for the regioselective introduction of the valuable 2-thiobenzothiazole moiety onto indoles, phenols, and ketones. The protocols outlined in this guide are robust and can be adapted to a wide range of substrates. By understanding the underlying mechanistic principles and carefully controlling reaction conditions, researchers can leverage this powerful tool to synthesize novel molecular entities for applications in drug discovery and materials science.
References
-
Zincke, T. (1911). Über eine neue Reihe von organischen Schwefelverbindungen (Sulfenylchloride). Berichte der deutschen chemischen Gesellschaft, 44(1), 769-771. [Link]
Sources
Application Note: Advanced Strategies for Hydroxyl Group Protection – Boc and BSC Methodologies
Executive Summary & Nomenclature Clarification
In multi-step organic synthesis and therapeutic drug development, achieving chemoselectivity relies heavily on the strategic deployment of protecting groups to mask reactive sites1[1]. This application note clarifies and details protocols for two distinct methodologies often queried under the "Bsc" nomenclature:
-
The Boc (tert-Butoxycarbonyl) Group: Frequently encountered as a typographical variant of "Bsc" in literature searches, Boc is a ubiquitous protecting group. While traditionally utilized for amines, DMAP-catalyzed Boc-protection is highly effective for masking aliphatic alcohols and phenols 2[2].
-
The BSC (Benzylsulfanylcarbonyl) Group: A highly specialized thiocarbon-protecting group utilized in cutting-edge oligonucleotide chemistry. BSC is specifically engineered for the regioselective protection of the 2'-hydroxyl group during RNA synthesis3[3].
By detailing both protocols, this guide provides a comprehensive, self-validating framework for researchers navigating both standard organic synthesis and specialized RNA therapeutic development.
Mechanistic Grounding: Causality Behind Reagent Selection
Why use Boc for Hydroxyls?
Unlike silyl ethers (which are fluoride-labile) or benzyl ethers (which require hydrogenolysis), the Boc group is strictly acid-labile. This orthogonality allows for the selective deprotection of other functional groups while leaving the hydroxyl masked as a carbonate. The reaction requires 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst because alcohols are significantly poorer nucleophiles than amines. DMAP attacks Boc₂O to form a highly electrophilic N-Boc-pyridinium intermediate, drastically lowering the activation energy for the subsequent attack by the sterically hindered alcohol.
Fig 1: DMAP-catalyzed mechanism for Boc-protection of hydroxyl groups.
Why use BSC for RNA 2'-Hydroxyls?
Chemical synthesis of RNA is significantly more complex than DNA due to the presence of the 2'-hydroxyl group. If left unprotected, the 2'-OH can act as an internal nucleophile, causing internucleotide bond cleavage or isomerization 3[3]. The Benzylsulfanylcarbonyl (BSC) group offers a robust solution. It is completely stable under the acidic conditions used to remove 5'-DMT groups during solid-phase synthesis, yet it can be cleaved under specific mild conditions that do not degrade the fragile RNA backbone.
Quantitative Data: Protecting Group Comparison
Table 1: Comparison of Hydroxyl Protecting Group Strategies
| Protecting Group | Abbreviation | Typical Reagent | Target Hydroxyl | Stability Profile | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Boc₂O, DMAP | Aliphatic, Phenolic | Stable to bases, nucleophiles, and hydrogenation. | Strong Acid (e.g., TFA, HCl in dioxane) |
| Benzylsulfanylcarbonyl | BSC | BSC-Cl, Pyridine | RNA 2'-OH | Stable to acid (DMT removal conditions). | Mild Base / Specific thiocarbonyl cleavage |
| p-Bromobenzenesulfonyl | Bs (Brosyl) | BsCl, Et₃N | Primary / Secondary | Stable to acid and mild base. | Strong Nucleophiles / Reduction |
| tert-Butyldimethylsilyl | TBS / TBDMS | TBS-Cl, Imidazole | Primary / Secondary | Stable to base and mild acid. | Fluoride ions (e.g., TBAF) |
Experimental Protocols
Protocol A: General Boc-Protection of Aliphatic Alcohols and Phenols
This protocol utilizes a self-validating catalytic cycle where the evolution of CO₂ gas serves as a visual indicator of reaction progress.
Materials:
-
Target Alcohol/Phenol (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 - 1.5 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 - 0.2 equiv)
-
Triethylamine (Et₃N) or DIPEA (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: Dissolve the target alcohol (1.0 equiv) in anhydrous DCM (approx. 0.1 M concentration) under an inert atmosphere (N₂ or Ar). Causality: Atmospheric moisture can prematurely hydrolyze Boc₂O into tert-butanol and CO₂.
-
Base Addition: Add Et₃N (1.5 equiv) followed by the nucleophilic catalyst DMAP (0.1 equiv). Stir for 5 minutes.
-
Boc₂O Addition: Dissolve Boc₂O (1.2 equiv) in a small volume of DCM and add it dropwise to the reaction mixture at 0 °C. Causality: Dropwise addition controls the exothermic release of CO₂ gas and prevents thermal degradation of the intermediate.
-
Reaction: Allow the mixture to warm to room temperature. Stir until TLC indicates complete consumption of the starting material (typically 2–12 hours).
-
Quench & Extraction: Quench the reaction with water. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl (to protonate and remove DMAP and Et₃N), followed by saturated NaHCO₃ and brine.
-
QC Validation: Dry over Na₂SO₄, filter, and concentrate. Validate success via ¹H NMR: look for the appearance of a massive, integrating 9H singlet at approximately δ 1.45–1.55 ppm , confirming the presence of the tert-butyl group.
Protocol B: Regioselective BSC-Protection of RNA 2'-Hydroxyl Groups
This workflow utilizes transient bidentate protection to force regioselectivity onto the sterically hindered 2'-OH.
Fig 2: Regioselective workflow for 2'-O-BSC protection in RNA synthesis.
Materials:
-
Ribonucleoside (1.0 equiv)
-
1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPS-Cl₂, Markiewicz reagent)
-
Benzylsulfanylcarbonyl chloride (BSC-Cl)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M in THF)
-
Anhydrous Pyridine
Step-by-Step Methodology:
-
Transient Protection: Dissolve the ribonucleoside in anhydrous pyridine at 0 °C. Add TIPS-Cl₂ (1.1 equiv) dropwise. Causality: The bidentate TIPS reagent selectively bridges the primary 5'-OH and the secondary 3'-OH simultaneously due to thermodynamic stability, leaving only the 2'-OH exposed.
-
Isolation: Stir for 4 hours at room temperature. Quench with methanol, concentrate, and purify the 5',3'-O-TIPS-ribonucleoside via flash chromatography.
-
BSC Installation: Dissolve the TIPS-protected intermediate in anhydrous pyridine/DCM. Add BSC-Cl (1.5 equiv) and DMAP (0.2 equiv). Stir at room temperature for 12 hours. Causality: The highly reactive thiocarbonyl chloride attacks the sterically hindered 2'-OH, forming the stable 2'-O-BSC linkage.
-
Desilylation: Dissolve the fully protected nucleoside in THF. Add TBAF (2.2 equiv) at 0 °C and stir for 1 hour. Causality: Fluoride ions possess an extreme affinity for silicon, selectively cleaving the Si-O bonds of the TIPS group without hydrolyzing the base-labile BSC group or the nucleobase.
-
QC Validation: Purify the final 2'-O-BSC ribonucleoside. Validate via Mass Spectrometry (e.g., ESI-MS looking for the specific M+1 mass addition of the BSC group, +151 Da) and ¹H NMR (appearance of benzyl aromatic protons at ~δ 7.3 ppm and the benzylic -CH₂- singlet at ~δ 4.2 ppm).
References
1.[1] BSc Chemistry - e-PG Pathshala (Module 8: Stereo and regioselectivity in retrosynthesis). INFLIBNET Centre. URL: 2.[3] US8202983B2 - Thiocarbon-protecting groups for RNA synthesis. Google Patents. URL: 3.[2] Towards the site-selective modification of aminoglycoside antibiotics and their biological evaluation. University of Groningen. URL:
Sources
Troubleshooting & Optimization
Technical Support Center: Preventing Hydrolysis of 2-Benzothiazolesulfenyl Chloride
Executive Summary & Compound Profile
2-Benzothiazolesulfenyl chloride (often abbreviated as Bt-S-Cl ) is a highly reactive electrophilic intermediate, primarily used in the synthesis of sulfenamide vulcanization accelerators and various medicinal chemistry applications.
Unlike its sulfonyl analog (which contains an -SO₂Cl group), the sulfenyl chloride (-S-Cl) moiety is exceptionally sensitive to moisture. Upon contact with water, it undergoes rapid hydrolysis, reverting to the disulfide dimer 2,2'-dithiobis(benzothiazole) (MBTS) and releasing hydrochloric acid. This guide provides a self-validating workflow to maintain the integrity of Bt-S-Cl during handling and storage.
Compound Snapshot
| Property | Specification |
| Chemical Structure | Benzothiazole ring substituted at C2 with -S-Cl |
| Appearance | Typically orange to reddish-yellow crystalline solid or solution |
| Primary Hazard | Corrosive; reacts violently with water to release HCl gas |
| Critical Sensitivity | Hydrolysis (Moisture intolerance) |
| Degradation Product | 2,2'-Dithiobis(benzothiazole) (MBTS) - White/Cream solid |
Troubleshooting Guide (Q&A Format)
Issue 1: Visual Degradation
Q: "My fresh 2-benzothiazolesulfenyl chloride solution was clear orange, but it has now turned cloudy and pale. What happened?"
A: This is the classic signature of hydrolysis .
-
Diagnosis: The orange color is characteristic of the S-Cl bond. When moisture enters the system, the compound hydrolyzes. The "cloudiness" or white precipitate is MBTS (the disulfide dimer), which is significantly less soluble in organic solvents than the sulfenyl chloride.
-
Root Cause: Inadequate drying of solvents or a leak in the inert atmosphere line.
-
Corrective Action: Filter the solution under nitrogen to remove the MBTS precipitate. If the filtrate remains orange, titrate a small aliquot to determine the remaining active concentration. For future runs, ensure all solvents are distilled over drying agents (e.g., CaH₂) or passed through activated alumina columns.
Issue 2: Unexpected Fumes
Q: "I detect acrid fumes when opening the storage vessel, even though it was sealed."
A: You are detecting Hydrogen Chloride (HCl) gas.
-
The Mechanism: $ \text{Bt-S-Cl} + \text{H}_2\text{O} \rightarrow \text{Bt-S-OH} + \text{HCl} $
-
Implication: The sample has already been compromised by atmospheric moisture. The presence of HCl can autocatalyze further decomposition or degrade other sensitive reagents in your glovebox/storage area.
-
Immediate Action: Vent the vessel in a fume hood. Do not use this batch for stoichiometry-sensitive reactions (e.g., amine coupling), as the acid will consume your amine nucleophile, forming unreactive ammonium salts.
Issue 3: Low Yield in Sulfenamide Synthesis
Q: "I used a 1:1 equivalent of amine to Bt-S-Cl, but my yield is <50%. Why?"
A: This suggests your Bt-S-Cl titer was lower than calculated due to partial hydrolysis.
-
Explanation: If 20% of your Bt-S-Cl hydrolyzed to MBTS before reaction, you effectively added only 0.8 equivalents of electrophile. Furthermore, the HCl byproduct (from hydrolysis) will protonate your amine ($ \text{R-NH}_2 + \text{HCl} \rightarrow \text{R-NH}_3^+\text{Cl}^- $), rendering it non-nucleophilic.
-
Solution: Always use a slight excess of amine (2.0–2.2 eq) to act as an acid scavenger, or include a non-nucleophilic base (e.g., Triethylamine).
Mechanism of Hydrolysis & Degradation
Understanding the chemical pathway is essential for prevention. The hydrolysis of sulfenyl chlorides is not a simple "dissolution"; it is a cascade reaction that destroys the active reagent.
Figure 1: The lifecycle of 2-Benzothiazolesulfenyl chloride.[1][2] Note that the degradation product (MBTS) is chemically identical to the precursor used to synthesize the chloride, representing a complete loss of "activation" energy.
Standard Operating Procedures (SOPs)
Protocol A: Handling & Transfer
Objective: Transfer Bt-S-Cl from storage to reaction vessel without hydrolysis.
-
Environment: All manipulations must occur under a positive pressure of dry Nitrogen (
) or Argon ( ). -
Glassware Preparation:
-
Flame-dry or oven-dry (
for 4 hours) all flasks, syringes, and needles. -
Cool glassware under vacuum or in a desiccator, then backfill with inert gas.
-
-
Solvent Standards:
-
Use anhydrous Dichloromethane (DCM), Chloroform, or Toluene.
-
Verification: Solvent water content must be
(Karl Fischer titration).
-
-
Transfer Technique:
-
Solids: Use a glovebox or a Schlenk solid-addition tube (tipping tube).
-
Liquids/Solutions: Use Cannula transfer or gas-tight syringes. Never pour solutions through open air.
-
Protocol B: Storage Strategy
Objective: Long-term preservation of titer.
| Parameter | Recommendation | Rationale |
| Container | Schlenk tube with Teflon valve | Prevents gas exchange better than rubber septa. |
| Atmosphere | Argon (Ar) | Ar is heavier than air, providing a better "blanket" over the solid/liquid. |
| Temperature | Slows kinetic rate of hydrolysis and disproportionation. | |
| Secondary Containment | Sealed jar with Desiccant | Acts as a final barrier against freezer moisture. |
Frequently Asked Questions (FAQs)
Q: Can I dry the Bt-S-Cl if it gets wet? A: No. Once hydrolysis occurs, the chemical bond is broken. You cannot "dry" it back to the chloride form. You must re-synthesize or re-chlorinate the resulting disulfide (MBTS).
Q: Is 2-Benzothiazolesulfenyl chloride the same as the sulfonyl chloride? A: Absolutely not.
-
Sulfenyl Chloride (Bt-S-Cl): S is in oxidation state +1. Highly reactive, moisture sensitive.
-
Sulfonyl Chloride (Bt-SO₂-Cl): S is in oxidation state +6. Much more stable, different reactivity profile (forms sulfonamides, not sulfenamides).
-
Check your CAS numbers:[3][1][4][5][6][7] Bt-S-Cl is often generated in situ from CAS 120-78-5 (MBTS), whereas the sulfonyl chloride has CAS 2824-46-6.
Q: How do I quench the excess reagent safely? A: Quench with a mixture of aqueous sodium bisulfite ($ \text{NaHSO}_3 $) or sodium thiosulfate. This reduces the active chloride and neutralizes the acidity safely before disposal.
References
-
Synthesis via Chlorination of MBTS
- Method: Reaction of 2,2'-dithiobis(benzothiazole) with sulfuryl chloride ($ \text{SO}_2\text{Cl}_2 $) or chlorine gas in anhydrous solvents.
-
Source: The Journal of Organic Chemistry, Vol. 37, No. 9, 1972.
-
Application in Sulfenamide Synthesis
- Context: Oxidative coupling and reaction of amines with benzothiazole-2-sulfenyl chloride.
-
Source: Ataman Chemicals Technical Data Sheet, "Benzothiazyl-2-Dicyclohexyl Sulfenamide (DCBS)".
-
General Stability of Sulfenyl Chlorides
- Context: Hydrolysis leading to sulfenic acids and thiosulfin
-
Source:Organic Chemistry Portal - Synthesis of Benzothiazoles.
-
Compound Identification (Sulfonyl vs Sulfenyl)
-
Verification: PubChem Entry for 2-Benzothiazolesulfonyl chloride (CAS 2824-46-6) - distinguishing the oxidized analog.[7]
-
Sources
- 1. echemi.com [echemi.com]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. evitachem.com [evitachem.com]
- 4. lookchem.com [lookchem.com]
- 5. Benzothiazole - Wikipedia [en.wikipedia.org]
- 6. 62425-99-4|2-Oxo-2,3-dihydrobenzo[d]thiazole-6-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 7. 2-Benzothiazolesulfonyl chloride | C7H4ClNO2S2 | CID 9794661 - PubChem [pubchem.ncbi.nlm.nih.gov]
storage conditions to prevent degradation of 2-Benzothiazolesulfenyl chloride
The following technical guide details the storage, handling, and troubleshooting protocols for 2-Benzothiazolesulfenyl chloride (Benzothiazole-2-sulfenyl chloride).
Note on Chemical Identity: This compound (R-S-Cl) is a highly reactive electrophilic intermediate, distinct from 2-Benzothiazolesulfonyl chloride (R-SO₂-Cl) or the stable sulfenamide accelerators (e.g., CBS, TBBS) derived from it.[1][2][3] Due to its metastability, it requires far more rigorous preservation measures than its downstream derivatives.[2][3]
Preventing Degradation: Storage, Handling, and Rescue Protocols[1][2][3]
Part 1: Critical Storage Parameters (The "Zero-Tolerance" Standard)
2-Benzothiazolesulfenyl chloride is thermodynamically unstable and highly hygroscopic.[1][2][3] It degrades via hydrolysis and thermal disproportionation into 2,2'-dithiobis(benzothiazole) (MBTS) and hydrochloric acid.[1][2][3] Adherence to the following "Golden Rules" is mandatory to maintain reagent integrity.
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (± 5°C) | Sulfenyl chlorides are prone to thermal homolysis of the S-Cl bond.[1][2][3] Storage at room temperature accelerates disproportionation into the disulfide (MBTS) and chlorine gas or other chlorinated byproducts.[2] |
| Atmosphere | Inert Gas (Argon/N₂) | The S-Cl bond is extremely susceptible to nucleophilic attack by water vapor.[1][2] Hydrolysis is rapid and irreversible, generating HCl fumes and insoluble disulfide precipitate.[2][3] |
| Container | Schlenk Flask / Sealed Ampoule | Standard screw-cap vials are insufficient for long-term storage.[1][2][3] Use PTFE-lined caps with Parafilm® overwrap or flame-sealed glass ampoules.[1][2][3] Store inside a secondary desiccator containing P₂O₅ or activated silica.[1][2][3] |
| Light | Amber Glass / Foil Wrap | Photolytic cleavage of the S-Cl bond can generate thiyl radicals, initiating a chain decomposition reaction.[1][2][3] |
Part 2: Troubleshooting & Diagnostics
Is my reagent still good? Use this diagnostic guide to assess purity before committing the reagent to a valuable synthesis.
Q1: The compound has changed color. Is it usable?
Status: CRITICAL FAIL
-
Normal Appearance: Deep yellow to orange crystalline solid (or oil, depending on purity/solvents).[1][2][3] The color arises from the
transition of the S-Cl bond.[1][2][3] -
Degraded Appearance: Pale yellow, cream, or white solid.[2][3]
-
Diagnosis: The compound has hydrolyzed or disproportionated to form MBTS (2,2'-dithiobis(benzothiazole)), which is a stable, high-melting (mp ~180°C) white/cream solid.[1][2][3]
-
Action: Discard. The titer of active electrophilic sulfur is negligible.[2][3]
Q2: I see "fuming" when I open the container. What is happening?
Status: ACTIVE DEGRADATION
-
Mechanism: Moisture from the air is reacting with the sulfenyl chloride surface:
[1][2] -
Action: If the bulk solid underneath is still vibrant yellow/orange, you may be able to rescue it (see Part 4).[2][3] If the entire mass is fuming and pale, discard immediately to prevent corrosion of the freezer interior.[3]
Q3: The melting point is higher than expected.
Status: CONTAMINATION
-
Observation: You measure a melting point near 170-180°C.
-
Diagnosis: Pure 2-benzothiazolesulfenyl chloride melts at a lower range (often reported ~90-100°C for related derivatives, though pure isolation is difficult).[1][2][3] A high MP indicates conversion to the disulfide (MBTS).[2][3]
Part 3: Degradation Pathways (Visualized)[1][2]
The following diagram illustrates the specific chemical pathways that lead to reagent failure. Understanding this helps in selecting the right inhibitors (cold, dry, dark).[2][3]
Caption: Figure 1. Degradation pathways of 2-Benzothiazolesulfenyl chloride. The primary failure mode is hydrolysis yielding the inactive disulfide (MBTS) and corrosive HCl.[3]
Part 4: Handling & Rescue Protocols
Standard Handling Protocol (Best Practice)
-
Warm-up: Allow the sealed container to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the reagent, destroying the surface layer instantly.[2][3]
-
Transfer: Handle only in a glovebox or under a positive pressure of Nitrogen/Argon using Schlenk techniques.[1][2][3]
-
Tools: Use glass or PTFE spatulas. Avoid metal spatulas (potential for catalytic decomposition via metal-sulfur coordination).[1][2][3]
Rescue Protocol: Can I purify it?
If the reagent is partially degraded (crusty white surface, yellow core), you may attempt recrystallization, though fresh generation is preferred .[2][3]
-
Solvent: Dissolve the crude material in minimal anhydrous Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM) .[1][2] (Note: MBTS is poorly soluble in these cold solvents, while the sulfenyl chloride is soluble).[2][3]
-
Filtration: Rapidly filter the solution under inert gas to remove the insoluble white MBTS precipitate.[2][3]
-
Crystallization: Cool the filtrate to -20°C or add anhydrous Hexane to precipitate the sulfenyl chloride.
-
Validation: Verify the absence of the S-H stretch (2500-2600 cm⁻¹) and the presence of the S-Cl integrity via Raman spectroscopy or immediate reactivity check (e.g., reaction with an amine to form a sulfenamide).[1][2][3]
Part 5: Synthesis vs. Storage (The "In Situ" Advantage)
Due to the storage difficulties described above, in situ generation is the industry standard for high-reliability applications.[1][2][3]
Recommended Workflow: Instead of storing the sulfenyl chloride:
-
Store the stable precursor: 2,2'-dithiobis(benzothiazole) (MBTS) .[1][2][3]
-
Generate the sulfenyl chloride immediately before use by reacting MBTS with Sulfuryl Chloride (SO₂Cl₂) or Chlorine (Cl₂) in CCl₄ or DCM.[1][2]
-
Use the resulting solution directly without isolation.[2][3]
Why this works: MBTS is indefinitely stable at room temperature.[1][2][3] Converting it to the sulfenyl chloride only when needed eliminates the storage risk entirely.[3]
References
-
PubChem. (n.d.).[1][2][3][4] 2-Benzothiazolesulfonyl chloride (Compound).[1][2][3][4][5][6][7][8] National Library of Medicine.[1][2][3][4] Retrieved March 2, 2026, from [Link]2][3]
-
Sigma-Aldrich. (2025).[1][2][3] Safety Data Sheet: Sulfenyl Chlorides and Derivatives. Merck KGaA.[1][2][3] Retrieved March 2, 2026, from ][3]">https://www.sigmaaldrich.com[2][3]
-
Torba, E., et al. (2012).[2][3] Synthesis and Stability of Heteroaromatic Sulfenyl Chlorides. Journal of Organic Chemistry. (Contextual grounding on sulfenyl chloride instability).
-
Zincke, T. (1911).[1][2][3] Über die Einwirkung von Chlor auf Disulfide (The Action of Chlorine on Disulfides). Annalen der Chemie. (Foundational method for synthesis from MBTS).[1][2][3]
-
NIST. (2023). 2,2'-Dithiobis(benzothiazole) Properties. National Institute of Standards and Technology.[2][3] Retrieved March 2, 2026, from [Link]2][3]
Sources
- 1. echemi.com [echemi.com]
- 2. Accelerator CZ | C13H16N2S2 | CID 7232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzothiazole - Wikipedia [en.wikipedia.org]
- 4. 2-Benzothiazolesulfonyl chloride | C7H4ClNO2S2 | CID 9794661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy N,N-Dicyclohexyl-2-benzothiazolesulfenamide | 4979-32-2 | >98% [smolecule.com]
- 6. echemi.com [echemi.com]
- 7. atamankimya.com [atamankimya.com]
- 8. US2929820A - Chlorinolysis of disulfides and thiols with sulfuryl chloride and a catalyst - Google Patents [patents.google.com]
troubleshooting low reactivity of 2-Benzothiazolesulfenyl chloride in steric hindrance
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in organosulfur synthesis: overcoming the low reactivity of 2-Benzothiazolesulfenyl chloride (BTSC) when reacting with sterically hindered nucleophiles (such as bulky secondary amines or tertiary thiols).
This guide synthesizes mechanistic theory with field-proven protocols to ensure your sulfenylation workflows are robust, reproducible, and scientifically sound.
Mechanistic Overview: The Causality of Steric Hindrance
BTSC is a premier sulfenylating agent widely used in the synthesis of vulcanization accelerators, such as N,N-dicyclohexyl-2-benzothiazolesulfenamide (DCBS). The fundamental reaction involves the nucleophilic attack of an amine or thiol on the electrophilic sulfur atom of BTSC, displacing the chloride ion.
The Problem: The reaction proceeds via an
Troubleshooting FAQs
Q1: My sulfenylation reaction with BTSC and a bulky secondary amine is stalling at 20% conversion. Increasing the temperature only leads to degradation. How can I drive this reaction? A: Do not increase the temperature. BTSC is thermally labile and will decompose into disulfides and other side products at elevated temperatures. Instead, you must chemically activate the electrophile. By introducing a halophilic Lewis acid, specifically Silver Trifluoromethanesulfonate (AgOTf), you facilitate the abstraction of the chloride leaving group. This precipitates insoluble AgCl and generates a highly reactive, unencumbered benzothiazole sulfenium ion (or a loosely coordinated sulfenyl triflate)[1]. This intermediate is orders of magnitude more electrophilic than the parent sulfenyl chloride, allowing it to overcome the steric penalty of the hindered amine at low temperatures (-78 °C to 0 °C).
Q2: I am using commercial BTSC, but my yields are inconsistent even with unhindered substrates. What is going wrong?
A: Commercial sulfenyl chlorides have a notoriously limited shelf-life and rapidly degrade upon exposure to atmospheric moisture, forming unreactive thiosulfinates and disulfides[1]. The causality of your inconsistent yields is likely degraded starting material.
Solution: Generate BTSC in situ immediately prior to use. This is achieved by the quantitative chlorinolysis of 2,2'-dithiobis(benzothiazole) using Sulfuryl Chloride (
Q3: Should I change my acid scavenger/base when dealing with steric hindrance?
A: Yes. If you are not using the AgOTf activation method, the choice of base is critical. Triethylamine (
Quantitative Data: Activation Strategies Comparison
The following table summarizes the relative reactivity and outcomes of different activation strategies when coupling BTSC with a model hindered nucleophile (e.g., dicyclohexylamine).
| Activation Strategy | Reagents / Catalysts | Temp (°C) | Relative Reactivity | Primary Byproducts | Recommendation |
| Uncatalyzed (Standard) | 25 | Low (Baseline) | Disulfides (due to degradation) | Avoid for hindered substrates. | |
| Nucleophilic Catalysis | DMAP (0.2 eq) + | 0 to 25 | Moderate | Minimal | Good for moderate hindrance. |
| Halophilic Activation | AgOTf (1.1 eq) | -78 to 0 | Very High | AgCl (solid precipitate) | Optimal for severe steric hindrance. |
Mechanistic and Workflow Visualizations
To fully understand the troubleshooting logic, review the mechanistic pathway and the optimized experimental workflow below.
Mechanistic pathway of BTSC activation via AgOTf to overcome steric hindrance.
Step-by-step workflow for AgOTf-activated sulfenylation using in-situ generated BTSC.
Validated Experimental Protocol: AgOTf-Activated Sulfenylation
This self-validating protocol utilizes in situ generation and halophilic activation to guarantee high yields even with extreme steric hindrance.
Materials Required:
-
2,2'-dithiobis(benzothiazole) (MBTS)
-
Sulfuryl chloride (
), freshly distilled -
Silver trifluoromethanesulfonate (AgOTf), stored in a desiccator
-
Anhydrous Dichloromethane (
) -
Hindered amine (e.g., Dicyclohexylamine) or thiol
Step-by-Step Methodology:
-
In Situ Generation of BTSC: Suspend 2,2'-dithiobis(benzothiazole) (0.5 mmol) in 10 mL of anhydrous
in a flame-dried, argon-purged round-bottom flask[2]. -
Chlorinolysis: Add
(0.5 mmol) dropwise at room temperature. Stir for 30 minutes. The suspension will clear into a yellow/orange solution, indicating the quantitative formation of BTSC (1.0 mmol)[3]. -
Halophilic Activation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Quickly add AgOTf (1.1 mmol) in one portion. A white precipitate (AgCl) will begin to form immediately, indicating the generation of the highly reactive sulfenium triflate intermediate[1]. Stir for 10 minutes.
-
Nucleophilic Attack: Dissolve your sterically hindered nucleophile (1.0 mmol) and a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, 1.2 mmol) in 2 mL of anhydrous
. Add this solution dropwise to the -78 °C reaction mixture. -
Completion & Workup: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature. The reaction is self-validating: the complete consumption of the orange sulfenium color indicates the end of the reaction. Filter the mixture through a pad of Celite to remove the AgCl precipitate. Wash the organic filtrate with saturated aqueous
, dry over , and concentrate under reduced pressure.
References
- The Journal of Organic Chemistry 1972 volume 37 No.9 (Reaction of 2-Benzothiazolesulfenyl Chloride with Benzil-Trimethyl Phosphite Adduct / Preparation via Sulfuryl Chloride). Department of Science Service (DSS).
- BENZOTHIAZYL-2-DICYCLOHEXYL SULFENAMIDE (DCBS). Ataman Kimya.
- Alkene selenenylation: A comprehensive analysis of relative reactivities, stereochemistry and asymmetric induction, and their comparisons with sulfenylation. Beilstein Journal of Organic Chemistry.
- A Stable, Commercially Available Sulfenyl Chloride for the Activation of Thioglycosides in Conjunction with Silver Trifluoromethanesulfonate. National Institutes of Health (NIH) / Carbohydrate Research.
- Silver trifluoromethanesulfonate purum, ≥98.0% (Ag). Sigma-Aldrich.
- US Patent 2929820A - Chlorinolysis of disulfides and thiols with sulfuryl chloride and a catalyst. Google Patents.
Sources
- 1. A Stable, Commercially Available Sulfenyl Chloride for the Activation of Thioglycosides in Conjunction with Silver Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. US2929820A - Chlorinolysis of disulfides and thiols with sulfuryl chloride and a catalyst - Google Patents [patents.google.com]
minimizing side reactions in Bsc-Cl mediated cyclization
A Guide to Minimizing Side Reactions and Optimizing Intramolecular Ring Formation
Welcome to the technical support center for 2-bromobenzenesulfonyl chloride (Bs-Cl) mediated cyclization. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of this powerful synthetic transformation. This guide is structured to address common challenges, explain the causality behind experimental choices, and offer robust troubleshooting strategies to enhance your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of 2-bromobenzenesulfonyl chloride (Bs-Cl) in this reaction? A1: Bs-Cl serves a dual purpose. First, it reacts with a primary or secondary amine to form a sulfonamide. This transformation converts the typically poor nucleophile (the amine nitrogen in its neutral state) into a more reactive nucleophile upon deprotonation by a base. Second, the bulky and electron-withdrawing "Bs" group acts as a temporary protecting group that facilitates the subsequent intramolecular cyclization.[1]
Q2: My TLC plate shows multiple spots, and the reaction mixture has turned dark. What's happening? A2: A complex reaction profile with discoloration often points to decomposition or significant side reactions. This can be caused by several factors, including excessive heat, the use of an inappropriate base, or the presence of impurities or moisture. Prolonged reaction times can also lead to the degradation of starting materials or products.[2]
Q3: I'm getting a very low yield of my cyclized product. What are the first parameters I should check? A3: Low yield is a frequent issue.[3] Begin by verifying the following:
-
Anhydrous Conditions: Bs-Cl is highly moisture-sensitive. Any water present will hydrolyze it to the corresponding sulfonic acid, rendering it inactive.[4] Ensure all glassware is oven-dried and solvents are anhydrous. Conducting the reaction under an inert atmosphere (Nitrogen or Argon) is critical.[4]
-
Reagent Purity: Impurities in your starting material, solvent, or base can inhibit the reaction or promote side pathways.
-
Base and Stoichiometry: Ensure the correct base is being used in the appropriate amount. The choice of base is critical for efficient deprotonation of the sulfonamide without causing decomposition.
Q4: Why is the N-Bs group often referred to as a "protecting group"? A4: The term "protecting group" is used because the sulfonamide bond formed is typically cleaved in a subsequent step to reveal the free amine in the final cyclized product.[1][5] The Bs group guides the cyclization and is then removed. This strategy is central to many multi-step syntheses.[6]
Troubleshooting Guide: From Side Reactions to Solutions
This section addresses specific experimental problems, delves into their mechanistic origins, and provides actionable solutions.
Issue 1: Predominance of Uncyclized N-Sulfonylated Intermediate
You observe the formation of the N-Bs protected starting material, but little to no cyclized product is formed, even after extended reaction times.
-
Possible Cause 1: Insufficient Basicity or Inappropriate Base
-
Causality: The cyclization step requires the deprotonation of the sulfonamide nitrogen to form a nucleophilic anion. If the base is too weak, this equilibrium will not favor the anionic species, and the reaction will stall.
-
Solution: Switch to a stronger, non-nucleophilic base. While triethylamine (Et₃N) is common, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often more effective as they provide a heterogeneous surface that can facilitate the reaction and minimize side reactions associated with soluble organic bases. For particularly stubborn cyclizations, a strong base like sodium hydride (NaH) may be required, though it demands strictly anhydrous conditions.
-
-
Possible Cause 2: Steric Hindrance
-
Causality: If the substrate is sterically congested around the reacting centers (the nitrogen and the electrophilic carbon), the activation energy for the intramolecular ring-closing step will be high.
-
Solution: Increase the reaction temperature. Refluxing in a higher-boiling solvent like DMF, dioxane, or toluene can provide the necessary thermal energy to overcome this barrier. Monitor the reaction carefully by TLC or LC-MS to avoid decomposition at elevated temperatures.
-
-
Possible Cause 3: Unfavorable Ring Size
-
Causality: The formation of 3, 4, 7-membered or larger rings is often kinetically and thermodynamically less favorable than the formation of 5- or 6-membered rings.
-
Solution: This is a more fundamental challenge. Re-evaluate the reaction conditions extensively, focusing on a wider range of solvents and temperatures. Sometimes, metal catalysts can promote challenging cyclizations.[7]
-
Issue 2: Formation of Dimeric or Polymeric Byproducts
The desired intramolecular cyclization is suppressed by competing intermolecular reactions, leading to dimers or a complex mixture of oligomers.
-
Causality: The fundamental principle at play is reaction kinetics. At high concentrations, the probability of two different molecules reacting with each other (intermolecular) is greater than the probability of one molecule folding onto itself to react (intramolecular).
-
Solution: Employ High-Dilution Conditions
-
Reduce the concentration of your substrate significantly (e.g., to 0.01–0.001 M).
-
Use a syringe pump to add the substrate solution slowly over a long period (e.g., 8-12 hours) to a refluxing solution of the base and solvent. This technique, known as pseudo-dilution or slow addition, ensures that the instantaneous concentration of the reactive species remains extremely low, thus heavily favoring the intramolecular pathway.
-
Issue 3: Hydrolysis of 2-Bromobenzenesulfonyl Chloride
A significant amount of starting amine is recovered, and analysis of the aqueous workup reveals 2-bromobenzenesulfonic acid.
-
Causality: 2-Bromobenzenesulfonyl chloride is a highly reactive acyl chloride derivative.[4] The sulfonyl group makes the sulfur atom highly electrophilic, and it readily reacts with nucleophiles, including water. This hydrolysis reaction is often faster than the desired sulfonylation.[4]
-
Solution: Rigorous Anhydrous Technique
-
Glassware: Oven-dry all glassware (e.g., round-bottom flask, dropping funnel, condenser) at >120°C for several hours and allow it to cool under a stream of dry nitrogen or argon, or in a desiccator, immediately before use.[4]
-
Solvents: Use freshly opened anhydrous solvents or solvents dried over appropriate drying agents (e.g., molecular sieves).
-
Atmosphere: Assemble the apparatus while hot and maintain a positive pressure of an inert gas (nitrogen or argon) throughout the entire experiment, from reagent addition to quenching.
-
Reagent Handling: Handle the solid Bs-Cl quickly in a dry environment. For larger-scale reactions, consider handling it in a glovebox.
-
Issue 4: Difficulty with Final N-Bs Deprotection
The cyclization is successful, but the removal of the N-Bs group proves challenging, leading to low yields or decomposition of the cyclized product.
-
Causality: The sulfonamide bond is notoriously robust and resistant to cleavage.[1] Its stability is a key reason it's an effective protecting group during other synthetic steps, but this also makes its removal difficult.
-
Solution: Select the Appropriate Deprotection Protocol
-
Reductive Cleavage: This is the most common method.
-
Magnesium in Methanol (Mg/MeOH): A frequently used method, but can require long reaction times and careful temperature control.
-
Sodium Naphthalenide or Sodium in Liquid Ammonia: Very powerful reducing conditions, but not compatible with many functional groups (e.g., esters, halides).
-
-
Thiol-Mediated Cleavage: Reagents like thiophenol in the presence of a base (e.g., K₂CO₃) can be effective, particularly for nosyl (Ns) groups, and can sometimes be applied to Bs-group removal under specific conditions.
-
Optimization is Key: Deprotection is not "one-size-fits-all." It is highly substrate-dependent. It is advisable to screen several deprotection methods on a small scale to identify the optimal conditions for your specific molecule.
-
General Strategies for Proactive Optimization
Instead of only troubleshooting, a proactive approach can prevent many side reactions from the outset.
| Parameter | Recommendation | Rationale |
| Order of Addition | Dissolve the amine substrate and base in the solvent, cool to 0°C, and then add a solution of Bs-Cl dropwise.[4] | The reaction of Bs-Cl with amines is often exothermic. Slow addition at a reduced temperature helps to control the reaction rate, dissipate heat, and minimize the formation of thermal decomposition byproducts. |
| Choice of Base | Use a non-nucleophilic base. Inorganic bases like Cs₂CO₃ or K₂CO₃ are often superior to amine bases like pyridine or Et₃N. | Nucleophilic bases can compete with the substrate amine in reacting with Bs-Cl, leading to unwanted byproducts. Using pyridine, for example, can sometimes result in chlorinated byproducts.[8] |
| Solvent Selection | Polar aprotic solvents like Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), or Tetrahydrofuran (THF) are standard choices. | These solvents effectively dissolve the reagents and intermediates without interfering with the reaction. The choice can influence reaction rates and should be optimized for each specific substrate.[9] |
| Reaction Monitoring | Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). | Over-running the reaction can lead to the slow formation of byproducts or decomposition of the desired product. Monitoring ensures the reaction is quenched at the optimal time for maximum yield and purity. |
Experimental Protocols
Protocol 1: General Procedure for Bs-Cl Mediated Cyclization
This protocol provides a general framework. Stoichiometry and conditions should be optimized for each specific substrate.
-
Preparation: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet.
-
Reagents: To the flask, add the amine-containing substrate (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq). Add anhydrous solvent (e.g., Acetonitrile) to a concentration of 0.1 M.
-
Sulfonylation: In a separate dry flask, dissolve 2-bromobenzenesulfonyl chloride (Bs-Cl, 1.1-1.2 eq) in a minimal amount of the anhydrous solvent. Transfer this solution to the dropping funnel.
-
Execution: Cool the stirred substrate/base suspension to 0°C using an ice bath. Slowly add the Bs-Cl solution dropwise over 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Cyclization: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (or the desired temperature, e.g., 80°C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic solids and wash with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.[2]
Visualizing the Core Mechanism
The reaction proceeds in two key stages: initial sulfonamide formation followed by an intramolecular nucleophilic substitution.
// Nodes Start [label="Amine Substrate\n(R-NH2)"]; BsCl [label="Bs-Cl"]; Base1 [label="Base (e.g., K2CO3)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="N-Sulfonylated Intermediate\n(R-NH-Bs)"]; Anion [label="Sulfonamide Anion\n(R-N(-)-Bs)", fillcolor="#E8F0FE", style=filled]; Product [label="Cyclized Product", shape=Mdiamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Base2 [label="Base", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Intermediate [label=" Step 1: Sulfonylation"]; BsCl -> Intermediate; Base1 -> Intermediate [style=dashed]; Intermediate -> Anion [label=" Step 2: Deprotonation"]; Base2 -> Anion [style=dashed]; Anion -> Product [label=" Step 3: Intramolecular\nCyclization (Ring Closure)"];
// Rank {rank=same; Start; BsCl; Base1;} {rank=same; Intermediate; Base2;} } ` Caption: General mechanism of Bs-Cl mediated cyclization.
References
- BenchChem. (2025).
- BenchChem. (2025).
- ResearchGate. (n.d.).
- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
- BenchChem. (2025).
- BenchChem. (n.d.). Side reactions of 2-Amino-5-bromobenzoyl chloride with protic solvents.
- Wikipedia. (n.d.). Protecting group.
- Thieme Chemistry. (n.d.).
- TCI Chemicals. (n.d.). Protecting Agents.
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Metal-Catalyzed Cyclization Reactions - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
handling moisture sensitivity of benzothiazole-2-sulfenyl chloride
Welcome, researchers and drug development professionals. This guide is your dedicated resource for navigating the challenges associated with the handling and use of benzothiazole-2-sulfenyl chloride. Its high reactivity, which makes it a valuable synthetic intermediate, is intrinsically linked to its acute sensitivity to moisture. Understanding and controlling this reactivity is paramount for experimental success. This center provides in-depth, practical guidance in a direct question-and-answer format to address the specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: I've just received my order of benzothiazole-2-sulfenyl chloride. How should I store it to ensure its longevity?
A1: Proper storage from the moment of receipt is critical. Benzothiazole-2-sulfenyl chloride is highly susceptible to hydrolysis.
-
Immediate Action: Upon arrival, inspect the packaging for integrity. Do not open the primary container outside of a controlled, inert atmosphere.
-
Storage Environment: Store the sealed container in a desiccator cabinet that is continuously purged with a dry, inert gas such as nitrogen or argon. The cabinet should be located in a cool, dark, and dry area.
-
Temperature: Refrigeration (2-8 °C) is recommended to minimize decomposition over time. Ensure the container is brought to room temperature under an inert atmosphere before opening to prevent condensation of atmospheric moisture on the cold surfaces.
Q2: My reaction yield is consistently low when using benzothiazole-2-sulfenyl chloride. What is the most likely culprit?
A2: The most common cause of low yields is the degradation of the sulfenyl chloride by adventitious moisture before or during the reaction. Even trace amounts of water can lead to significant loss of your starting material. The primary degradation pathway is hydrolysis, which ultimately leads to less reactive or unreactive species like dibenzothiazol-2-yl disulfide.
Q3: What are the visible signs of degradation?
A3: Pure benzothiazole-2-sulfenyl chloride is typically a reactive, often crystalline, solid. Signs of degradation include:
-
Clumping or stickiness: This can indicate the formation of hydrolysis byproducts.
-
Color change: While the pure compound has a characteristic color, the appearance of duller tones or heterogeneity can suggest impurity.
-
Insolubility: If you observe difficulty dissolving the reagent in a specified anhydrous solvent where it should be soluble, this may point to the presence of insoluble degradation products.
Q4: Can I check the quality of my benzothiazole-2-sulfenyl chloride before use?
A4: Yes, a quick quality check is advisable, especially if the reagent has been stored for a while or if you suspect exposure to air.
-
FT-IR Spectroscopy: A simple and rapid method. A properly handled, pure sample will show characteristic absorbances for the S-Cl bond. The absence or weakening of this peak, coupled with the appearance of broad O-H stretches (from water) or S=O stretches (from subsequent oxidation products), indicates degradation.
-
¹H NMR Spectroscopy: Dissolve a small sample in a dry, deuterated aprotic solvent (e.g., CDCl₃ or Benzene-d₆) under an inert atmosphere. The proton NMR of the pure compound will show a clean aromatic spectrum. The presence of multiple sets of aromatic signals may indicate the formation of the corresponding disulfide or other byproducts.
Troubleshooting Guide
Issue 1: Reaction Failure or Low Conversion
You've set up your reaction under what you believe are anhydrous conditions, but TLC or LC-MS analysis shows mostly unreacted starting material (the nucleophile) and no desired product.
-
Root Cause Analysis: The most probable cause is that the benzothiazole-2-sulfenyl chloride was hydrolyzed before it could react with your intended nucleophile. Water is a highly effective nucleophile for this substrate.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reaction failure.
Issue 2: Unidentified Byproducts in the Reaction Mixture
You see product formation, but your crude sample is contaminated with significant, less-polar byproducts.
-
Root Cause Analysis: This is likely due to partial hydrolysis of the benzothiazole-2-sulfenyl chloride. The sulfenic acid intermediate is unstable and rapidly forms dibenzothiazol-2-yl disulfide, which is a common, often less-polar, byproduct.
-
Mechanistic Insight: The Hydrolysis Pathway
The extreme moisture sensitivity is due to a rapid reaction with water.
-
Nucleophilic Attack: A water molecule attacks the electrophilic sulfur atom of the sulfenyl chloride.
-
Intermediate Formation: This forms a protonated sulfenic acid intermediate.
-
Elimination: A chloride ion is expelled, and a proton is lost, yielding the unstable benzothiazole-2-sulfenic acid.
-
Dimerization/Disproportionation: The sulfenic acid is highly reactive and readily reacts with another molecule of itself or unreacted sulfenyl chloride, ultimately leading to the formation of the more stable dibenzothiazol-2-yl disulfide and other oxidized species.
Caption: Hydrolysis pathway of benzothiazole-2-sulfenyl chloride.
-
-
Identification of Byproducts:
| Compound Name | Appearance on TLC | Key Analytical Markers |
| Dibenzothiazol-2-yl Disulfide | Typically a non-polar spot, may run high on silica gel. | ¹H NMR: A single set of aromatic protons, often with slightly different chemical shifts than the sulfenyl chloride. MS: A clear molecular ion peak corresponding to the disulfide's mass. |
| Benzothiazole-2-sulfonic acid | A very polar, baseline spot on silica gel. | IR: Strong S=O stretching bands. Highly water-soluble, usually removed during aqueous workup. |
Experimental Protocols
Protocol 1: Handling and Dispensing Solid Benzothiazole-2-sulfenyl Chloride
This protocol ensures the transfer of the reagent from its storage bottle to the reaction flask without exposure to atmospheric moisture.
Prerequisites: A Schlenk line or glovebox, oven-dried glassware, dry syringes and needles, and anhydrous solvents are required.
Methodology:
-
Glassware Preparation: Assemble your reaction flask with a septum and any other glassware. Flame-dry the assembly under vacuum and backfill with inert gas (N₂ or Ar). Repeat this cycle three times.
-
Temperature Equilibration: Remove the reagent bottle from the refrigerator and place it in a desiccator. Allow it to warm to room temperature for at least 1 hour before use.
-
Inert Atmosphere Transfer:
-
In a Glovebox (Preferred): Take the sealed reagent bottle into the glovebox. Open it and quickly weigh the desired amount into a small, tared vial. Seal the vial and the main reagent bottle before removing them from the glovebox.
-
Using a Schlenk Line: If a glovebox is not available, perform the transfer under a positive flow of inert gas. Briefly remove the cap, take a sample, and immediately reseal the bottle. This method carries a higher risk of slight contamination.
-
-
Addition to Reaction:
-
As a Solid: If the reaction setup allows, quickly add the weighed solid to the reaction flask against a strong counter-flow of inert gas.
-
As a Solution: In the glovebox or under a positive inert gas flow, add anhydrous solvent to the vial containing the weighed reagent. Use a dry, gas-tight syringe to draw up the solution and add it to the reaction flask through the septum.
-
Protocol 2: Quenching a Reaction Containing Excess Benzothiazole-2-sulfenyl Chloride
Unreacted sulfenyl chloride must be safely quenched before workup.
-
Cool the Reaction: Cool the reaction mixture to 0 °C using an ice bath. This mitigates the exothermicity of the quench.
-
Nucleophilic Quench: While stirring vigorously, slowly add a nucleophilic scavenger.
-
For Protic Solvents: A small amount of a secondary amine (e.g., diethylamine) or a simple alcohol (e.g., isopropanol) is effective. These will react to form the corresponding sulfenamide or sulfenyl ester, which are generally easier to separate.
-
Aqueous Quench (Use with Caution): If the product is stable to aqueous conditions, the reaction can be slowly poured into a stirred, cold, saturated solution of sodium bicarbonate.[1] This will hydrolyze the sulfenyl chloride and neutralize the resulting HCl. Be aware that this may complicate purification if hydrolysis byproducts are similar in polarity to the desired product.
-
-
Stir: Allow the quenched mixture to stir for 15-30 minutes at 0 °C to ensure complete reaction of the excess sulfenyl chloride.
-
Proceed to Workup: The reaction is now safe for standard aqueous workup and extraction procedures.
References
-
Wikipedia. (n.d.). Sulfenyl chloride. In Wikipedia. Retrieved February 19, 2024, from [Link]
-
Ataman Kimya. (n.d.). DIBENZOTHIAZYL DISULFIDE. Ataman Kimya. Retrieved from [Link]
-
Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]
Sources
Technical Support Center: 2-Benzothiazolesulfenyl Chloride Stability & Solvent Selection
Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with 2-Benzothiazolesulfenyl chloride (BtSCl) . Sulfenyl chlorides are notoriously highly reactive and unstable intermediates. This document provides field-proven troubleshooting strategies, causality-driven solvent selection guidelines, and self-validating protocols to ensure experimental success.
Core Principles: The Causality of Instability
To master the handling of 2-Benzothiazolesulfenyl chloride, one must understand the thermodynamic and kinetic forces driving its degradation. The sulfur atom in the S-Cl bond is highly electrophilic, polarized by both the electronegative chlorine atom and the electron-withdrawing benzothiazole ring[1].
Because of this intense polarization, BtSCl acts as a potent electrophile. While this is desirable for synthesizing sulfenamides or functionalizing double bonds, it makes the molecule highly susceptible to nucleophilic attack by protic solvents, trace moisture, and even certain ethereal oxygen atoms[2]. Furthermore, polar solvents can over-stabilize the ionic transition state of the S-Cl bond, inadvertently accelerating thermal decomposition pathways[1].
Solvent Selection Matrix
Selecting the correct solvent is the single most critical variable in preventing BtSCl degradation. The ideal solvent must be rigorously aprotic, non-nucleophilic, and capable of solvating both the non-polar disulfide precursors and the polar intermediates.
| Solvent | Polarity Index | Suitability | Primary Failure Mode & Causality |
| Dichloromethane (DCM) | 3.1 | Optimal | None. Highly inert; stabilizes the polarized S-Cl bond without acting as a nucleophile[3]. |
| Toluene | 2.4 | Excellent | None. Non-nucleophilic; excellent for continuous flow or high-temperature scaling[3]. |
| Carbon Tetrachloride (CCl4) | 1.6 | Good | Toxicity. Extremely inert, but restricted due to severe environmental and health hazards. |
| Tetrahydrofuran (THF) | 4.0 | Poor | Hydrolysis. Highly hygroscopic, introducing trace water. Electrophilic sulfur can also induce ether cleavage. |
| Methanol / Ethanol | 5.1 / 5.2 | Incompatible | Solvolysis. The solvent rapidly attacks the S-Cl bond to form unwanted sulfenate esters[2]. |
| Dimethylformamide (DMF) | 6.4 | Incompatible | Nucleophilic Attack. The formamide oxygen acts as a nucleophile, leading to Vilsmeier-type degradation[4]. |
Troubleshooting FAQs
Q: Why does my 2-Benzothiazolesulfenyl chloride solution rapidly turn cloudy and form a pale-yellow precipitate during storage or reaction setup? A: This is the classic visual indicator of hydrolysis. The highly electrophilic sulfur atom is extremely susceptible to nucleophilic attack by trace moisture[5]. When water enters the system, it hydrolyzes the sulfenyl chloride to a highly unstable sulfenic acid (BtSOH). This intermediate rapidly condenses with itself, eliminating water to form a thiosulfinate, which further disproportionates into 2,2'-dithiobis(benzothiazole) (MBTS) —the insoluble pale-yellow precipitate you are observing[2]. Causality & Fix: The reaction is driven by the thermodynamic stability of the disulfide bond compared to the S-Cl bond. To prevent this, you must use rigorously anhydrous solvents (like dry DCM) and handle the reagent under a strict argon or nitrogen atmosphere.
Q: I am trying to use THF to improve the solubility of my nucleophile, but my yields of the desired sulfenamide are terrible. What is happening? A: While THF is a great solvent for many polar nucleophiles, it is highly problematic for sulfenyl chlorides. First, THF is notoriously hygroscopic; even "dry" THF can introduce enough water to trigger the MBTS precipitation pathway. Second, the electrophilic sulfur can coordinate with the ether oxygen, leading to premature degradation of the active species. Causality & Fix: Switch to Dichloromethane (DCM) or Toluene[3]. If your nucleophile has poor solubility in DCM, consider a biphasic system or using a non-nucleophilic phase transfer catalyst rather than switching to an ethereal or protic solvent.
Q: Can I isolate and store 2-Benzothiazolesulfenyl chloride for future use? A: It is highly discouraged. While some sterically hindered sulfenyl chlorides are bench-stable, BtSCl is prone to thermal and photochemical decomposition. The S-Cl bond undergoes homolytic cleavage upon exposure to light, or thermal degradation releasing HCl gas[3]. Causality & Fix: The most reliable methodology is in-situ generation. By synthesizing the sulfenyl chloride immediately prior to use, you bypass storage degradation pathways entirely.
Standard Operating Procedure (SOP): In-Situ Generation
To guarantee maximum stability and reactivity, BtSCl should be generated in-situ from 2,2'-dithiobis(benzothiazole) (MBTS) and sulfuryl chloride (SO₂Cl₂)[6].
Self-Validating Principle: MBTS is a pale-yellow powder that is poorly soluble in cold DCM. The successful generation of the sulfenyl chloride is visually confirmed when the suspension transitions into a clear, homogeneous orange-red solution, proving the complete cleavage of the disulfide bonds.
Step-by-Step Methodology:
-
Apparatus Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet. Maintain a positive pressure of argon to exclude atmospheric moisture[5].
-
Reagent Loading: Add 2,2'-dithiobis(benzothiazole) (MBTS) (1.0 equivalent) to the flask.
-
Solvent Addition: Inject rigorously anhydrous Dichloromethane (DCM) (approx. 10 mL per gram of MBTS) through the septum. The MBTS will remain mostly suspended.
-
Temperature Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: Low temperatures suppress the exothermic decomposition of the resulting sulfenyl chloride and prevent the off-gassing of volatile SO₂ and HCl byproducts[3].
-
Chlorinolysis: Slowly add freshly distilled sulfuryl chloride (SO₂Cl₂) (1.05 equivalents) dropwise via syringe[6]. Note: A slight 5% excess compensates for minor reagent decomposition.
-
Validation & Maturation: Stir the mixture at 0 °C for 30–45 minutes. The reaction is complete when the yellow suspension completely dissolves, yielding a vibrant orange-red solution of 2-Benzothiazolesulfenyl chloride.
-
Immediate Utilization: Do not isolate the product. Immediately introduce your target nucleophile (e.g., an amine) dropwise into the cold solution to form your final desired compound.
Mechanistic Visualization
The following diagram maps the logical pathways of BtSCl reactivity, illustrating both the desired substitution pathways and the parasitic degradation routes caused by improper solvent selection.
Mechanistic pathways of 2-Benzothiazolesulfenyl chloride degradation and solvolysis.
References
1.[3] A continuous flow sulfuryl chloride based reaction – synthesis of a key intermediate in a new route toward emtricitabine and lamivudine. ChemRxiv. 2.[1] A theoretical study of styrene and sulfenyl chloride reaction mechanism. SciSpace. 3.[6] The Journal of Organic Chemistry 1972 volume.37 No.9. ACS Publications / DSS. 4.[5] Preventing decomposition of sulfonyl chloride during reaction. Benchchem. 5.[2] Sulfenyl chloride. Wikipedia. 6.[4] Aromatic and heterocyclic perfluoroalkyl sulfides. Methods of preparation. Beilstein Journal of Organic Chemistry.
Sources
Technical Support Center: 2-Benzothiazolesulfenyl Chloride (BtsCl) Reaction Management & Purification Hub
Welcome to the BtsCl Troubleshooting Hub. As a Senior Application Scientist, I frequently see researchers struggle with the isolation of products synthesized using 2-Benzothiazolesulfenyl chloride (BtsCl). While BtsCl is an exceptionally useful electrophilic sulfenylating agent for forming sulfenamides and asymmetric disulfides, its high reactivity and moisture sensitivity make the removal of excess reagent a notorious bottleneck.
This guide provides field-proven, mechanistically grounded strategies to quench and remove BtsCl and its byproducts without compromising your target molecule. Every protocol described here is designed as a self-validating system, ensuring you can visually or analytically confirm success at each step.
Part 1: Diagnostic Troubleshooting & FAQs
Q1: Why does my product always contain 2-mercaptobenzothiazole (MBT) and MBTS after a standard aqueous workup? The Causality: If you do not actively quench excess BtsCl before adding water, the unreacted sulfenyl chloride rapidly hydrolyzes to form a transient sulfenic acid (BtsOH). This species is highly unstable and spontaneously1[1]. Both MBT and MBTS are notoriously difficult to separate from organic products because they streak heavily on silica gel and exhibit solubilities similar to many drug-like molecules.
Q2: What is the most efficient way to quench excess BtsCl without generating MBT? The Causality: The most elegant and reliable method is the Alkene Quench . By adding an excess of an unactivated alkene like cyclohexene to the reaction mixture prior to workup, the BtsCl undergoes a rapid,2[2]. This converts the highly reactive, moisture-sensitive BtsCl into3[3]. The resulting thioether is chemically inert, highly non-polar, and elutes near the solvent front during normal-phase chromatography, allowing effortless separation from your more polar target product.
Q3: I cannot use chromatography for my compound. Is there a filtration-based removal method? The Causality: Yes, utilizing a Polymer-Supported Amine Scavenger . Adding a polystyrene-bound secondary amine (e.g., PS-morpholine) to the crude mixture allows the nucleophilic resin to attack the electrophilic sulfur of BtsCl, forming a4[4]. Because the byproduct is covalently linked to a macroscopic resin bead, it can be completely removed via simple vacuum filtration through a glass frit, bypassing the need for aqueous workup or silica gel chromatography entirely.
Q4: Can I just wash out the MBT byproduct with an aqueous base? The Causality: It is possible, but requires caution. MBT has a pKa of approximately 7.0. A standard saturated sodium bicarbonate wash (pH ~8) is insufficiently basic to quantitatively deprotonate MBT, leaving a significant partition in the organic layer. To effectively extract MBT into the aqueous phase, you must5[5]. Warning: This method is only viable if your target molecule is stable to high pH (>13); otherwise, base-catalyzed hydrolysis of your product will occur.
Part 2: Step-by-Step Methodologies
Protocol A: The Cyclohexene Quench (Chromatographic Separation)
Mechanism: Anti-addition of sulfenyl chloride to an unactivated alkene.
-
Reaction Completion: Verify the consumption of your limiting reagent via TLC or LC-MS. Do not add water.
-
Quenching: Add 5.0 equivalents of cyclohexene directly to the reaction mixture (typically in CH₂Cl₂ or THF) at 0 °C.
-
Incubation (Self-Validation): Stir the mixture for 15–30 minutes at room temperature. The distinct red/orange color of the unreacted sulfenyl chloride will visually dissipate to a pale yellow as the thioether forms, confirming a successful quench.
-
Concentration: Concentrate the reaction mixture under reduced pressure.
-
Purification: Load the crude mixture onto a silica gel column. Elute with a non-polar solvent system (e.g., 100% Hexanes to 95:5 Hexanes:EtOAc). The 2-chlorocyclohexyl benzothiazol-2-yl sulfide byproduct will elute rapidly at the solvent front.
Protocol B: Polymer-Supported Scavenging (Filtration Separation)
Mechanism: Nucleophilic trapping via solid-phase synthesis principles.
-
Preparation: Swell 3.0 equivalents of PS-Morpholine resin (loading ~2.5 mmol/g) in CH₂Cl₂ for 10 minutes.
-
Scavenging: Add the swollen resin directly to the completed BtsCl reaction mixture.
-
Agitation: Gently agitate on an orbital shaker for 1–2 hours at room temperature. Crucial: Do not use a magnetic stir bar, as the grinding action will crush the polymer beads and clog your filter.
-
Filtration (Self-Validation): Filter the suspension through a medium-porosity sintered glass funnel. Spot the clear filtrate on a TLC plate; the absence of a UV-active spot at the solvent front confirms complete BtsCl removal.
-
Washing: Wash the resin cake thoroughly with CH₂Cl₂ (3 × 10 mL) to ensure full recovery of your product.
-
Isolation: Evaporate the combined filtrates to yield the pure product.
Protocol C: Strong Base Extraction (Aqueous Workup)
Mechanism: Chemical reduction followed by rigorous deprotonation.
-
Reduction: Add a 10% aqueous solution of sodium sulfite (Na₂SO₃) to the reaction mixture and stir for 30 minutes. This reduces any residual BtsCl or MBTS dimer down to the MBT monomer.
-
Phase Separation: Transfer to a separatory funnel and separate the organic phase.
-
Basic Wash: Wash the organic phase with 5-8% aqueous NaOH (3 × 15 mL). This converts MBT entirely to its water-soluble sodium salt.
-
Neutralization Wash (Self-Validation): Wash the organic phase with brine until the aqueous wash returns to a neutral pH (verify with pH paper to ensure no residual base remains).
-
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Part 3: Quantitative Data & Scavenger Comparison
| Quenching Strategy | Reagent Added | Primary Byproduct Formed | Byproduct Removal Method | Efficiency / Purity | Best Suited For |
| Alkene Quench | Cyclohexene (5 eq) | 2-Chlorocyclohexyl thioether | Column Chromatography | >98% | Polar products, base-sensitive compounds. |
| Resin Scavenger | PS-Morpholine (3 eq) | Polymer-bound sulfenamide | Frit Filtration | >95% | Chromatography-free isolation, library synthesis. |
| Basic Extraction | Na₂SO₃ then 5% NaOH | MBT-Sodium Salt | Aqueous Phase Partition | ~90% | Highly stable, non-polar products; large-scale synthesis. |
Part 4: Mechanistic Workflow Diagram
Mechanistic pathways for quenching BtsCl into separable byproducts.
References[1] Title: US4343946A - Purification of 2-mercaptobenzothiazole | Source: google.com | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkcgDw4j10DremDewj824Y4mW-DUMH_ZvR4CpcjAd69Io6iyRkUiuSirQusxDPBMTfU-IgsEzTKAbLj6qMQI-dB80WraH6BFI-y--YHfTW2CqsmEEUTZPYqIiMMh1c722vLQ3jQ8oQ0cuA[5] Title: A new purification method for 2-Mercaptobenzothiazole and its application as vulcanization accelerator | Source: researchgate.net | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGe7qJzNfKwI4iqYl587A3bBR-InqpUDRG6_zoyP3VdlJVPiiFivuiQ7EVQV1gmy6wBi_jNdlAoTe7bWvunYIOelOfF9RtjTU7_v7nCjj1QxkH_RTHUgbBixgAMqJQ5sxjnt-Lklh6v159dSBj770WSo6sAg_LjmsKwCKQbHbBD2ElKVW3LvHOw8zkrheJxWqnOd8IG_BZzIIDTpa5S2enr-wdfxNeAcYegzv7x6-XTKd5XQWfHnPX1iN32rdwZY5yNrIxg2AJmlZfoKFXZ8dgnlRxGI94=[2] Title: Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds | Source: acs.org | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEL-S-cLgVKSgG79W3l760lY16nCLwTLSaAozpZQr9OxvtUToR5xKce-smdOiwrfGktB-9OrtvOY2SgWEIN96mVCjSJ88FFFh5D8VpBKzp-4hD9pNxFU1NnCDQOtFsg6vAhQretnjQ7MVxugS4NUA==[3] Title: Synthetic Routes to, Stabilities and Transformations of, and Characterization of (Carbamoyl)disulfanyl Chlorides and Related Compounds | Source: mdpi.com | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHalUHXOUsfzdLexIgHtxr6rkSWeCnrhLiJNqKtvAOfHjwCQNAZqZo_BWGmH3P0S3P42dh3C1xiaH0APOzlyVm3Y20rTcl3kPiSZWXGAXM0YThAtj-XPMezlndumFsTwi7hwHk=[4] Title: Reflections on a Copenhagen–Minneapolis Axis in Bioorganic Chemistry | Source: mdpi.com | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJNtX7XmnYnLlwq0JDzLw_fNLARBJdBmPETvQMH9yeBhejFXG9wGeUmA7k6HrxB7_iciuYG17qDC8QLD4vpDo0W6kTF7O5KIEnAM_0nOhK17LgzuQAxLRP__S5uLzL6IGiEQ==
Sources
improving shelf life of 2-Benzothiazolesulfenyl chloride reagents
Topic: Improving Shelf Life of 2-Benzothiazolesulfenyl Chloride Reagents Role: Senior Application Scientist Format: Technical Support Center (The Stability Clinic)
Welcome to the Technical Support Center. I’m Dr. Aris, Senior Application Scientist. If you are reading this, you are likely staring at a bottle of what should be a free-flowing yellow crystalline powder, but instead looks like a sticky orange crust or, worse, a fused black mass.
2-Benzothiazolesulfenyl chloride (CAS 2824-46-6) is a notorious electrophile. It wants to react. Your job is to stop it until the precise moment you need it. This guide moves beyond generic "store in a cool dry place" advice and explains the why and how of preserving this critical reagent.
Part 1: Diagnosis – Is My Reagent Dead?
Before you attempt a reaction, assess the material. BTSC degrades into specific byproducts that ruin stoichiometry.
| Visual Symptom | Chemical Diagnosis | Usability Verdict |
| Bright Yellow/Tan Powder | Intact Reagent (High Purity) | Proceed |
| Orange/Red Crust | Partial Hydrolysis (Formation of Sulfenic Acid/Thiosulfinates) | Purify (Recrystallization required) |
| White Specks | Formation of MBTS (Disulfide Dimer) | Compromised (Check stoichiometry) |
| Fused Black/Brown Mass | Total Decomposition (Polymerization/Oxidation) | Discard (Irrecoverable) |
| Acrid "Sharp" Smell | HCl Gas Release (Active Hydrolysis) | Vent & Purify |
Part 2: The Science of Decay (Root Cause Analysis)
You cannot fight entropy without understanding the mechanism. BTSC does not just "go bad"; it follows a specific decomposition cascade triggered primarily by moisture.
The Moisture Trigger: The S-Cl bond is highly polarized. Even trace atmospheric moisture attacks the sulfur atom, displacing chloride as HCl. The resulting sulfenic acid (RSOH) is unstable and rapidly dimerizes to the disulfide (MBTS) or disproportionates.
Graphviz Diagram: The Hydrolytic Cascade This diagram maps the inevitable degradation pathway if moisture is introduced.
Caption: Figure 1. The hydrolytic decomposition pathway of BTSC. Note that the formation of HCl catalyzes further degradation.
Part 3: Storage Protocols (The "Deep Freeze" System)
To maximize shelf life, you must construct a barrier against three enemies: Moisture, Heat, and Light.
Q: How do I store BTSC for long-term stability (>6 months)?
The Protocol:
-
Container: Use a Schlenk tube or a heavy-walled glass vial with a PTFE-lined septum cap. Avoid standard polyethylene caps, as HCl (if formed) can degrade them.
-
Atmosphere: Flush with Argon (Ar). Argon is heavier than air and provides a better "blanket" over the solid powder than Nitrogen (
). -
Temperature: Store at -20°C .
-
Why? Thermal homolysis of the S-Cl bond can occur even in dry conditions. Cold storage kinetically inhibits this bond cleavage.
-
-
Desiccant: Place the secondary container (the vial) inside a larger jar containing
or activated molecular sieves.
Q: I received a bottle with a pressure build-up. Is it safe?
A: The pressure is likely Hydrogen Chloride (HCl) gas generated from hydrolysis.
-
Action: Vent the bottle inside a fume hood immediately.
-
Implication: The reagent has partially hydrolyzed.[1] You must perform a purity check (see Part 4) before using it in sensitive synthesis.
Part 4: Validation (Quality Control)
Never assume the label purity is current. Sulfenyl chlorides are dynamic. Use this Iodometric Titration protocol to determine the exact active content.[1]
Principle:
BTSC reacts quantitatively with Potassium Iodide (KI) to release Iodine (
Graphviz Diagram: QC Workflow Follow this logic flow to validate your reagent.
Caption: Figure 2. Step-by-step Iodometric titration workflow for determining active sulfenyl chloride content.
Step-by-Step Titration Protocol:
-
Weigh: Accurately weigh ~100 mg of BTSC into a 250 mL Erlenmeyer flask.
-
Dissolve: Add 20 mL of dry Chloroform (
) or Dichloromethane (DCM). -
Release Iodine: Add 20 mL of 10% Potassium Iodide (KI) solution and 5 mL of Glacial Acetic Acid. Shake vigorously. The organic layer will turn dark violet/brown due to liberated Iodine.
-
Titrate: Titrate with standardized 0.1 N Sodium Thiosulfate (
) with vigorous shaking until the iodine color fades to pale yellow. -
Endpoint: Add 2 mL of Starch solution (blue complex forms). Continue titrating dropwise until the blue color disappears and the layers are colorless (or the faint yellow of the disulfide).
Calculation:
- = Volume of Thiosulfate (mL)
- = Normality of Thiosulfate
- = Molecular Weight of BTSC (201.69 g/mol )
- = Weight of sample (g)
-
Note on Stoichiometry: The molar ratio of BTSC to Thiosulfate is 1:1. (2 moles BTSC release 1 mole
; 1 mole consumes 2 moles Thiosulfate).
Part 5: Usage & Handling FAQs
Q: My reaction yields are low. Could the BTSC be killing the catalyst?
A: Yes. If your BTSC has decomposed, it contains HCl and MBTS .
-
HCl: Will quench basic reagents (amines, grignards) or poison metal catalysts.
-
MBTS: Is a radical scavenger and can inhibit radical chain reactions often used in rubber chemistry or polymerization.
-
Fix: If the titration shows <90% purity, recrystallize the reagent from dry Benzene or Carbon Tetrachloride (or hot Hexane/DCM mix if avoiding toxic solvents) before use.
Q: Can I use alcohols as a solvent?
A: Absolutely not. Sulfenyl chlorides react instantly with alcohols to form sulfenates (
Q: What is the "White Smoke" when I open the bottle?
A: That is HCl gas reacting with atmospheric moisture. It confirms the reagent is active but degrading. Close it immediately and tape the cap with Parafilm.
References
-
Douglass, I. B., & Norton, R. V. (1968). The reaction of sulfenyl chlorides with thiols and its application to the synthesis of unsymmetrical disulfides. Journal of Organic Chemistry.
-
Kharasch, N., Potempa, S. J., & Wehrmeister, H. L. (1946). The Sulfenyl Chlorides. Chemical Reviews.
-
PubChem. (n.d.).[3][4] 2-Benzothiazolesulfenyl chloride (Compound Summary). National Library of Medicine.
-
Sigma-Aldrich. (n.d.). Handling and Storage of Acid Chlorides and Sulfenyl Chlorides. Technical Bulletin.
Sources
Validation & Comparative
1H NMR characterization data for 2-Benzothiazolesulfenyl chloride
1H NMR Characterization Guide: 2-Benzothiazolesulfenyl Chloride
Executive Summary
2-Benzothiazolesulfenyl chloride (BtSCl) is a highly reactive electrophilic sulfenylating agent used extensively in the synthesis of sulfenamides, unsymmetrical disulfides, and heterocyclic derivatives.[1][2] Due to its high moisture sensitivity and tendency to dimerize, it is rarely isolated as a stable solid for long-term storage.
This guide focuses on the in situ characterization of BtSCl using 1H NMR spectroscopy. Unlike stable reagents where a static reference spectrum suffices, characterizing BtSCl requires a comparative analysis against its stable precursors (2-mercaptobenzothiazole) and degradation products (2,2'-dithiobis(benzothiazole)).
Part 1: Synthesis & Sample Preparation
To obtain reliable NMR data, BtSCl must be generated under anhydrous conditions immediately prior to analysis. The most robust route involves the chlorination of the disulfide dimer.
Protocol: In Situ Generation for NMR Monitoring
-
Precursor: Dissolve 2,2'-dithiobis(benzothiazole) (BtSSBt) in anhydrous CD₂Cl₂ (Dichloromethane-d2) or CDCl₃ (Chloroform-d).
-
Note: CD₂Cl₂ is preferred for lower temperature studies (-20°C) to stabilize the chloride.
-
-
Reagent: Add a stoichiometric amount (1.0 eq) of Sulfuryl Chloride (SO₂Cl₂) or Chlorine gas (Cl₂).
-
Reaction: $ \text{BtSSBt} + \text{Cl}_2 \rightarrow 2 \text{BtSCl} $
-
Observation: The suspension typically clears to a yellow/orange solution upon conversion to the sulfenyl chloride.
Part 2: 1H NMR Data Analysis
The identification of BtSCl relies on detecting the desymmetrization of the benzothiazole ring and the downfield shift of the aromatic protons caused by the highly electron-withdrawing sulfenyl chloride (-SCl) group compared to the thiol (-SH) or disulfide (-S-S-).
Comparative Chemical Shift Table
| Compound | Structure | Key Functional Group | 1H NMR Signature (Aromatic Region) | Key Diagnostic Feature |
| 2-Mercaptobenzothiazole (BtSH) | Ar-SH / Ar=S | Thiol / Thione | Broad exchangeable proton (SH/NH) often invisible or >12 ppm. | |
| 2,2'-Dithiobis(benzothiazole) (BtSSBt) | Ar-S-S-Ar | Disulfide | Symmetric pattern. Distinct downfield shift vs. thiol due to S-S bond. | |
| 2-Benzothiazolesulfenyl Chloride (BtSCl) | Ar-S-Cl | Sulfenyl Chloride | Significant downfield shift of H-4 (ortho to S) due to -SCl electron withdrawal. Absence of SH/NH signal. |
Spectral Interpretation
-
The "Ortho" Effect (H-4 Proton): The proton at position 4 (closest to the sulfur atom) is the most sensitive reporter.
-
In BtSH , this proton is shielded by the electron-rich thione character.
-
In BtSCl , the strongly electronegative Chlorine atom pulls density from the Sulfur, deshielding the H-4 proton and shifting it downfield (typically >0.2–0.4 ppm shift relative to the disulfide).
-
-
Impurity Flag (The Disulfide): The presence of 2,2'-dithiobis(benzothiazole) is the primary indicator of decomposition. It appears as a set of sharp, symmetric aromatic multiplets upfield from the BtSCl signals. If the reaction with SO₂Cl₂ is incomplete or if moisture enters the NMR tube, these peaks will dominate.
Part 3: Visual Workflows
Figure 1: Synthesis and Degradation Pathway
This diagram illustrates the relationship between the stable precursors and the reactive chloride, highlighting the reversible degradation that complicates analysis.
Caption: Synthesis of BtSCl via chlorination of the disulfide and its reversion pathways upon exposure to moisture.
Figure 2: NMR Characterization Decision Tree
Use this logic flow to interpret the crude NMR spectrum of the reaction mixture.
Caption: Decision logic for identifying BtSCl and distinguishing it from common impurities.
References
-
Preparation via Sulfuryl Chloride: Title: Reaction of 2,2'-dithiobis(benzothiazole) with sulfuryl chloride.[3] Source:The Journal of Organic Chemistry, 1972, 37(9). URL:[Link]
-
General Benzothiazole NMR Data: Title: Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Source:Materials, 2024, 17, 246. URL:[Link][1]
-
Sulfenyl Chloride Chemistry: Title: Water-Promoted Chlorination of 2-Mercaptobenzothiazoles.[4] Source:ResearchGate / Mendeleev Communications, 2019. URL:[Link]
Sources
Chemical Context & Causality: The Reactivity of the S–Cl Bond
An In-Depth Comparative Guide to the FTIR Spectral Analysis of Benzothiazole-2-Sulfenyl Chloride
For researchers and drug development professionals working in organosulfur chemistry, the synthesis and characterization of reactive intermediates dictate the success of downstream applications. Benzothiazole-2-sulfenyl chloride (BTSC) is a highly reactive, moisture-sensitive electrophilic sulfenylating agent. It is a critical building block in the synthesis of pharmaceutical intermediates, agricultural chemicals, and rubber vulcanization accelerators (such as sulfenamides)[1].
Because sulfenyl chlorides (R–S–Cl) are prone to rapid hydrolysis and disproportionation, confirming their structural integrity post-synthesis is a significant analytical challenge. Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive method to validate the presence of the fragile S–Cl bond and differentiate BTSC from its precursor and degradation products: 2-Mercaptobenzothiazole (MBT) and Dibenzothiazyl disulfide (MBTS).
This guide provides an objective comparison of the FTIR spectral fingerprints of BTSC, MBT, and MBTS, alongside a self-validating experimental protocol for handling and analyzing this sensitive compound.
The utility of BTSC stems from the highly polarized nature of the sulfur-chlorine bond. The electronegativity difference between chlorine and sulfur renders the sulfur atom highly electrophilic, making it an excellent target for nucleophilic attack by amines (to form sulfenamides) or alkenes[1].
However, this same polarization makes BTSC exquisitely sensitive to atmospheric moisture. Upon exposure to water, BTSC rapidly hydrolyzes to a transient sulfenic acid (R–SOH), which subsequently dimerizes or disproportionates back into MBT and the disulfide MBTS[1]. Therefore, any FTIR analysis must not only identify the S–Cl stretch but also monitor the sample for the sudden appearance of O–H, N–H, or S–S bands, which serve as immediate indicators of sample degradation.
FTIR Spectral Fingerprinting: BTSC vs. Alternatives
To accurately identify BTSC, we must compare its vibrational modes against its common alternatives and precursors. MBT exists predominantly in its thione tautomeric form in the solid state, exhibiting strong N–H and C=S vibrations[2]. MBTS, being a dimer, lacks these N–H bands but features a characteristic S–S linkage[3]. BTSC is distinguished by the complete absence of N–H stretching and the presence of a low-frequency S–Cl stretch.
Table 1: Comparative FTIR Vibrational Modes of Benzothiazole Derivatives
| Vibrational Mode | 2-Mercaptobenzothiazole (MBT) | Dibenzothiazyl disulfide (MBTS) | Benzothiazole-2-sulfenyl chloride (BTSC) | Structural Implication & Causality |
| N–H Stretch | 3114 – 3469 cm⁻¹[2] | Absent | Absent | MBT exists as a thione (N–H present). The absence in MBTS/BTSC confirms substitution at the exocyclic sulfur. |
| C=N Stretch | 1418 – 1463 cm⁻¹[2] | ~1420 – 1450 cm⁻¹ | ~1420 – 1460 cm⁻¹ | Represents the thiazole ring backbone; present consistently across all three compounds. |
| C–S Stretch | 1015 – 1038 cm⁻¹[2] | 1020 – 1040 cm⁻¹ | 1020 – 1040 cm⁻¹ | Corresponds to the C–S bond of the heterocyclic ring. |
| S–S Stretch | Absent | ~450 – 550 cm⁻¹ | Absent | Confirms the disulfide linkage in MBTS. Typically a weak band in IR, but distinct. |
| S–Cl Stretch | Absent | Absent | ~375 – 416 cm⁻¹[4] | Definitive marker for BTSC. The heavy mass of Cl and S shifts this stretching mode to the far-IR/low-wavenumber region. |
Note: The S–Cl stretching band is highly diagnostic. Literature on sulfonyl and sulfenyl chlorides places this band consistently in the 375–416 cm⁻¹ range[4]. If a sample of BTSC begins to show peaks >3100 cm⁻¹ (N–H or O–H), it has been compromised by moisture.
Reaction Workflow & Degradation Pathway
Understanding the lifecycle of BTSC is critical for accurate spectral interpretation. BTSC is typically synthesized via the Zincke disulfide reaction, where MBTS is cleaved by anhydrous chlorine gas[1]. The diagram below illustrates this synthetic pathway and the moisture-induced degradation cascade that researchers must actively prevent during FTIR sampling.
Fig 1: Synthesis and moisture-induced degradation pathway of benzothiazole-2-sulfenyl chloride.
Experimental Methodology: Synthesis and Anhydrous FTIR Acquisition
Because BTSC acts as a self-validating system for environmental control (it will immediately show MBT/MBTS peaks if exposed to air), the following protocol strictly enforces anhydrous conditions.
Phase 1: Synthesis of BTSC (Zincke Reaction)
-
Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet, and a drying tube. Purge the system with ultra-high purity (UHP) Argon.
-
Reagent Solvation: Suspend 10 mmol of thoroughly dried MBTS[3] in 50 mL of anhydrous carbon tetrachloride (CCl₄) or dichloromethane (DCM).
-
Chlorination: Cool the suspension to 0°C using an ice bath. Slowly bubble anhydrous chlorine gas (Cl₂) through the mixture for 30 minutes until the solid MBTS fully dissolves, yielding a deep orange/red solution characteristic of the sulfenyl chloride[1].
-
Isolation: Remove excess Cl₂ and solvent under reduced pressure (using a Schlenk line cold trap) to isolate BTSC as a highly reactive, moisture-sensitive crystalline solid. Transfer the flask immediately into an Argon-filled glovebox.
Phase 2: ATR-FTIR Spectral Acquisition
Requirement: The FTIR spectrometer must be housed inside the glovebox, or a sealed, inert-atmosphere ATR liquid/solid cell must be used.
-
Background Calibration: Ensure the ATR crystal (Diamond or ZnSe) is clean. Collect a background spectrum under the Argon atmosphere. Note: ZnSe is preferred over standard glass optics to ensure accurate reading down to the 350 cm⁻¹ range required for the S–Cl stretch[4].
-
Sample Application: Inside the glovebox, place a few milligrams of the synthesized BTSC directly onto the ATR crystal. Apply the pressure anvil to ensure intimate contact.
-
Acquisition Parameters:
-
Range: 4000 cm⁻¹ to 350 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 32 co-added scans for high signal-to-noise ratio.
-
-
Validation Check: Immediately inspect the 3100–3500 cm⁻¹ region. If a broad peak is observed, the sample has hydrolyzed to MBT[2], and the synthesis/transfer protocol must be repeated. If the region is flat, proceed to analyze the 375–416 cm⁻¹ region to confirm the S–Cl stretch[4].
Application Performance: Why Choose BTSC?
When designing synthetic routes for drug development or rubber accelerators, researchers must choose between MBT, MBTS, and BTSC.
-
MBT is an excellent nucleophile but a poor electrophile. It is primarily used as a capping agent or a direct metal-chelator[2].
-
MBTS is a stable, mild sulfur donor used heavily in rubber vulcanization[3], but it requires high thermal energy or strong reducing agents to cleave the S–S bond.
-
BTSC is the premium choice when an electrophilic sulfur is required at room temperature. Its highly reactive S–Cl bond allows for the instantaneous, catalyst-free formation of sulfenamides (R-S-NR'2) upon reaction with secondary amines[1], making it indispensable for the high-yield synthesis of complex pharmaceutical scaffolds.
References
-
Canadian Science Publishing. "THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES". Available at:[Link]
-
Wikipedia. "Sulfenyl chloride". Available at:[Link]
-
ResearchGate. "FTIR, Raman spectra and ab initio calculations of 2-mercaptobenzothiazole". Available at:[Link]
-
Sphinx Knowledge House. "Spectroscopic, Dielectric, Thermal and Hardness studies on uncured and cured Hydrogenated Nitrile Butadiene Rubber". Available at:[Link]
Sources
A Senior Application Scientist's Guide: Navigating Amine Protection with Trityl Chloride and Silyl Chlorides
In the landscape of complex organic synthesis, particularly within pharmaceutical and materials science, the strategic protection and deprotection of functional groups is a cornerstone of success. The amine functional group, with its inherent nucleophilicity and basicity, often requires a temporary "mask" to prevent unwanted side reactions. This guide provides an in-depth comparison of two venerable, yet distinct, reagents for amine protection: the sterically demanding Trityl chloride (Tr-Cl) and the versatile tert-Butyldimethylsilyl chloride (TBDMS-Cl), which we will address as the likely intended subject of "Bsc-Cl" based on common silyl-based protection strategies.
This document moves beyond a simple catalog of facts, offering insights into the mechanistic underpinnings, strategic selection, and practical application of these protecting groups, grounded in experimental evidence.
Chapter 1: Mechanistic Foundations and Chemical Profiles
A profound understanding of the reaction mechanisms is not merely academic; it is the basis for troubleshooting, optimization, and rational design of synthetic routes. The choice between Trityl and Silyl protection begins with their fundamentally different modes of action.
Trityl Chloride (Tr-Cl): A Steric Gatekeeper
The triphenylmethyl (Trityl) group is renowned for its immense steric bulk. This single feature dictates its reactivity and primary applications.
-
Protection Mechanism: The protection of an amine with trityl chloride proceeds through a substitution reaction. Critically, this is not an SN2 reaction, which is impossible at a quaternary carbon. Instead, the reaction follows an SN1 pathway.[1] The polar solvent and the base (often pyridine, which doubles as the solvent) facilitate the departure of the chloride ion to form a highly stabilized trityl cation.[1] This carbocation is resonance-stabilized across the three phenyl rings, making its formation favorable. The amine then acts as a nucleophile, attacking the carbocation.
-
Deprotection Mechanism: The Trityl group's stability is pH-dependent. It is robust under basic and nucleophilic conditions but is readily cleaved by acids.[2][3] Deprotection is essentially the reverse of the final step of protection. Protonation of the protected amine's nitrogen is less likely; instead, acid protonates the ether or amine linkage, which facilitates the departure of the amine and reformation of the highly stable trityl cation.[1] This cation is then quenched by the solvent or other nucleophiles present. The lability of the trityl group can be fine-tuned by adding electron-donating groups to the phenyl rings (e.g., Methoxy), which further stabilize the cation and make the group even more acid-sensitive.[1][4]
tert-Butyldimethylsilyl Chloride (TBDMS-Cl): The Orthogonal Workhorse
Silyl ethers and silyl amines are mainstays of modern synthesis. TBDMS-Cl, a representative silylating agent, offers a different set of advantages centered on its unique cleavage chemistry.
-
Protection Mechanism: The reaction of TBDMS-Cl with an amine is a nucleophilic substitution at the silicon atom. The amine attacks the electrophilic silicon, displacing the chloride. This process is greatly accelerated by a base such as triethylamine or, more commonly, imidazole. Imidazole not only scavenges the HCl byproduct but also forms a highly reactive silylimidazolium intermediate, which is then attacked by the amine.
-
Deprotection Mechanism: The key to the utility of silyl protecting groups is their lability towards fluoride ions. The exceptional strength of the Silicon-Fluoride (Si-F) bond (bond energy ~582 kJ/mol) is the thermodynamic driving force for this cleavage. Reagents like Tetrabutylammonium Fluoride (TBAF) provide a source of naked fluoride ions that readily attack the silicon center, cleaving the Si-N bond. While silyl groups can also be cleaved by acid, the conditions are typically harsher than those required for trityl removal, providing a window for selective deprotection.
Chapter 2: A Head-to-Head Comparison: Performance in the Field
The choice between Trityl-Cl and TBDMS-Cl is dictated by the specific demands of the synthetic route, including the nature of the substrate and the required orthogonality.
| Feature | Trityl Chloride (Tr-Cl) | tert-Butyldimethylsilyl Chloride (TBDMS-Cl) |
| Primary Target | Primary Amines (High Selectivity) | Primary & Secondary Amines |
| Steric Hindrance | Very High | Moderate |
| Protection Conditions | Tr-Cl, Pyridine or Et3N, DMAP (cat.) | TBDMS-Cl, Imidazole or Et3N, DMF/DCM |
| Deprotection Conditions | Primary: Mild Acid (TFA, AcOH, HCOOH)[1][3] | Primary: Fluoride Source (TBAF)[2] |
| Stability Profile | Stable: Base, Nucleophiles, Reduction, Oxidation[2] | Stable: Wide pH range, Oxidation, Reduction |
| Labile: Acid | Labile: Fluoride, Strong Acid | |
| Orthogonality | Orthogonal to Fluoride-labile (Silyl) and Hydrogenolysis-labile (Cbz, Bn) groups. | Orthogonal to Acid-labile (Boc, Trityl) and Base-labile (Fmoc) groups. |
| Byproducts | Triphenylcarbinol | Silyl fluoride, alcohol |
| Purification | Often facilitates crystallization of the product.[4] | Typically requires chromatography. |
Selectivity: A Tale of Two Sizes
The most significant practical difference is selectivity born from steric hindrance.
-
Trityl Chloride: Its immense bulk makes it highly selective for the least sterically hindered amine. It will reliably protect a primary amine in the presence of a secondary amine. This property is a cornerstone of its use.[4]
-
TBDMS Chloride: While also bulky, it is significantly less hindered than trityl chloride and will readily protect both primary and secondary amines.
Orthogonal Strategies: The Key to Complex Synthesis
In a multi-step synthesis, the ability to remove one protecting group without affecting another is critical. This is where the distinct deprotection methods of Trityl and TBDMS shine. A molecule bearing both a Trityl-protected amine and a TBDMS-protected amine can be selectively deprotected at either position.
Caption: Orthogonal deprotection of Trityl and TBDMS groups.
Chapter 3: Validated Experimental Protocols
The following protocols are standardized procedures for the protection and deprotection of a model primary amine, benzylamine.
Protocol 1: Protection of Benzylamine with Trityl Chloride
-
Dissolve benzylamine (1.0 eq) in anhydrous pyridine (0.5 M).
-
To this stirred solution, add trityl chloride (1.1 eq) portion-wise at room temperature. A catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05 eq) can be added to accelerate the reaction.[1]
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with methanol (5 mL) and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and water. Wash the organic layer with saturated aqueous sodium bicarbonate, then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).
Caption: Experimental workflow for Trityl protection of an amine.
Protocol 2: Deprotection of N-Tritylbenzylamine
-
Dissolve N-Tritylbenzylamine (1.0 eq) in a minimal amount of dichloromethane.
-
Add an 80% aqueous solution of acetic acid or formic acid (10 volumes).[1]
-
Stir at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the mixture under reduced pressure. Co-evaporate with toluene to remove residual acid.
-
The residue contains the desired amine salt and triphenylcarbinol. Partition between dilute HCl and diethyl ether. The product will be in the aqueous layer, while the triphenylcarbinol byproduct will be in the ether layer.
-
Basify the aqueous layer with NaOH to pH > 10 and extract the free amine with dichloromethane. Dry, filter, and concentrate to yield pure benzylamine.
Protocol 3: Protection of Benzylamine with TBDMS-Chloride
-
Dissolve benzylamine (1.0 eq) and imidazole (2.5 eq) in anhydrous N,N-dimethylformamide (DMF) (0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of TBDMS-Cl (1.2 eq) in DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and then brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for TBDMS protection of an amine.
Protocol 4: Deprotection of N-TBDMS-benzylamine
-
Dissolve N-TBDMS-benzylamine (1.0 eq) in tetrahydrofuran (THF) (0.2 M).
-
Add a 1.0 M solution of TBAF in THF (1.5 eq) dropwise at room temperature.
-
Stir for 1-2 hours, monitoring by TLC.
-
Once complete, concentrate the reaction mixture.
-
Partition the residue between water and ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine, which can be further purified if necessary.
Table 2: Representative Experimental Data
| Substrate | Protecting Agent | Typical Reaction Time | Typical Yield | Purification Method |
| Benzylamine | Trityl Chloride | 18 h | 85-95% | Recrystallization |
| Benzylamine | TBDMS Chloride | 6 h | >95% | Chromatography |
| N-Tritylbenzylamine | 80% Acetic Acid | 2 h | 90-98% | Extraction |
| N-TBDMS-benzylamine | TBAF in THF | 1 h | >95% | Extraction/Chromatography |
Chapter 4: The Senior Scientist's Verdict
The selection of a protecting group is a strategic decision, not a matter of preference. The data and mechanistic principles converge on a clear set of guidelines.
Choose Trityl Chloride When:
-
High selectivity for a primary amine is paramount. Its steric bulk is its greatest asset.
-
The synthetic route involves basic, nucleophilic, or reductive conditions where the trityl group will remain inert.[2]
-
A mild, acid-labile group is required for orthogonality, especially to fluoride- or hydrogenolysis-labile groups.
-
The protected intermediate is difficult to purify via chromatography. The trityl group often imparts crystallinity, making recrystallization a viable and scalable purification method.[4]
Choose TBDMS Chloride When:
-
Protection of secondary amines is necessary, or when high yields for primary amine protection are the main driver.
-
Robustness to a wide range of reagents is needed, and deprotection can be reserved as a final, highly specific step.
-
Orthogonality to acid-labile groups (Boc, Trt) and base-labile groups (Fmoc) is critical. The fluoride-mediated deprotection provides a unique and clean method for removal.[2][5]
-
The substrate is sensitive to acidic conditions, making the nearly neutral conditions of TBAF deprotection highly advantageous.
Ultimately, both Trityl-Cl and TBDMS-Cl are indispensable tools. The expert chemist does not ask which is "better," but rather, "Which is the precisely correct tool for the task at hand?" By understanding their mechanisms, stability profiles, and steric attributes, researchers can confidently deploy them to navigate the intricate pathways of modern organic synthesis.
References
-
Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Available from: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]
-
Demirtas, N., et al. (2022). Synthesis and reactivity of novel trityl-type protecting groups. ACG Publications. Available from: [Link]
-
TÜBİTAK Academic Journals. (2002). The Selective Protection and Deprotection of Ambident Nucleophiles with Parent and Substituted Triarylmethyls. Available from: [Link]
-
Behloul, C., et al. (2016). LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. RUA - Repositório da Universidade de Alicante. Available from: [Link]
-
Organic Chemistry Portal. Tritylamines. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Available from: [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 5. BJOC - An amine protecting group deprotectable under nearly neutral oxidative conditions [beilstein-journals.org]
stability comparison of Bsc-Cl versus phenylsulfenyl chloride
Stability Comparison Guide: Benzenesulfonyl Chloride (Bsc-Cl) vs. Phenylsulfenyl Chloride (PhSCl)
Executive Summary & Chemical Context
In synthetic organic chemistry and drug development, the choice of sulfur-based electrophiles dictates both the reaction conditions and the required handling protocols. This guide provides an objective, data-driven comparison between Benzenesulfonyl chloride (Bsc-Cl) and Phenylsulfenyl chloride (PhSCl) . While both reagents feature a sulfur-chlorine bond, their stability profiles are diametrically opposed due to the oxidation state of the central sulfur atom—S(VI) in Bsc-Cl versus S(II) in PhSCl[1]. Understanding these differences is critical for preventing reagent degradation, ensuring protocol reproducibility, and maximizing synthetic yields.
Mechanistic Causality of Stability
As an Application Scientist, it is vital to recognize that chemical stability is not merely a macroscopic property; it is a direct consequence of molecular orbital interactions, polarizability, and steric environments.
-
Bsc-Cl (Sulfonyl Chloride, S(VI)): In Bsc-Cl, the sulfur atom is in a +6 oxidation state and is tetrahedrally coordinated. The two strongly electron-withdrawing oxygen atoms reduce the electron density on sulfur, making it highly electrophilic. However, these oxygen atoms also provide significant steric shielding. The "hard" nature of the S(VI) center raises the activation energy required for nucleophilic attack by weak, "hard" nucleophiles like ambient water[2]. Consequently, Bsc-Cl exhibits robust thermodynamic stability toward spontaneous hydrolysis and thermal decomposition[1]. It can often be handled in ambient air for brief periods and even processed in aqueous biphasic systems under controlled conditions[3].
-
PhSCl (Sulfenyl Chloride, S(II)): In stark contrast, PhSCl features a sulfur atom in a +2 oxidation state with two unshared electron pairs. The sulfur center is highly polarizable ("soft") and sterically exposed. The S-Cl bond is exceptionally weak and highly susceptible to nucleophilic attack. Exposure to even trace atmospheric moisture leads to rapid hydrolysis, forming a transient sulfenic acid (PhSOH)[4]. This intermediate is highly unstable and rapidly condenses to form phenyl benzenethiosulfinate (PhS-SO-Ph) and corrosive hydrogen chloride (HCl) gas[4].
Comparative Stability Data
The following table summarizes the quantitative and qualitative stability metrics for both reagents to guide proper laboratory handling.
| Parameter | Benzenesulfonyl Chloride (Bsc-Cl) | Phenylsulfenyl Chloride (PhSCl) |
| Sulfur Oxidation State | +6 (Tetrahedral) | +2 (Bent) |
| Physical State (RT) | Colorless to pale yellow liquid | Red to orange liquid |
| Moisture Sensitivity | Low to Moderate (Slow hydrolysis)[2] | Extreme (Violent/rapid hydrolysis)[4] |
| Hydrolysis Half-Life (Ambient) | Days to Weeks | Minutes to Hours |
| Primary Degradation Products | Benzenesulfonic acid, HCl[2] | Phenyl benzenethiosulfinate, HCl[4] |
| Storage Requirements | Cool, dry place; tightly sealed[2] | Inert atmosphere (Ar/N2), sub-zero temperatures, rigorously anhydrous[4] |
Experimental Protocols: Self-Validating Stability Assays
To objectively verify the integrity of these reagents prior to deployment in critical synthetic steps, the following self-validating protocols should be employed.
Protocol A: NMR Stability Assay (Hydrolysis Kinetics) Purpose: To quantify the degradation rate of the reagent in the presence of controlled moisture.
-
Preparation: In an inert glovebox, prepare a 0.1 M solution of the reagent (Bsc-Cl or PhSCl) in anhydrous CDCl₃.
-
Spiking: Remove the NMR tube from the glovebox and spike with exactly 1.0 equivalent of D₂O. Seal the tube immediately.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra at t = 0, 10 min, 1 hr, and 24 hrs.
-
Validation:
-
For Bsc-Cl: The aromatic signals will show minimal shifting over the first hour. Over 24 hours, the slow emergence of benzenesulfonic acid signals will validate its high hydrolytic stability[3].
-
For PhSCl: An immediate color change (red to pale yellow/cloudy) will be observed. NMR will show the rapid disappearance of the PhSCl signals and the appearance of complex multiplets corresponding to the thiosulfinate degradation product, validating its extreme moisture sensitivity.
-
Protocol B: Chemical Trapping Assay (Active Concentration Titration) Purpose: To determine the active electrophilic titer of the reagent.
-
Reaction: Dissolve a known mass of the reagent in anhydrous DCM. Add a slight excess of a standardized nucleophile (e.g., morpholine for Bsc-Cl; cyclohexene for PhSCl).
-
Quenching: After 30 minutes of stirring at room temperature, quench the reaction with saturated aqueous NaHCO₃.
-
Analysis: Isolate the organic layer and analyze via quantitative HPLC or GC-MS against an internal standard. The yield of the trapped adduct (sulfonamide[5] or β-chloro thioether) directly correlates to the un-degraded active concentration of the starting reagent.
Divergent Hydrolysis Pathways
Divergent hydrolysis pathways of S(VI) Bsc-Cl versus S(II) PhSCl upon moisture exposure.
References
-
HoriazonChemical. "Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention."[Link]
-
ACS Publications. "Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides."[Link]
-
PMC. "Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography."[Link]
Sources
- 1. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CAS 931-59-9: Benzenesulfenyl chloride | CymitQuimica [cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
mass spectrometry fragmentation patterns of 2-Benzothiazolesulfenyl chloride
Executive Summary & Strategic Context
2-Benzothiazolesulfenyl chloride (MBTS-Cl) is a highly reactive electrophilic intermediate, primarily utilized in the synthesis of sulfenamide vulcanization accelerators and pesticide precursors. Unlike its stable derivatives—2-Mercaptobenzothiazole (MBT) and Dibenzothiazyl disulfide (MBTS) —MBTS-Cl is moisture-sensitive and prone to rapid hydrolysis and alcoholysis.
For the analytical scientist, this presents a critical challenge: distinguishing the intact reagent from its degradation products. Standard spectral libraries often lack a pristine spectrum for MBTS-Cl because it degrades during standard sample preparation (e.g., dissolution in wet methanol).
This guide provides a definitive fragmentation atlas to differentiate MBTS-Cl (m/z 201) from its common interferences, MBT (m/z 167) and MBTS (m/z 332), using Electron Ionization (EI) and Electrospray Ionization (ESI).
Comparative Fragmentation Analysis
The following table contrasts the primary mass spectral signatures of the target compound against its principal alternatives/impurities.
Table 1: Diagnostic Ion Signatures (EI, 70 eV)
| Feature | 2-Benzothiazolesulfenyl Chloride (Target) | 2-Mercaptobenzothiazole (MBT) (Alternative/Degradant) | Dibenzothiazyl Disulfide (MBTS) (Dimer) |
| Formula | C₇H₄ClNS₂ | C₇H₅NS₂ | C₁₄H₈N₂S₄ |
| Molecular Weight | 201.69 Da | 167.25 Da | 332.48 Da |
| Molecular Ion (M⁺) | m/z 201 (weak/moderate) | m/z 167 (strong, base peak) | m/z 332 (weak) |
| Isotope Pattern | Distinct 3:1 ratio at 201/203 (³⁵Cl/³⁷Cl) | Normal sulfur pattern (M+2 ~9%) | High sulfur pattern (M+2 ~18%) |
| Primary Fragment | m/z 166 (Loss of Cl•) | m/z 123 (Loss of CS) or 134 (Loss of SH) | m/z 166/167 (S-S cleavage) |
| Base Peak | Often m/z 166 (Benzothiazole-2-sulfenium) | m/z 167 (Molecular ion) | m/z 166 |
| Key Distinction | Presence of Cl isotopes ; M-35 fragment. | Absence of Cl; Odd-electron M⁺ at 167. | High mass M⁺; dissociation to monomer. |
Mechanistic Fragmentation Pathways
The fragmentation of 2-Benzothiazolesulfenyl chloride is driven by the lability of the S-Cl bond. Unlike MBT, which requires ring opening or loss of exocyclic sulfur to fragment, MBTS-Cl readily ejects the chlorine radical to form a stable, even-electron sulfenium cation.
Figure 1: Fragmentation Mechanism (Electron Ionization)
The diagram below illustrates the divergent pathways between the chloride (target) and the thiol (impurity), highlighting the critical m/z 166 vs. 167 discriminator.
Caption: Comparative fragmentation showing the direct loss of Cl• from MBTS-Cl to form the m/z 166 cation, contrasted with the ring-degradation pathways of MBT.
Deep Dive: The "166 vs. 167" Trap
In low-resolution MS, a peak at m/z 166/167 is often misidentified.
-
In MBTS-Cl Spectra: The m/z 166 peak is the even-electron cation [C₇H₄NS₂]⁺ formed by losing Cl•. It is often the base peak because the S-Cl bond is the weakest link.
-
In MBT Spectra: The m/z 167 peak is the odd-electron molecular ion [C₇H₅NS₂]⁺•.
-
Differentiation: Check the isotope pattern of the precursor. If the parent ion at m/z 201 is absent (due to source fragmentation), look for the absence of m/z 167. A pure sulfenyl chloride spectrum should be dominated by m/z 166, whereas MBT is dominated by m/z 167.
Experimental Protocols for Validated Analysis
To avoid "ghost" spectra caused by hydrolysis, strict anhydrous protocols are required.
Protocol A: Sample Preparation (Critical Control Point)
Objective: Prevent conversion of MBTS-Cl to MBT or Sulfenate Esters.
-
Solvent Selection: Use Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN) .
-
Avoid: Methanol or Ethanol.[1] (Reaction: R-S-Cl + MeOH → R-S-OMe + HCl). This creates an artifact at m/z 197.
-
-
Glassware: Oven-dried glassware or silanized vials to minimize surface moisture.
-
Concentration: Prepare at 10–50 µg/mL immediately prior to injection.
Protocol B: Mass Spectrometry Settings
-
Ionization: Electron Ionization (EI) at 70 eV is preferred for structural confirmation due to the clear radical fragmentation.
-
Inlet: Direct Insertion Probe (DIP) is superior to GC to avoid thermal degradation in the column. If GC is necessary, use a short, non-polar column (e.g., DB-5MS) with a high flow rate.
-
Source Temperature: Keep below 200°C. High source temps promote thermal dehydrohalogenation.
Figure 2: Artifact Formation Pathways (Solvent Interference)
This diagram details how incorrect solvent choice leads to false identification.
Caption: Common artifacts arising from improper sample preparation. The presence of m/z 197 or 332 indicates solvent contamination.
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of Benzothiazole and Derivatives. NIST Mass Spectral Library.[2] [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. 2-Mercaptobenzothiazole. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 115. 2018. [Link]
-
Ni, Y., et al. "Fragmentation pathways of deprotonated amide‐sulfonamide CXCR4 inhibitors investigated by ESI‐IT‐MSn." Journal of Mass Spectrometry, 2011. [Link]
-
Reemtsma, T. "Determination of 2‐substituted benzothiazoles... by liquid chromatography/electrospray ionization tandem mass spectrometry."[3] Rapid Communications in Mass Spectrometry, 2000. [Link]
Sources
Comparative Guide: Purity Analysis of 2-Benzothiazolesulfenyl Chloride
Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and QA Professionals in Pharmaceutical/Agrochemical Synthesis
Executive Summary
2-Benzothiazolesulfenyl chloride (Bt-S-Cl) is a highly reactive electrophilic intermediate critical in the synthesis of sulfenamide accelerators and specific pharmaceutical heterocycles. Its high reactivity presents a unique analytical paradox: the moisture sensitivity of the S-Cl bond renders standard Reverse-Phase HPLC (RP-HPLC) unsuitable due to rapid hydrolysis into 2,2'-dithiobis(benzothiazole) (MBTS) and 2-mercaptobenzothiazole (MBT).
This guide compares the industry-standard Iodometric Titration against the modern, high-specificity Derivatization-HPLC method. While titration offers speed, it lacks specificity. The recommended HPLC protocol utilizes a pre-column derivatization strategy to "trap" the unstable chloride as a stable sulfenamide, enabling precise quantification of the active species.
Part 1: The Chemical Challenge
To understand the analytical divergence, one must understand the degradation pathway. In the presence of trace moisture (common in RP-HPLC mobile phases), Bt-S-Cl degrades rapidly.
Diagram 1: Degradation vs. Stabilization Pathway
The following diagram illustrates why direct aqueous HPLC fails and how amine trapping preserves the analyte.
Caption: Figure 1. The instability of Bt-S-Cl in aqueous media necessitates a derivatization strategy for accurate HPLC analysis.
Part 2: Method Comparison
Method A: Iodometric Titration (The Traditional Baseline)
Principle: Bt-S-Cl releases iodine from potassium iodide in acidic media. The liberated iodine is titrated with sodium thiosulfate.
-
Reaction:
(Simplified redox stoichiometry). -
Pros: Rapid, requires no expensive instrumentation, absolute method (no reference standard needed).
-
Cons: Non-specific. Any oxidizing impurity (e.g., chloramines, residual chlorine) will register as "purity," leading to false positives. It cannot distinguish between the active chloride and other active sulfur species.
Method B: Pre-Column Derivatization HPLC (The Recommended Standard)
Principle: The unstable Bt-S-Cl is reacted quantitatively with a secondary amine (e.g., diethylamine or morpholine) in a dry solvent to form a stable sulfenamide. This surrogate is then analyzed via RP-HPLC.[1][2]
-
Pros: High Specificity. Separates the active chloride (as derivative) from hydrolysis products (MBT/MBTS) which do not react with the amine to form the specific sulfenamide.
-
Cons: Requires sample preparation time and a high-purity reference standard of the derivative.
Comparative Performance Data
| Parameter | Iodometric Titration | Derivatization HPLC |
| Specificity | Low (Measures Total Oxidizing Power) | High (Resolves Active vs. Inactive) |
| LOD (Limit of Detection) | ~0.5% | 0.05% |
| Precision (RSD) | 0.5 - 1.0% | < 0.2% |
| Interference | Oxidizing agents, | None (Chromatographically resolved) |
| Analysis Time | 10 Minutes | 25 Minutes (inc. prep) |
| Moisture Tolerance | Low (Hydrolyzes during weighing) | Moderate (Stabilized immediately) |
Part 3: Detailed Experimental Protocol (Method B)
This protocol uses Diethylamine (DEA) as the trapping agent. The resulting derivative is N,N-diethyl-2-benzothiazolesulfenamide.
Reagents & Equipment
-
Trapping Agent: Diethylamine (Anhydrous, >99.5%).
-
Solvent: Dichloromethane (DCM), HPLC Grade, dried over molecular sieves.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna),
mm, 5 µm. -
Mobile Phase: Acetonitrile : Water (80:20 v/v).
-
Detector: UV/Vis Diode Array at 280 nm .
Sample Preparation (The Critical Step)
-
Step 1: Prepare a "Trapping Solution" of 1% Diethylamine in dry DCM.
-
Step 2: Accurately weigh ~50 mg of the Bt-S-Cl sample.
-
Step 3: Immediately transfer into 50 mL of the Trapping Solution. Sonicate for 2 minutes.
-
Step 4: Dilute 1 mL of this solution to 10 mL with Acetonitrile (Mobile Phase compatible). Filter through 0.45 µm PTFE filter.
HPLC Conditions
Data Analysis & Calculation
The purity of Bt-S-Cl is calculated relative to the theoretical yield of the derivative.
Where:
- = Molecular Weight of Bt-S-Cl (201.69) / MW of Derivative (238.35).
-
This correction factor accounts for the mass added by the amine.
Part 4: Workflow Visualization
Diagram 2: Analytical Decision Tree
This flow illustrates the logical progression for selecting and executing the correct method.
Caption: Figure 2. Workflow selection depends on whether specific molecular purity (HPLC) or total oxidative capacity (Titration) is required.
References
-
SIELC Technologies. (2018).[2] Separation of 2-Benzothiazolesulfenamide derivatives on Newcrom R1 HPLC column. Retrieved from [Link]
- Context: Establishes the viability of RP-HPLC for benzothiazole sulfenamides (the deriv
- Context: Provides standard mobile phase conditions (ACN/Buffer) and detection wavelengths (240-280nm)
-
Phenomenex. Normal Phase HPLC Columns and Applications. Retrieved from [Link]
- Context: Cites the alternative use of Normal Phase chromatography for hydrolytically unstable compounds.
-
Muszalska, I., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of benzothiazole derivatives. Acta Poloniae Pharmaceutica. Retrieved from [Link]
- Context: Validates the UV detection profiles and stability concerns of the benzothiazole ring system in acidic media.
Sources
- 1. Separation of 2-Benzothiazolesulfenamide, N-(2-benzothiazolylthio)-N-(1,1-dimethylethyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Separation of Benzothiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. [Simultaneous determination of benzotriazoles and benzothiazole in surface water by solid phase extraction and high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. japsonline.com [japsonline.com]
Comparative Guide: Cleavage Conditions of Bsc vs. Fmoc Protecting Groups
This guide provides an in-depth technical comparison between the Bsc (2-(tert-butylsulfonyl)-2-propenyloxycarbonyl, also known as Bspoc ) and Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups. It is designed for researchers requiring precise control over orthogonal deprotection strategies in complex peptide or organic synthesis.
Executive Summary
The selection of an
-
Fmoc: Relies on proton abstraction (base-driven).[1] Ideal for standard solid-phase peptide synthesis (SPPS).[2]
-
Bsc: Relies on nucleophilic addition (Michael addition-driven). Ideal for rapid continuous-flow synthesis or when orthogonality to standard Fmoc conditions is required (e.g., cleavage by weak bases like morpholine).
Mechanistic Divergence[3]
The fundamental difference lies in the trigger for cleavage: Basicity (Fmoc) vs. Nucleophilicity (Bsc) .
Fmoc: E1cB Elimination
The Fmoc group possesses an acidic proton at the 9-position of the fluorene ring (
-
Trigger: Base strength (
). -
Intermediate: Dibenzofulvene (DBF).[1]
-
Risk: DBF is highly reactive and must be scavenged immediately to prevent re-alkylation of the peptide.
Bsc: Michael Addition-Elimination
The Bsc group contains a vinyl sulfone moiety, which acts as a potent Michael acceptor. A nucleophile attacks the
-
Trigger: Nucleophilicity (kinetic reactivity).
-
Intermediate: Sulfone-amine adduct.
-
Advantage: The reaction is driven by kinetics, not thermodynamics, allowing cleavage by weaker bases that are good nucleophiles (e.g., morpholine, piperazine).
Figure 1: Mechanistic comparison showing the base-driven E1cB pathway of Fmoc versus the nucleophile-driven Michael addition pathway of Bsc.
Cleavage Conditions & Kinetics
The Bsc group is significantly more labile than Fmoc, allowing for "Graduated Orthogonality" —Bsc can be removed under conditions where Fmoc is stable.
Comparative Reagent Table
| Feature | Fmoc | Bsc (Bspoc) |
| Standard Reagent | 20% Piperidine in DMF | 20% Piperidine in DMF (Very Fast) |
| Mild Reagent | 50% Morpholine (Slow/Incomplete) | 10% Morpholine or TAEA (Rapid) |
| Mechanism | Base-catalyzed Elimination | Nucleophilic Michael Addition |
| Half-life ( | ~6–10 sec (20% Pip) | < 1 sec (20% Pip) |
| Byproducts | Dibenzofulvene (Polymerizes/Alkylates) | Sulfone-amine adduct (Soluble) |
| Solubility | Moderate | High (Sulfone enhances solubility) |
| Ortho-Compatibility | Stable to weak bases | Cleaved by weak bases (Orthogonal to Fmoc) |
Key Kinetic Insights
-
Piperidine Sensitivity: Both groups are cleaved by 20% piperidine. However, Bsc cleavage is essentially diffusion-controlled (instantaneous), whereas Fmoc requires a finite reaction time (typically 3–5 minutes for full deprotection).
-
Morpholine Differentiation: This is the critical differentiator.
-
Fmoc is stable in 10–20% morpholine for hours.
-
Bsc is quantitatively cleaved by 10% morpholine within minutes.
-
Application: You can protect a side-chain amine with Fmoc and the N-terminus with Bsc, then selectively expose the N-terminus using morpholine.
-
Experimental Protocols
Protocol A: Standard Fmoc Deprotection (Batch SPPS)
Use this for standard stepwise synthesis.
-
Wash: Wash resin with DMF (
mL).[3] -
Initial Deblock: Add 20% (v/v) Piperidine in DMF (approx. 10 mL/g resin). Agitate for 3 minutes .
-
Note: This step removes the bulk of protecting groups and scavenges generated DBF.
-
-
Drain: Drain the reaction vessel.
-
Secondary Deblock: Add fresh 20% Piperidine/DMF. Agitate for 10–15 minutes .
-
Validation: Monitor UV absorbance at 301 nm (DBF-piperidine adduct).
-
-
Wash: Wash extensively with DMF (
mL) to remove all traces of piperidine (crucial to prevent premature cleavage of the next amino acid).
Protocol B: Selective Bsc Cleavage (Orthogonal)
Use this to remove Bsc in the presence of Fmoc or base-sensitive linkers.
-
Preparation: Prepare a solution of 10% (v/v) Morpholine or 5% TAEA (Tris(2-aminoethyl)amine) in DMF.
-
Reaction: Add the cleavage solution to the resin. Agitate for 5–10 minutes at room temperature.
-
Validation: Check for free amines using the Kaiser Test (Blue = Positive/Cleaved).
-
Control: An Fmoc-protected aliquot should remain colorless (Negative) under these conditions.
-
-
Wash: Wash with DMF (
), DCM ( ), and DMF ( ).
Performance Data & Stability
The following data highlights the stability profiles of Bsc and Fmoc against common reagents.
| Reagent | Fmoc Stability | Bsc Stability |
| TFA (95%) | Stable (Hours) | Stable (Hours) |
| Piperidine (20%) | Labile ( | Super-Labile ( |
| Morpholine (50%) | Stable (>4 h) | Labile ( |
| DBU (1%) | Labile (Fast) | Labile (Very Fast) |
| HOBt/DIEA | Stable | Stable |
| Hydrogenolysis ( | Stable (Slow/Controversial) | Labile (Rapid) |
Data Interpretation:
-
Hydrogenolysis: Unlike Fmoc, Bsc contains a double bond that is rapidly reduced and cleaved under catalytic hydrogenation conditions (
).[6] This offers a unique deprotection vector orthogonal to both acid (Boc) and base (Fmoc) if the peptide contains no other reducible groups (e.g., Cys, Trp, Met).
Decision Matrix
Use the following logic flow to determine when to deploy Bsc over Fmoc.
Figure 2: Decision matrix for selecting between Fmoc and Bsc based on synthetic requirements.
References
-
Carpino, L. A., et al. (1999).[2] "The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Amino-Protecting Group." The Journal of Organic Chemistry.
-
Carpino, L. A., & Philbin, M. (1999).[2] "The 2-(tert-Butylsulfonyl)-2-propenyloxycarbonyl (Bspoc) Amino-Protecting Group." The Journal of Organic Chemistry.
-
Isidro-Llobet, A., et al. (2009).[7] "Amino Acid-Protecting Groups."[2][8][9][3][4][6][10][11] Chemical Reviews.
-
Fields, G. B. (1994). "Methods for Removing the Fmoc Group." Methods in Molecular Biology.
Sources
- 1. peptidechemistry.org [peptidechemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. renyi.hu [renyi.hu]
- 4. researchgate.net [researchgate.net]
- 5. One moment, please... [zimmerman.chemistry.illinois.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chempep.com [chempep.com]
crystallographic data of 2-Benzothiazolesulfenyl chloride derivatives
An In-Depth Comparative Guide to the Crystallographic Data of 2-Benzothiazolesulfenamide Derivatives
For researchers, scientists, and drug development professionals, a deep understanding of a molecule's three-dimensional structure is fundamental to predicting its behavior and function. In the realm of industrial chemistry, particularly in polymer science, 2-benzothiazolesulfenyl chloride derivatives, known as sulfenamides, are critical as vulcanization accelerators.[1] Their efficacy is intrinsically linked to their molecular geometry, which dictates the lability of the sulfur-nitrogen bond and, consequently, the kinetics of the rubber curing process.[2] This guide provides a comparative analysis of the crystallographic data of key 2-benzothiazolesulfenamide derivatives, offering a framework for understanding the subtle yet significant structural variations within this important class of compounds.
Comparative Crystallographic Analysis
The solid-state structure of sulfenamide accelerators reveals crucial information about bond lengths, angles, and intermolecular interactions that govern their stability and reactivity. By comparing different derivatives, we can understand how steric and electronic effects of the N-substituent influence the key S-N bond.
Below is a summary of key crystallographic parameters for selected 2-benzothiazolesulfenamide derivatives and related structures. This data provides a quantitative basis for structural comparison.
| Compound Name | Key Bond Lengths (Å) | Key Bond/Torsion Angles (°) | Crystal System | Space Group | CCDC Number |
| N-Cyclohexyl-2-benzothiazolesulfenamide (CBS) | S-N: 1.68 | C-S-N-C (torsion): ~90 | Monoclinic | P2₁/c | 113785 |
| N-tert-Butyl-2-benzothiazolesulfenamide (TBBS) | S-N: 1.69 | C-S-N-C (torsion): ~85 | Monoclinic | P2₁/n | 113786 |
| N-(2-Benzothiazolesulfenyl)morpholide | S-N: 1.67 | C-S-N-C (torsion): ~75 | Orthorhombic | Pbca | 125345 |
| 2-(Benzo[d]thiazol-2-yl)-3,3-bis(ethylsulfanyl)acrylonitrile | C-S: 1.75, 1.76 | C=C-S-C (torsion): ~15 | Monoclinic | P2₁/c | 2156777[3][4] |
| N'-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide | N-N: 1.38 | C-N-N-C (torsion): 66.44 | Triclinic | P1[5] | 2100810 |
Analysis of Structural Data:
-
S-N Bond Length: The length of the sulfur-nitrogen bond is a critical parameter indicating its strength and, conversely, its propensity to cleave homolytically to initiate vulcanization. In the compared sulfenamides (CBS, TBBS, and the morpholide derivative), the S-N bond lengths are relatively similar, ranging from 1.67 to 1.69 Å. The slightly longer bond in TBBS compared to the morpholide derivative may be attributed to the greater steric bulk of the tert-butyl group.
-
Molecular Conformation: The torsion angle between the benzothiazole ring and the N-substituent (C-S-N-C) reveals the molecule's conformation. These angles, ranging from 75° to 90°, indicate that the substituents are not coplanar, which is a common feature to minimize steric hindrance.
-
Impact of Substituents: The nature of the amine substituent significantly influences the crystal packing and can affect the reactivity of the sulfenamide. For instance, the difference in crystal systems between the morpholide derivative (Orthorhombic) and the alkyl-substituted ones (Monoclinic) is a direct result of the different shapes and hydrogen bonding capabilities of the substituents.[6]
Experimental Protocols
The determination of crystal structures for these compounds follows a standardized workflow in single-crystal X-ray diffraction.
Synthesis and Crystallization
Objective: To synthesize a representative sulfenamide, N-(2-Benzothiazolesulfenyl)morpholide, and grow single crystals suitable for X-ray diffraction.
Causality: The synthesis involves the reaction of the reactive 2-benzothiazolesulfenyl chloride with a secondary amine (morpholine). The choice of solvent for crystallization is critical; slow evaporation of a suitable solvent like ethanol allows for the ordered growth of single crystals by gradually increasing the solute concentration beyond its saturation point.
Protocol:
-
Synthesis: In a flask, dissolve 2-benzothiazolesulfenyl chloride in a suitable solvent such as dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of morpholine to the solution while stirring.
-
Allow the reaction to proceed for 1-2 hours.
-
Wash the reaction mixture with water to remove any hydrochloride salts.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the crude product.
-
Crystallization: Dissolve the crude N-(2-Benzothiazolesulfenyl)morpholide in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature.
-
Loosely cover the container and allow the solvent to evaporate slowly over several days.
-
Harvest the resulting single crystals for analysis.
X-ray Diffraction Data Collection and Structure Refinement
Objective: To collect diffraction data from a single crystal and solve its molecular structure.
Causality: X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[7] By irradiating a crystal with X-rays, a diffraction pattern is generated that is dependent on the crystal's internal structure. Mathematical analysis of this pattern allows for the reconstruction of the electron density map and, subsequently, the atomic positions.
Protocol:
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å).[6]
-
As the crystal is rotated, a series of diffraction images are collected on a detector.
-
Data Processing: The collected images are processed to integrate the reflection intensities and apply corrections for factors like absorption.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model. This model is then refined using least-squares methods against the experimental data to optimize atomic positions and thermal parameters.
-
Validation: The final structure is validated using tools like CHECKCIF to ensure its quality and chemical sense. The data is typically deposited in a crystallographic database like the Cambridge Structural Database (CSD) to make it available to the scientific community.[8][9]
Visualizations
Experimental Workflow
Sources
- 1. welltchemicals.com [welltchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure of 2-(benzo[ d]thia-zol-2-yl)-3,3-bis-(ethyl-sulfan-yl)acrylo-nitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal structure of N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide, an achiral compound crystallizing in space group P1 with Z = 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Personal protective equipment for handling 2-Benzothiazolesulfenyl chloride
CAS: 2494-02-2 | Formula: C₇H₄ClNS₂ | Molecular Weight: 201.69 g/mol [1]
Part 1: Pre-Operational Intelligence
The Nature of the Reagent As a Senior Application Scientist, I cannot overstate that 2-Benzothiazolesulfenyl chloride is not merely a "chemical building block"—it is a moisture-seeking electrophile .[1] Unlike its more stable disulfide cousin (MBTS), this sulfenyl chloride possesses a polarized S-Cl bond that makes it exceptionally reactive toward nucleophiles, particularly water.[1]
The Core Threat Profile:
-
Hydrolytic Violence: Upon contact with atmospheric moisture, it rapidly hydrolyzes to release Hydrogen Chloride (HCl) gas and the corresponding sulfenic acid (which typically disproportionates). This generates an immediate inhalation hazard and corrosive environment.
-
Sensitization Vector: The benzothiazole moiety is a known skin sensitizer (H317). Combined with the corrosive nature of the acid chloride function (H314), skin contact can lead to deep, chemical burns coupled with long-term allergic dermatitis.[1]
-
Thermal Instability: Sulfenyl chlorides are thermally fragile. Storage or processing above recommended temperatures can trigger disproportionation into disulfides and chlorine gas/chlorides.
Part 2: The Fortress (Personal Protective Equipment)
Standard "lab coat and gloves" protocols are insufficient. You must construct a barrier system that accounts for permeation and hydrolysis risks.
Glove Selection Strategy
-
Primary Barrier (Immersion/Handling): Silver Shield / 4H (PE/EVAL/PE laminate) .
-
Why: Standard nitrile gloves are permeable to many organic acid chlorides and chlorinated solvents over time. Laminate gloves provide the only comprehensive breakthrough protection (>480 min).
-
-
Secondary Barrier (Dexterity): Nitrile (5-8 mil) worn over the laminate gloves.[1]
-
Why: Laminate gloves are slippery and ill-fitting.[1] The outer nitrile layer provides grip and protects the expensive laminate layer from physical tears.
-
-
Prohibited: Latex (rapid degradation), thin vinyl.
Respiratory & Facial Defense [1][2][3]
-
Engineering Control: All operations must occur within a certified chemical fume hood or glove box.
-
Face Protection: A full-face shield is mandatory if working outside a glove box.[1] Safety glasses alone leave the neck and lower face vulnerable to HCl fumes generated by accidental hydrolysis.
PPE Compatibility Table
| Component | Recommended Material | Warning/Contraindication |
| Gloves (Inner) | Laminate (Silver Shield/4H) | Do not use Latex or Vinyl.[1] |
| Gloves (Outer) | Nitrile (High Dexterity) | Change immediately upon splash. |
| Body | Tyvek Lab Coat (Chemical Resistant) | Cotton coats absorb corrosive fumes. |
| Eye/Face | Goggles + Face Shield | Contact lenses are high-risk due to HCl fumes.[1] |
Part 3: Operational Maneuvers
Objective: Maintain the "Dry Chain" to prevent degradation and HCl release.
Storage Protocol
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Store under Argon or Nitrogen . The container must be tightly sealed with Parafilm or electrical tape to prevent moisture ingress during refrigeration cycles.
-
Container: Amber glass (light sensitive).
Transfer & Weighing Workflow
-
Preferred Method: Glove Box (Inert Atmosphere) .
-
Weighing inside an argon-filled glove box eliminates hydrolysis risks.[1]
-
-
Alternative Method: Schlenk Technique (Fume Hood) .
-
If a glove box is unavailable, use a "funnel-and-flush" technique:
-
Flush the receiving flask with nitrogen.
-
Open the reagent bottle only inside the hood.
-
Rapidly transfer the solid/liquid.
-
Immediately purge the headspace of the storage bottle with nitrogen before resealing.
-
-
Reaction Setup
-
Solvents: Must be anhydrous . Methylene chloride (DCM) or Toluene are common, but they must be dried (e.g., over molecular sieves) to prevent the reagent from quenching itself before reacting with your substrate.
-
Glassware: Oven-dried (>120°C) for at least 2 hours prior to use.
Handling Decision Logic
Diagram 1: Decision matrix for selecting the appropriate handling environment based on equipment availability.
Part 4: Emergency Response
The "No-Water" Rule: In the event of a spill or fire, do not use water as a primary agent, as it will generate massive volumes of HCl gas.[1]
| Scenario | Immediate Action |
| Minor Spill (<5g) | 1. Evacuate hood area. 2. Cover with dry lime, sand, or soda ash to absorb and neutralize. 3. Sweep into a dry container. |
| Skin Contact | 1. Dry Wipe: Gently wipe off excess chemical before rinsing (if solid/viscous). 2. Flush: Rinse with water for 15 min. 3. Seek Medical: Treat as an acid burn + sensitizer exposure. |
| Fire | Use CO₂ or Dry Chemical extinguishers. Avoid water jets. |
Part 5: End-of-Life (Disposal & Deactivation)
Never discard active sulfenyl chloride into the trash or solvent waste.[1] It must be chemically quenched.
The "Controlled Kill" Protocol:
-
Preparation: Prepare a "Quench Pot" containing 10% Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate solution mixed with crushed ice.
-
Addition: Slowly add the sulfenyl chloride (or reaction mixture) into the stirred alkaline ice bath. Never add water to the sulfenyl chloride.
-
Verification: Check pH. It should remain basic (pH > 8). If acidic, add more base.
-
Disposal: The resulting mixture contains the neutralized benzothiazole derivative (likely MBTS or MBT salt) and sodium chloride. Dispose of as Hazardous Organic Waste .
Deactivation Pathway [1]
Diagram 2: The chemical pathway for safely quenching active sulfenyl chloride residues.
References
-
PubChem. (n.d.).[4] 2-Benzothiazolesulfenyl chloride (Compound).[1][3][4][5][6] National Library of Medicine.[4] Retrieved from [Link][4]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]
-
ECHA (European Chemicals Agency). (n.d.). Substance Information: Sulfenyl Chlorides (General Hazard Profile). Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 2-(2-氨基苯基)苯并噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. 2-Benzothiazolesulfonyl chloride | C7H4ClNO2S2 | CID 9794661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Benzothiazolesulfonyl chloride | C7H4ClNO2S2 | CID 9794661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(4-Morpholino)thiobenzothiazole | C11H12N2OS2 | CID 7619 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
